Akt inhibitor VIII

Catalog No.
S517762
CAS No.
612847-09-3
M.F
C34H29N7O
M. Wt
551.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Akt inhibitor VIII

CAS Number

612847-09-3

Product Name

Akt inhibitor VIII

IUPAC Name

3-[1-[[4-(6-phenyl-8H-imidazo[4,5-g]quinoxalin-7-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C34H29N7O

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42)

InChI Key

IWCQHVUQEFDRIW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AKT inhibitor VIII; AKT-inhibitor-VIII; AKT inhibitor-8; AKT-inhibitor-8; Akt-I 1,2; Akti-1/2. Sigma-A6730

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8

Isomeric SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8

The exact mass of the compound Akt inhibitor VIII is 551.24336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Akt inhibitor VIII mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol

To help you design experiments, here is a detailed methodology for using Akt inhibitor VIII, adapted from a published protocol investigating MMP-1 expression [1].

  • Preparation: Dissolve this compound in DMSO. A common vehicle control is 0.1% DMSO (v/v) in cell culture medium.
  • Cell Pretreatment: Pre-treat cells with 5 μM of this compound for 1 hour.
  • Stimulation: Following pretreatment, incubate cells with or without other cytokines or growth factors for a further hour (e.g., IL-13 at 2.5 ng/ml).
  • Activation: Stimulate the cells with the primary agent (e.g., TNF-α at 5 ng/ml) for 24 hours.
  • Sample Collection: Collect cell supernatants for analysis (e.g., by ELISA for your protein of interest). The protocol specifies storing samples at -20°C until analysis [1].

Mechanism & Therapeutic Context

This compound binds to the interface between the Pleckstrin Homology (PH) domain and the kinase domain, locking Akt in an inactive conformation that prevents membrane translocation and activation [2] [3]. This allosteric mechanism contrasts with ATP-competitive inhibitors like capivasertib, which bind the active kinase conformation [4] [2].

The following diagram illustrates the functional consequence of this allosteric inhibition on Akt signaling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt_Inactive Inactive Akt (PH & Kinase domains bound) PIP3->Akt_Inactive Recruits Akt_Active Active Akt (Phosphorylated) Akt_Inactive->Akt_Active Phosphorylation Substrate Cell Survival Proliferation Metabolism Akt_Active->Substrate Inhibitor This compound Inhibitor->Akt_Inactive Binds allosterically Locks in inactive form

Inhibitor blocks Akt activation by preventing membrane binding and phosphorylation.

A key functional consequence of this mechanism is its susceptibility to resistance from the Akt1 E17K mutation. This mutation occurs in the PH domain and is known to promote the active, open conformation of Akt. Since allosteric inhibitors like this compound depend on binding the inactive conformation, the E17K mutation can reduce their potency [2].

Comparison with Other Akt Inhibitor Classes

This compound represents one pharmacological approach among several. The broader clinical development of Akt inhibitors includes other allosteric inhibitors and ATP-competitive agents [4].

Inhibitor Class Mechanism Example Drugs Key Feature
Allosteric Binds PH-kinase domain interface; inactive conformation [2] [3] MK-2206, Miransertib (ARQ 092), This compound High selectivity; susceptible to E17K mutation [2]
ATP-competitive Binds active kinase conformation; competes with ATP [4] [2] Capivasertib (AZD5363), Ipatasertib (GDC-0068) Potency unaffected by E17K mutation [2]
PH Domain Competitors Prevents PIP3 binding and membrane recruitment [4] [3] Perifosine -

References

Molecular Mechanism of Allosteric Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Akt inhibitor VIII is a prototypical allosteric inhibitor that exploits the natural regulatory mechanism of Akt. Its selectivity and mechanism are derived from its ability to bind to a specific, interdomain allosteric site [1].

  • Inactive Conformation Stabilization: In its inactive state, Akt exists in a "PH-in" conformation where the Pleckstrin Homology (PH) domain interacts with the kinase domain, preventing substrate access. This compound binds precisely at the interface of these two domains, locking Akt in this inactive state [2] [1].
  • Prevention of Activation: By maintaining this closed conformation, the inhibitor structurally hinders the phosphorylation of Akt at its two key activation sites: T308 in the kinase domain's activation loop by PDK1 and S473 in the C-terminal hydrophobic motif by mTORC2. Without these phosphorylation events, Akt cannot achieve its active, "PH-out" conformation [3] [1].
  • Isoform Selectivity: Although the three Akt isoforms (Akt1, Akt2, Akt3) are highly similar, the allosteric binding pocket contains subtle structural differences. Inhibitor VIII and similar compounds show variable selectivity towards the different isoforms by exploiting these minor variations in the interdomain pocket [4].

The following diagram illustrates the conformational states of Akt and the mechanism of allosteric inhibition.

G Inactive Inactive Akt (PH-in) AlloInhib Allosteric Inhibitor (e.g., this compound) Inactive->AlloInhib  Binds allosteric site Active Active Akt (PH-out) Inactive->Active  PIP3 binding & Membrane recruitment Complex Stabilized Inactive Complex AlloInhib->Complex  Locks conformation Phospho Phosphorylated Akt (p-T308, p-S473) Complex->Phospho  Blocked Active->Phospho  Phosphorylation by PDK1/mTORC2

The diagram shows how an allosteric inhibitor stabilizes Akt's inactive state, preventing its phosphorylation and activation.

Experimental Protocols for Validation

To confirm the allosteric inhibition of Akt in a research setting, the following key methodologies are employed. These protocols typically use cell lysates from cancer cell lines treated with the inhibitor.

Western Blot Analysis of Phospho-Inhibition

This is a fundamental experiment to demonstrate that the inhibitor prevents Akt activation.

  • Cell Treatment and Lysis: Culture Akt-dependent cells (e.g., LNCaP prostate cancer cells). Treat with a dose range of this compound (a common working concentration is 1-10 µM) for 2-16 hours. Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors [5].
  • Protein Quantification and Electrophoresis: Quantify protein concentration using a Bradford or BCA assay. Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel for SDS-PAGE separation [5].
  • Membrane Transfer and Blocking: Transfer proteins to a nitrocellulose membrane. Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline with Tween-20) for 1 hour at room temperature [5].
  • Antibody Incubation:
    • Primary Antibodies: Incubate with specific antibodies overnight at 4°C.
      • Phospho-Akt (Ser473) (Cell Signaling Technology #4060) - Most critical for showing inhibition.
      • Phospho-Akt (Thr308) (Cell Signaling Technology #13038).
      • Total Akt (Cell Signaling Technology #4685) - Loading control.
      • Phospho-PRAS40 (Thr246) (Cell Signaling Technology #13175) - Downstream substrate readout.
    • Secondary Antibody: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature [5].
  • Detection: Develop the membrane using enhanced chemiluminescence (ECL) substrate and expose to X-ray film or a digital imager. Successful inhibition is indicated by a dose-dependent decrease in p-Akt (S473 and T308) and p-PRAS40, while total Akt levels remain unchanged [5].
Cellular Viability and Apoptosis Assays

These assays determine the functional biological consequences of Akt inhibition.

  • Cell Viability (CCK-8 Assay):
    • Seed cells in a 96-well plate and treat with a dose range of this compound for 48-72 hours.
    • Add 10 µL of CCK-8 solution per well and incubate for 2-4 hours at 37°C.
    • Measure the absorbance at 450 nm. Calculate the percentage of viability relative to DMSO-treated control cells to generate dose-response curves and determine the IC50 value [6].
  • Apoptosis Assay (Flow Cytometry):
    • Treat cells with inhibitor VIII for 24-48 hours. Harvest cells and resuspend in binding buffer.
    • Stain cells with Annexin V-FITC and a viability dye like 7-AAD for 15 minutes in the dark.
    • Analyze by flow cytometry. The induction of apoptosis is quantified by the increase in the Annexin V-positive cell population [6] [5].

Comparative Analysis of Akt Inhibitor Classes

The table below summarizes key differences between allosteric inhibitors like this compound and other classes of Akt inhibitors.

Feature Allosteric Inhibitors (e.g., this compound, MK-2206) ATP-competitive Inhibitors (e.g., Ipatasertib, Capivasertib) Covalent-Allosteric Inhibitors (e.g., Borussertib)
Binding Site PH-Kinase domain interface [2] [1] ATP-binding pocket in the kinase domain [2] PH-Kinase domain interface (covalent anchor) [4]
Mechanism Locks Akt in inactive PH-in state, prevents phosphorylation [2] [1] Blocks ATP binding in active PH-out state; leads to hyperphosphorylation [2] Irreversibly stabilizes inactive conformation [4]
Effect on p-Akt Decreases phosphorylation (S473/T308) [2] Increases or sustains phosphorylation (S473/T308) [2] Decreases phosphorylation [4]
Selectivity High for Akt isoforms; potential for isoform-selectivity [4] Broader kinase family selectivity challenges [7] High; can achieve isoform-selectivity by targeting unique cysteines [4]
Resistance Associated with AKT alterations (e.g., AKT3 upregulation) [2] Driven by bypass signaling (e.g., PIM kinase) [2] Not fully characterized; potentially delayed due to covalent mechanism

Resistance Mechanisms and Clinical Perspective

Understanding how resistance arises is critical for drug development.

  • Distinct Resistance Profiles: A key study showed that resistance to allosteric inhibitors (like MK-2206) and ATP-competitive inhibitors (like ipatasertib) emerge through fundamentally different mechanisms [2].
    • Allosteric inhibitor resistance is often associated with alterations in AKT itself, such as upregulation of the AKT3 isoform, and is generally irreversible upon drug withdrawal [2].
    • ATP-competitive inhibitor resistance is frequently driven by the activation of compensatory pathways (e.g., PIM kinase signaling) and can be partially reversible. This resistance may be overcome by drug combinations [2].
  • Therapeutic Application: While this compound itself is a research tool, the principles of allosteric inhibition have translated to clinical candidates like MK-2206 and Miransertib (ARQ 092) [8] [5]. In 2023, the first AKT inhibitor, the ATP-competitive agent Capivasertib (AZD5363), was approved by the FDA for breast cancer, validating the pathway as a drug target [8] [7].

References

Quantitative Activity Profile of Akt Inhibitor VIII

Author: Smolecule Technical Support Team. Date: February 2026

Akt inhibitor VIII is a cell-permeable quinoxaline compound that acts as a potent, selective, allosteric, and reversible inhibitor of Akt isoforms [1].

Property Description / Value
Chemical Names This compound, AKTi-1/2 [1]
CAS Number 612847-09-3 [1]
Mechanism of Action Allosteric inhibitor [2] [1]
Binding Site Pleckstrin Homology (PH) domain [2]
Isoform Selectivity Akt1 > Akt2 >> Akt3 [1]
IC₅₀ for Akt1 58 nM [3] [1]
IC₅₀ for Akt2 210 nM [3] [1]
IC₅₀ for Akt3 2119 nM (2.1 µM) [3] [1]

Structural Basis for Isoform Selectivity

The selectivity of this compound stems from its interaction with the allosteric binding pocket, and the differences in this pocket among the highly homologous Akt isoforms.

  • Binding Location and Mechanism: Unlike ATP-competitive inhibitors, this compound binds to the Pleckstrin Homology (PH) domain of Akt. This binding prevents the enzyme's translocation to the plasma membrane and its subsequent activation, stabilizing it in an inactive conformation [2].
  • Key Structural Determinants: Although the Akt isoforms share over 80% sequence homology, the residues within the allosteric binding pocket are not fully conserved [4]. The non-conserved residues in this pocket are critical for the inhibitor's isoform selectivity [4] [5]. For instance, homology models suggest that the αE-helix in the interdomain pocket is shortened in Akt2 and Akt3 compared to Akt1. This creates a larger accessible space, particularly in Akt3, which may explain why bulkier inhibitor moieties are less tolerated and lead to significantly reduced potency against Akt3 [5].

The following diagram illustrates the allosteric inhibition mechanism and the key structural feature influencing selectivity.

G cluster_norm Normal Activation cluster_inhib Allosteric Inhibition PH PH Domain KD Kinase Domain (Inactive) PH->KD Releases PH->KD Locks PM Plasma Membrane KD->PM Translocates Inhibitor This compound Inhibitor->PH Binds Selectivity Selectivity Factor: Varied allosteric pocket size in Akt2/Akt3 Inhibitor->Selectivity PIP3 PIP3 PIP3->PH Binds

Diagram of the allosteric inhibition mechanism and structural basis for isoform selectivity of this compound.

Key Experimental Protocols and Applications

This compound has been utilized in various biological studies, providing established protocols for its application.

  • Application in T-Cell Therapy: Research has used this compound during the ex vivo activation and expansion of CD8+ T cells [2].
    • Procedure: CD8+ naïve T cells are stimulated polyclonally or with specific antigens in culture media containing a defined concentration of this compound [2].
    • Concentration: The established optimal concentration is 1 µM [2].
    • Outcome: This treatment uncouples T-cell expansion from differentiation, preserving an early stem cell memory (TSCM) phenotype characterized by high expression of CD62L, CCR7, and CXCR4. These T cells demonstrate enhanced expansion potential and polyfunctionality upon antigen re-challenge [2].
  • Biochemical and Cellular Activity Assessment: The inhibitory profile (IC₅₀ values) of this compound was determined through standard kinase assays [3].
    • Method: Experiments measured the inhibition of human recombinant Akt1, Akt2, and Akt3 enzymes, as well as inhibition in cell-based assays [3].

Research Implications and Comparison to Other Inhibitors

Understanding the profile of this compound helps contextualize its use in research and drug discovery.

  • Probe for Isoform-Specific Functions: Due to its distinct selectivity profile (Akt1 > Akt2 >> Akt3), this compound serves as a valuable chemical tool to dissect the unique biological roles of different Akt isoforms in health and disease [5].
  • Allosteric vs. ATP-competitive Inhibitors: The user's question focuses on structure-activity relationship, which inherently involves comparing different inhibitor modalities. This compound represents the allosteric class, which differs fundamentally from ATP-competitive inhibitors like capivasertib (AZD5363) [6]. This distinction is critical for researchers, as the two classes have different implications for targeting mutant forms of Akt and can produce divergent downstream signaling effects and drug-combination synergies [6].

References

Akt inhibitor VIII synthetic organic compound class

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Mechanism of Action

AKT Inhibitor VIII, also known as Akti-1/2, is a cell-permeable, reversible small-molecule inhibitor. Its core mechanism involves allosteric inhibition by binding to the interface between the Pleckstrin Homology (PH) domain and the kinase domain of AKT, locking it in an inactive conformation [1] [2]. This prevents AKT membrane translocation and subsequent activation [3].

The table below summarizes its key biochemical properties:

Property Description
CAS Number 612847-09-3 [4] [5]
Molecular Formula C₃₄H₂₉N₇O [4] [5]
Molecular Weight 551.64 g/mol [4]
Mechanism Allosteric, reversible inhibitor [4]
Solubility ≥9.2 mg/mL in DMSO; insoluble in H₂O and EtOH [4]
Storage -20°C [4]

It exhibits isoform-specific potency, with the highest affinity for AKT1, as shown in its IC₅₀ values:

AKT Isoform IC₅₀ (nM)
AKT1 58 [4] [6]
AKT2 210 [4] [6]
AKT3 2119 [4]

Biological Effects & Research Applications

In cellular models, this compound effectively suppresses AKT-dependent signaling, leading to downstream phenotypic consequences.

  • Cancer Biology Research: In MCF-7 breast cancer cells, the inhibitor demonstrates dose-dependent anti-proliferative effects, induces G0/G1 cell cycle arrest, and promotes apoptosis. This is evidenced by the downregulation of proteins like p-cyclin D1 and Bcl-xL, and increased cleavage of caspase-9, caspase-7, and PARP [4]. It also enhances the anti-cancer effects of other compounds, such as furanodiene and Artemisinin (ART), showcasing its utility in combination therapy studies [4] [7].
  • Immunology and T-cell Therapy: A pivotal application is the generation of superior stem cell-like memory T cells (Tscm). By inhibiting Akt signaling during the ex vivo priming and expansion of minor histocompatibility antigen (MiHA)-specific CD8+ T cells, researchers can produce T-cell populations with enhanced stemness, superior expansion capacity, and a more potent anti-tumor effect upon adoptive transfer [6].
  • In Vivo Efficacy: In BALB/c nude mouse models, this compound administered intraperitoneally at 15 mg/kg and 30 mg/kg once daily for 8 days led to dose-dependent tumor growth suppression, achieving 32% and 54% inhibition rates, respectively [4].

Experimental Protocols

Here are detailed methodologies for key applications of this compound in research settings.

Protocol 1: In Vitro Cell Proliferation and Apoptosis Assay [4]

This protocol is used to study the compound's direct anti-cancer effects on cell lines.

  • Cell Lines: MCF-7 breast cancer cells.
  • Compound Preparation:
    • Prepare a stock solution in DMSO at a concentration of >9.2 mg/mL.
    • Warm the tube at 37°C for 10 minutes and/or sonicate briefly to achieve a fully dissolved solution.
  • Treatment:
    • Treat cells with this compound at a range of concentrations (e.g., 10-100 μM) for 24, 48, and 72 hours.
    • Refresh medium and compounds every 2-3 days for longer durations.
  • Key Readouts:
    • Cell Viability: Measure using assays like CCK-8.
    • Cell Cycle Analysis: Use flow cytometry to detect arrest at G0/G1 phase.
    • Apoptosis Markers: Analyze via Western blot for changes in proteins like PARP cleavage, Bax, Bad, and Bcl-xL.
Protocol 2: Generation of Akt-inhibited Human T Cells [6]

This protocol describes how to generate Tscm cells for adoptive immunotherapy research.

  • Starting Material: Isolate CD8+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using CD8 microbeads and magnetic-activated cell sorting (MACS).
  • Antigen Presentation: Use dendritic cells (DCs), optionally silenced for PD-L1/2, pulsed with a specific MiHA peptide (e.g., 5 µM).
  • Co-culture and Inhibition:
    • Co-culture T cells with peptide-loaded DCs at a ratio of 1:10 to 1:20 (DC:T-cell).
    • Supplement culture medium with cytokines: 50 U/mL IL-2, 5 ng/mL IL-7, and 5 ng/mL IL-15.
    • Add 8 µM this compound to the experimental group; use DMSO as a vehicle control.
  • Culture Maintenance:
    • Refresh the medium, including cytokines and Akt inhibitor, every 2-3 days.
    • Restimulate T cells once per week with a fresh batch of peptide-loaded DCs.
    • The resulting T-cell population can be analyzed by flow cytometry for stem cell memory markers (e.g., CCR7, CD62L, CD45RO) and tested for in vitro and in vivo anti-tumor efficacy.

AKT Inhibitor Classes and Clinical Context

This compound is a research tool, and understanding its place among broader AKT inhibitor classes is key.

Inhibitor Class Binding Site / Mechanism Example Compounds Key Characteristics
Allosteric PH-Kinase domain interface [1] [3] This compound, MK-2206, Miransertib (ARQ 092) [1] [8] Binds inactive conformation; can be affected by E17K mutation [1] [2]
ATP-competitive Active kinase domain [1] [3] Capivasertib (AZD5363), Ipatasertib (GDC-0068) [9] [3] [8] Binds active conformation; often pan-AKT; activity unaffected by E17K mutation [1] [2]
Covalent-Allosteric (CAAIs) PH-Kinase domain interface (covalent) [3] [10] Borussertib [10] Irreversible binding; can achieve isoform selectivity [10]

The following diagram illustrates the mechanism of allosteric inhibitors like this compound within the PI3K/AKT/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Activates PIP2 PIP₂ PIP2->PIP3 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruits AKT_Active AKT (Active) Phosphorylated AKT_Inactive->AKT_Active Phosphorylation FOXO Transcription Factors (e.g., FOXO) AKT_Active->FOXO Inhibits Apoptosis Inhibition of Apoptosis AKT_Active->Apoptosis Proliferation Cell Proliferation & Survival AKT_Active->Proliferation PDK1 PDK1 PDK1->AKT_Active Phosphorylates mTORC2 mTORC2 mTORC2->AKT_Active Phosphorylates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Degrades to PIP₂ Allo_Inhib Allosteric AKT Inhibitor (e.g., this compound) Allo_Inhib->AKT_Inactive Binds & Locks

This compound acts by binding the inactive AKT conformation, preventing activation and downstream signaling. > Note on clinical translation: While this compound is a research tool, the clinical AKT inhibitor landscape is advancing. Capivasertib (AZD5363), an ATP-competitive inhibitor, received FDA approval in 2023 for breast cancer, validating AKT as a therapeutic target [3] [8].

Conclusion

This compound remains a powerful and versatile research tool for probing AKT-dependent signaling in cancer biology, immunology, and beyond. Its well-defined allosteric mechanism, supported by established in vitro and in vivo protocols, enables researchers to effectively investigate cellular processes and therapeutic combinations. The ongoing clinical development and recent approval of other AKT inhibitors underscore the continued translational relevance of findings made with such tool compounds.

References

Akt inhibitor VIII PH domain kinase domain interface

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Structural Lock and Key

The following diagram illustrates the key domains of Akt and the mechanism by which Akt inhibitor VIII enforces autoinhibition.

G cluster_domains Akt Protein Domains Inactive Inactive PH-Kinase\nInterface PH-Kinase Interface Inactive->PH-Kinase\nInterface  Interacts with Active Active PH PH Domain Linker Flexible Linker Kinase Kinase Domain Ctail C-terminal Tail (Hydrophobic Motif) Inaccessible\nActivation Loop Inaccessible Activation Loop PH-Kinase\nInterface->Inaccessible\nActivation Loop  Blocks W80 W80 PH-induced\nCavity PH-induced Cavity W80->PH-induced\nCavity  Creates Inhibitor This compound Inhibitor->PH-induced\nCavity  Binds Locked\nInactive State Locked Inactive State Inhibitor->Locked\nInactive State  Stabilizes PIP3 PIP3 Domain Separation\n& Activation Domain Separation & Activation PIP3->Domain Separation\n& Activation  Promotes PH Domain PH Domain PH Domain->PIP3  Binds upon stimulation Domain Separation\n& Activation->Active  Leads to

Akt activation and inhibition mechanism. Inhibitor VIII binds the PH-kinase interface, blocking activation.

This mechanism involves several key structural elements:

  • PH-Kinase Domain Interaction in Inactive Akt: In its inactive state, Akt is autoinhibited by an intramolecular interaction between its PH domain and kinase domain. This interaction physically blocks the activation loop, preventing its phosphorylation by the upstream kinase PDK1 [1] [2].
  • Formation of a PH-induced Cavity: Molecular dynamics models revealed that the interaction between the PH and kinase domains, mediated critically by the amino acid Tryptophan 80 (Trp-80) located on the VL3 loop of the PH domain, induces the formation of a unique cavity within the kinase domain [1] [3].
  • Allosteric "Locking" by this compound: this compound binds simultaneously to the PH domain and the kinase domain through this induced cavity. This binding stabilizes the inactive conformation, "locking" Akt in this state and preventing the domain separation and conformational change necessary for phosphorylation and activation [1] [3] [4]. The inhibitor's action is highly dependent on Trp-80, as mutating this residue to alanine (W80A) renders Akt resistant to inhibition [3].

Quantitative Profiling of this compound

The table below summarizes key quantitative data for this compound.

Property Akt1 / PKBα Akt2 / PKBβ Akt3 / PKBγ
IC₅₀ 58 nM 210 nM 2119 nM [5] [6]
Mechanism Allosteric, non-ATP competitive, reversible, and dependent on the PH domain [1] [5] [6]
Cellular Effects Inhibits IGF-1-stimulated Akt phosphorylation; reduces PRAS40 phosphorylation; induces cell cycle arrest (G0/G1); promotes caspase cleavage and apoptosis [5]
In Vivo Efficacy 32% and 54% tumor growth inhibition in BALB/c nude mice at 15 mg/kg and 30 mg/kg (i.p.), respectively [5]

Key Experimental Evidence and Protocols

The foundational understanding of this compound's mechanism was established through a multidisciplinary approach. Here are summaries of the key experimental methodologies used in the primary research.

Molecular Modeling and Dynamics
  • Objective: To model the three-dimensional structure of full-length Akt in its inactive (PH-in) conformation, which had not been successfully crystallized [1].
  • Method: Researchers used computational docking to model the interaction between the PH and kinase domains. This initial model was then refined using molecular dynamics simulations in a water and salt environment to understand the dynamic stability of the complex and reveal the formation of the PH-induced cavity [1] [3].
  • Key Insight: The simulations showed that Trp-80 of the PH domain projects into a cavity in the kinase domain, making it accessible from the exterior and providing a plausible binding site for the inhibitor [1].
FRET/FLIM to Monitor Conformational Change in Live Cells
  • Objective: To directly observe the drug-induced conformational "locking" of Akt in living cells [1] [3].
  • Method: A fusion protein of GFP-PKB-mRFP (a FRET pair) was expressed in NIH3T3 cells. The proximity between the N- and C-termini of Akt, which reflects its open (active) or closed (inactive) conformation, was monitored using Förster Resonance Energy Transfer (FRET) detected via Two-Photon Fluorescence Lifetime Imaging Microscopy (FLIM). A decrease in GFP fluorescence lifetime indicates FRET and, therefore, a closed, inactive conformation [1] [3].
  • Protocol:
    • Transfection: Plate NIH3T3 cells and transfect with GFP-PKBα-mRFP (wild-type or W80A mutant) constructs.
    • Treatment: Pre-treat cells with 50 µM this compound for 30 minutes, followed by stimulation with PDGF for 5 minutes.
    • Imaging: Perform two-photon FLIM to measure the fluorescence lifetime of the GFP donor.
    • Analysis: A consistently short GFP lifetime in inhibitor-treated, PDGF-stimulated cells confirms the protein remains in the inactive conformation, unlike the control which shows a longer lifetime (loss of FRET) upon activation [1] [3].
Biochemical Assays for Phosphorylation and Activation Status
  • Objective: To biochemically validate the functional inhibition of Akt signaling by this compound [1] [3] [7].
  • Method: Cells are treated with the inhibitor and/or growth factors, and lysates are analyzed by Western blotting using phospho-specific antibodies.
  • Protocol:
    • Cell Treatment: Treat serum-starved cells (e.g., NIH3T3) with a dose range of this compound (e.g., 0-50 µM) for 30-60 minutes, followed by stimulation with a growth factor like PDGF.
    • Protein Extraction: Lyse cells and quantify protein concentration.
    • Western Blot: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against:
      • Phospho-Akt (Thr308)
      • Phospho-Akt (Ser473)
      • Total Akt (loading control)
    • Expected Outcome: this compound causes a dose-dependent reduction in phosphorylation at both Thr308 and Ser473, with a greater potency for inhibiting Thr308 phosphorylation. This effect is abolished in the W80A mutant [3].

Research Implications and Differential Isoform Selectivity

The discovery of the PH-Kinase interface and its allosteric inhibition has important implications:

  • Drug Design: It identified a novel, structurally defined pocket for designing highly specific Akt inhibitors that are not competitive with ATP, potentially reducing off-target effects [1] [4].
  • Isoform Selectivity: The mechanism helps explain the drug's ~36-fold higher selectivity for Akt1 over Akt3 [5] [6]. Molecular modeling suggests that a stable PH-induced cavity, critical for inhibitor binding, forms in Akt1 but not as effectively in Akt3, leading to differential potency [1].
  • Biological Insight: This research provided essential insights into the natural regulatory mechanism of Akt, confirming the autoinhibitory role of the PH domain and how it is relieved upon activation [2].

References

Akt inhibitor VIII reversible inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Activity

Akt Inhibitor VIII exhibits potent, isoform-selective inhibition against the different Akt isoforms, as shown in the table below.

Isoform IC₅₀ (nM)
Akt1 58 nM [1] [2] [3]
Akt2 210 nM [1] [2] [3]
Akt3 2,120 - 2,119 nM [1] [3]

Its action is highly selective; even at high concentrations (up to 50 µM), it does not inhibit other closely related AGC family kinases like PKA, PKC, and SGK, nor does it affect Akt that lacks the PH domain [1]. In cellular models, it blocks both basal and stimulated phosphorylation and activation of Akt1/Akt2, thereby overcoming Akt-mediated tumor resistance to chemotherapy [1].

Experimental Protocols and Applications

In Vitro Use in Cell Culture

The following protocol from a study on fibroblast viability and MMP-1 expression illustrates a typical in vitro application [4]:

  • Cell Pretreatment: Fibroblasts were pretreated with 5 µM this compound for 1 hour.
  • Cytokine Stimulation: Cells were then incubated with or without IL-13 (2.5 ng/ml) for an additional hour.
  • TNF-α Challenge: Finally, cells were stimulated with TNF-α (5 ng/ml) for 24 hours.
  • Analysis: Cell supernatants were collected and analyzed by ELISA for MMP-1 expression. A dose-response study (2.5 and 5 µM) established that these concentrations were non-toxic over a 24-hour period [4].
Use in Cancer Research

Another study in MCF-7 breast cancer cells used this compound to demonstrate its role in enhancing the anti-proliferative effects of other compounds [3]:

  • Dosing: Cells were treated with 10-100 µM of this compound for 24, 48, and 72 hours.
  • Observed Effects: The inhibitor significantly reduced cell proliferation, induced G0/G1 cell cycle arrest, and promoted apoptosis, as evidenced by increased cleavage of caspase-9, caspase-7, and PARP [3].
In Vivo Application

In BALB/c nude mice, this compound was shown to suppress tumor growth in a dose-dependent manner [3]:

  • Dosage & Administration: 15 mg/kg and 30 mg/kg, administered via intraperitoneal injection once daily for 8 days.
  • Result: Achieved tumor growth inhibition rates of 32% and 54%, respectively [3].

Mechanism within the Akt Signaling Pathway

This compound is an allosteric inhibitor that binds at the interface between the Pleckstrin Homology (PH) domain and the kinase domain, stabilizing Akt in an inactive conformation. The following diagram illustrates how it exerts its effect within the broader PI3K/Akt signaling context.

g Start Growth Factor/ Receptor Binding PI3K PI3K Activation Start->PI3K PIP3 PIP3 Production PI3K->PIP3 Akt_Membrane Akt Recruitment to Membrane (via PH Domain) PIP3->Akt_Membrane PDK1 PDK1 Phosphorylation (Thr308) Akt_Membrane->PDK1 mTORC2 mTORC2 Phosphorylation (Ser473) PDK1->mTORC2 Akt_Active Fully Active Akt mTORC2->Akt_Active Downstream Promotion of Cell Survival, Proliferation, & Metabolism Akt_Active->Downstream Inhibitor This compound (Allosteric Binding at PH-Kinase Domain Interface) Inhibitor->Akt_Membrane Inhibits

This compound acts allosterically to prevent Akt activation by binding to the PH-kinase domain interface.

Practical Handling Information

For reliable experimental results, please note the following handling guidelines:

Aspect Recommendation
Solubility ≥9.2 mg/mL in DMSO [3]. Soluble to at least 5 mg/mL [1].
Storage Protect from light [1] [2]. Store solid at 2-8°C [1] or ≤ -4°C [5].
Solution Stability Stock solutions in DMSO are stable for up to 6 months when stored at -70°C [1].
Purity Typically ≥95% (HPLC) [1] or ≥97% (HPLC) [5].

Research Context and Comparison

Akt inhibitors are broadly classified into two categories, and understanding where this compound fits is key.

  • Allosteric Inhibitors (like this compound): Bind at the PH-kinase domain interface, locking Akt in an inactive conformation. Their activity is highly dependent on the intact PH domain [1] [6].
  • ATP-competitive Inhibitors (like capivasertib): Bind to the active kinase conformation in the ATP-binding pocket. These are often pan-inhibitors and are less affected by certain Akt mutations (e.g., E17K) that can cause resistance to allosteric inhibitors [6].

This compound serves as a critical tool for discerning the specific roles of Akt1 and Akt2 in various biological processes. Its value lies in its reversible action, isozyme selectivity, and well-characterized use in both in vitro and in vivo models.

References

Akt inhibitor VIII in silico docking studies

Author: Smolecule Technical Support Team. Date: February 2026

The Role and Profile of AKT Inhibitor VIII

This compound is established in scientific literature as a potent, allosteric inhibitor of the AKT kinase (also known as Protein Kinase B) [1]. It is frequently used as a reference compound in preclinical studies to investigate the PI3K/AKT signaling pathway.

The table below summarizes its key characteristics:

Property Description
Primary Target AKT (Protein Kinase B) [1]
Inhibition Mode Allosteric [1]
Isoform Inhibition Inhibits AKT1, AKT2, and AKT3 (pan-AKT inhibitor) [2]
Primary Research Use Chemical probe for pathway inhibition in cellular and molecular biology [1] [2]

Framework for Docking this compound

Although a dedicated protocol for this compound was not located, current research on similar allosteric AKT inhibitors provides a clear framework for conducting docking studies. The following workflow integrates common steps from these studies, which you can adapt for this compound.

Diagram of the molecular docking workflow for allosteric AKT inhibitors.

Key Technical Considerations from Literature
  • Allosteric Binding Confirmation: Docking studies should confirm that this compound binds at the interface between the Pleckstrin Homology (PH) domain and the kinase domain, not the ATP-binding site. This binding stabilizes an inactive conformation [1] [3]. A key validation is demonstrating that the inhibitor does not bind to a truncated AKT protein lacking the PH domain [3].
  • Molecular Dynamics for Validation: Several studies highlight that short Molecular Dynamics simulations are used to confirm the stability of the docked pose and protein-ligand interactions [4] [5].
  • Comparative Analysis: To benchmark your findings, you can compare the predicted binding mode of this compound with crystal structures of other allosteric inhibitors. For example, one study provided a high-resolution co-crystal structure of an allosteric AKT2 inhibitor, which offers a valuable reference [3].

References

AKT Inhibitor VIII: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Introduction

AKT Inhibitor VIII (also known as Akti-1/2) is a cell-permeable, allosteric inhibitor that potently and selectively targets AKT kinase activity. It functions by binding to the interface between the pleckstrin homology (PH) domain and the kinase domain, locking AKT in an inactive conformation. This mechanism is distinct from ATP-competitive inhibitors and results in a unique pharmacological and signaling profile [1]. Its primary value in research lies in its selectivity; even at high concentrations (up to 50 µM), it does not inhibit PH domain-lacking AKT variants or other closely related AGC family kinases like PKA, PKC, and SGK [2] [3]. These properties make it an excellent chemical probe for dissecting the specific roles of AKT in various cellular processes, from cancer cell survival to T-cell differentiation.

Biochemical and Pharmacological Profile

The table below summarizes the key characteristics of this compound.

Property Description / Value
CAS Number 612847-09-3 [2]
Molecular Formula C({34})H({29})N(_{7})O [2]
Molecular Weight 551.64 g/mol [2]
Purity ≥95% [2] [3]
Mechanism of Action Allosteric, non-ATP competitive inhibitor [3]
Primary Targets (IC₅₀) Akt1 (58 nM), Akt2 (210 nM), Akt3 (2.12 µM) [2] [3]
Solubility Soluble in DMSO (5 mg/mL) [3]
Cellular Permeability Yes [2] [4] [3]
Reversibility Yes [3]

Experimental Protocols for Cell Culture

Stock Solution Preparation
  • Reconstitution: Calculate the mass of compound needed. To prepare a 10 mM stock solution, dissolve 5.52 mg of this compound in 1 mL of pure, anhydrous DMSO [4] [3].
  • Aliquoting and Storage: Vortex the solution briefly to ensure full dissolution. Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles. Store aliquots at -70°C or below, protected from light. Under these conditions, the stock solution is stable for up to 6 months [3].
Cell Treatment and Dosing
  • Working Concentration Range: The effective concentration in cell culture media varies significantly based on the experimental model and desired outcome. A typical working range is 1 to 10 µM.
    • For sensitizing cancer cells to other therapies, studies have used concentrations around 1-5 µM [5].
    • In CAR-T cell manufacturing to prevent differentiation, a concentration of 1-5 µM was maintained throughout the culture period [6].
  • Treatment Procedure: Add the required volume of stock solution directly to the cell culture medium. Vortex the medium briefly to ensure even distribution. The final concentration of DMSO in the culture should not exceed 0.1% (v/v). Always include a vehicle control (e.g., 0.1% DMSO) to account for any solvent effects.
  • Treatment Duration: Treatment duration can range from acute exposure (a few hours) to chronic exposure (several days), depending on the experimental goal. For example, in mechanistic studies, cells can be treated for 12-24 hours before analysis [4]. In the CAR-T cell protocol, the inhibitor was present for the entire 8-day manufacturing process [6].

Key Research Applications and Findings

The following table outlines specific experimental contexts where this compound has been successfully applied.

Application Context Experimental Model Key Findings / Outcome Citation
Cancer Combination Therapy Clear cell renal cell carcinoma (ccRCC) cells (UMRC-2, CAKI-2) Combined with Artemisinin (ART), this compound (a pan-AKT inhibitor) enhanced the anti-cancer effects of ART, leading to greater reduction in cell proliferation, migration, and invasion than ART alone. [5]
CAR-T Cell Manufacturing Human T-cells from healthy donors and B-ALL patients Incorporation of 1-5 µM inhibitor during manufacturing enriched for stem cell/central memory T-cells (Tscm/Tcm), improved expansion, cytotoxicity, and polyfunctionality. This led to superior anti-tumor activity in vivo. [6]
Signaling Pathway Analysis Various cancer cell lines Treatment induces decreased phospho-AKT levels, apoptosis, S/G2-M cell cycle arrest, and DNA damage. Useful for validating AKT's role in specific phenotypic outcomes. [7] [4]

Signaling Pathway and Experimental Workflow

To help visualize its mechanism and a typical experimental workflow, the following diagrams are provided.

G GrowthFactor Growth Factor Stimulation PIP3 PIP3 Production GrowthFactor->PIP3 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruitment & Activation AKT_Active AKT (Active) AKT_Inactive->AKT_Active CellProcesses Cell Survival Proliferation Metabolism AKT_Active->CellProcesses Inhibitor This compound Inhibitor->AKT_Inactive Binds PH-Kinase Domain Interface Start 1. Prepare Stock Solution (10 mM in DMSO) Plate 2. Plate Cells Start->Plate Treat 3. Treat with Inhibitor (1-10 µM in media) Plate->Treat Incubate 4. Incubate (12 hrs - 8 days) Treat->Incubate Analyze 5. Downstream Analysis Incubate->Analyze WB Western Blot: p-AKT (S473) Analyze->WB Viability Viability Assay (e.g., CCK-8, SRB) Analyze->Viability Other Other: Flow Cytometry, qPCR, Migration Assay Analyze->Other

Important Considerations and Troubleshooting

  • PH-Domain Dependence: Be aware that this compound's activity is strictly dependent on the intact PH domain of AKT. It will not inhibit truncated AKT variants lacking this domain [2] [3].
  • Control Experiments: Always include a vehicle control (DMSO) and, if possible, a positive control (e.g., another established AKT inhibitor) to validate your experimental system.
  • Combination Studies: When combining with other drugs, perform a dose-matrix experiment to identify synergistic, additive, or antagonistic effects. Note that one study found antagonism when novel hybrid compounds were combined with the AKT inhibitor MK2206, highlighting that combinations are not always synergistic [7].
  • Cell Health Monitoring: Monitor cell density and morphology closely, as inhibition of a critical survival pathway like AKT can induce rapid apoptosis in sensitive cell lines.

References

Comprehensive Application Notes and Protocols for Akt Inhibitor VIII

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Akt Inhibitor VIII (also known as AKTi-1/2) is a cell-permeable, reversible, and selective allosteric inhibitor of Akt isoforms. Its chemical name is 3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one, and it has a molecular weight of 551.64 g/mol and CAS Number 612847-09-3 [1] [2].

Solubility and Storage Stability

Table 1: Solubility and Storage Properties of this compound

Property Specification Reference
Solubility in DMSO ≥5 mg/mL (approximately 9.1 mM) [3] [1] Sigma-Aldrich, ApexBT
Solubility in Water Insoluble [1] ApexBT
Solubility in Ethanol Insoluble [1] ApexBT
Solid Form Storage -20°C; protect from light [3] [1] Sigma-Aldrich, ApexBT
Stock Solution Storage -70°C; stable for up to 6 months [3] Sigma-Aldrich
Shipping Condition Ambient temperature [3] Sigma-Aldrich

Key Handling Notes:

  • Reconstitution: For a 10 mM stock solution, dissolve 5.52 mg of solid compound in 1 mL of pure, anhydrous DMSO [1].
  • Aliquoting: It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles and maintain stability [3].
  • Light Sensitivity: The compound is light-sensitive; both solid and solution forms should be protected from light during storage and handling [3].

Biochemical and Pharmacological Profile

This compound acts allosterically and its inhibition is reported to be Pleckstrin Homology (PH) domain-dependent. It does not compete with ATP for binding and shows remarkable selectivity, exhibiting no inhibition against closely related AGC family kinases like PKA, PKC, and SGK, even at high concentrations of 50 µM [3].

Table 2: Biochemical Potency (IC50) of this compound

Isoform IC50 (nM) Primary Cellular Roles
Akt1 58 [3] [1] [2] Cell survival, inhibition of apoptosis [4]
Akt2 210 [3] [1] [2] Insulin signaling, glucose metabolism [4]
Akt3 2,119 (2.12 µM) [3] [1] [2] Predominantly expressed in the brain [4]

Signaling Pathway Context

The PI3K/Akt pathway is a central regulator of crucial cellular processes. The diagram below illustrates the signaling cascade and the point of inhibition by this compound.

G RTKS Receptor Tyrosine Kinases (Growth Factor Receptors) PI3K PI3K RTKS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PI3K/PTEN Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits to Membrane PDK1 PDK1 Akt_Active Akt (Active) pT308, pS473 PDK1->Akt_Active Phosphorylates T308 mTORC2 mTORC2 mTORC2->Akt_Active Phosphorylates S473 Akt_Inactive->Akt_Active Activation Downstream Downstream Effects Cell Survival, Growth, Proliferation, Metabolism Akt_Active->Downstream Phosphorylates Inhibitor This compound (Allosteric Inhibitor) Inhibitor->Akt_Active Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits Pathway)

Diagram 1: The PI3K/Akt Signaling Pathway and Mechanism of this compound. The inhibitor acts allosterically on active Akt, preventing its downstream signaling functions. Based on information from [5] [4].

Experimental Protocols

Protocol 1: Inhibiting Hyperthermia-Induced Ndrg2 Phosphorylation and Enhancing Apoptosis in Gastric Cancer Cells

This protocol is adapted from a study investigating the role of Akt in hyperthermia-induced stress response [6].

1. Cell Culture and Preparation:

  • Culture human gastric cancer cell lines (e.g., MKN28 or MKN45) in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
  • Seed cells onto 6-well or 24-well plates and allow them to reach exponential growth over 24 hours.

2. Hyperthermia and Inhibitor Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO and dilute it in culture medium to a final working concentration of 10 µM.
  • Control groups: Include vehicle control (DMSO at the same dilution) and hyperthermia-only control.
  • Subject the cells to heat shock at 42°C for 1 hour in a precision water bath.
  • Following heat shock, add the 10 µM this compound solution to the treatment groups and re-incubate all cells at 37°C for the desired time points (e.g., 3 hours for phosphorylation analysis, 24 hours for apoptosis assay).

3. Analysis of Apoptosis by Flow Cytometry:

  • At the endpoint (e.g., 24 hours post-treatment), collect the cells by trypsinization.
  • Wash the cells twice with cold phosphate-buffered saline (PBS).
  • Resuspend the cell pellet in 100 µL of binding buffer.
  • Add Annexin V-FITC (200 µg/mL) and propidium iodide (PI, 1 mg/mL) to the cell suspension.
  • Incubate the mixture in the dark for 15 minutes at room temperature.
  • Add an additional 400 µL of binding buffer and analyze the fluorescence immediately using a flow cytometer.
  • Expected Outcome: The combination of this compound and hyperthermia should yield a significantly higher apoptosis rate (approximately 16.4%) compared to hyperthermia alone (approximately 6.8%) [6].

4. Western Blot Analysis for Ndrg2 Phosphorylation:

  • Harvest cells 3 hours post-treatment and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate protein samples (20-40 µg per lane) on a 12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat dry milk for 1 hour.
  • Probe the membrane overnight at 4°C with primary antibodies against:
    • Ndrg2-pSer332 and Ndrg2-pThr348 to detect phosphorylation.
    • Total Ndrg2 and α-Tubulin for loading controls.
  • Incubate with appropriate IRDye-conjugated secondary antibodies and detect signals using an infrared imaging system.
  • Expected Outcome: this compound should significantly reduce the hyperthermia-induced increase in Ndrg2 phosphorylation at Ser332 and Thr348 [6].
Protocol 2: Evaluating Anti-Proliferative and Pro-Apoptotic Effects in Breast Cancer Cells

This protocol outlines the use of this compound to sensitize breast cancer cells to treatment [1].

1. Cell Proliferation Assay (MTT):

  • Culture MCF-7 breast cancer cells in DMEM with 10% FBS.
  • Seed cells in 96-well plates at a density of 2 x 10⁴ cells/mL and incubate for 24 hours.
  • Treat cells with a dose range of This compound (10 - 100 µM) for 24, 48, and 72 hours.
  • Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
  • Dissolve the formed formazan crystals in 150 µL of DMSO and measure the absorbance at 490 nm using a multi-scanner reader.
  • Calculate the percentage of inhibition: % Inhibition = [1 - (Absorbance_test / Absorbance_control)] × 100%.

2. Analysis of Apoptotic Markers by Western Blot:

  • Treat MCF-7 cells with this compound (e.g., 10-50 µM) for 24-48 hours.
  • Prepare cell lysates and perform Western blotting as described in Protocol 1, Section 4.
  • Probe for cleaved forms of caspase-9, caspase-7, and PARP as indicators of apoptosis activation.
  • Also, analyze the expression levels of anti-apoptotic protein Bcl-xL and pro-apoptotic proteins Bad and Bax.
  • Expected Outcome: this compound treatment should dose-dependently increase the cleavage of caspases and PARP, downregulate Bcl-xL, and upregulate Bad and Bax [1].

Important Considerations and Troubleshooting

  • Cytotoxicity and Specificity: Always include a vehicle control (DMSO) to account for any solvent-related effects on cell viability. The maximum DMSO concentration in cell culture should generally not exceed 0.1%.
  • Off-Target Effects: While this compound is highly selective for Akt isoforms, results should be interpreted within the context of its known biochemical profile. Using a second, structurally distinct Akt inhibitor for key validation experiments is recommended.
  • Resistance Mutations: Be aware that allosteric inhibitors like this compound can be less effective against certain Akt mutants, such as the clinically relevant AKT1 E17K mutation [7]. The efficacy may vary depending on the cellular and genetic context.
  • Functional Validation: Consistently monitor the phosphorylation status of direct Akt substrates (e.g., PRAS40) in your experiments to confirm successful pathway inhibition [1] [7].

References

Comprehensive Application Notes and Protocols for Akt Inhibitor VIII in Tumor Growth Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Akt Inhibitor VIII and Its Mechanism of Action

This compound (CAS 612847-09-3) is a cell-permeable, reversible allosteric inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3) with varying potency. It exhibits IC50 values of 58 nM, 210 nM, and 2119 nM for Akt1, Akt2, and Akt3, respectively [1]. This inhibitor functions by binding to the interface between the PH and kinase domains of Akt, stabilizing the enzyme in an inactive conformation that prevents phosphorylation and activation [2]. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing crucial roles in cell survival, proliferation, metabolism, and apoptosis resistance [3] [2]. As a central node in this pathway, Akt represents an attractive therapeutic target, and this compound has emerged as a valuable research tool for investigating Akt-dependent signaling in oncology and beyond.

The unique allosteric mechanism of this compound differs significantly from ATP-competitive inhibitors like ipatasertib. While ATP-competitive inhibitors target the active PH-out conformation of Akt and often cause paradoxical hyperphosphorylation, allosteric inhibitors like this compound preferentially bind the inactive PH-in conformation, preventing phosphorylation at both Thr308 and Ser473 regulatory sites [2]. This fundamental difference in mechanism results in distinct resistance patterns and therapeutic implications, making this compound particularly useful for specific research applications where complete pathway suppression is desired without compensatory feedback activation that can occur with other inhibitor classes [2].

Key Research Applications and Experimental Findings

In Vitro Applications
2.1.1 CAR-T Cell Manufacturing Enhancement

This compound has been successfully incorporated into the AUTO1 manufacturing process for chimeric antigen receptor (CAR) T-cells on the CliniMACS Prodigy platform at both small and cGMP scale. When used at concentrations of 1-5 μM during T-cell activation and maintained throughout the culture period, this compound demonstrated remarkable effects on T-cell differentiation and function [4]. Specifically, it uncouples T-cell expansion from differentiation, resulting in significant enrichment of stem cell memory/central memory T-cells (Tscm/Tcm). These T-cell populations are known to confer superior expansion and persistence in vivo, addressing a major challenge in CAR-T therapy for heavily pretreated patients who typically exhibit poor Tscm/Tcm numbers [4].

The enhanced CAR-T products generated with this compound supplementation showed improved expansion and cytotoxicity in vitro and superior antitumor activity in vivo compared to conventional manufacturing approaches. Furthermore, these cells exhibited Th1/Th17 skewing, increased polyfunctionality, a unique metabolic profile, and enhanced autophagy signatures [4]. Most notably, this compound-based manufacture was able to enhance functionality in T-cells from patients who had previously experienced CD19+ relapse, suggesting its potential to overcome product-related factors contributing to CAR-T failure [4].

2.1.2 Cancer Cell Line Studies

In MCF-7 breast cancer cells, this compound significantly inhibited proliferation and increased lactate dehydrogenase (LDH) release in a dose-dependent manner when applied at concentrations ranging from 10-100 μM for 24, 48, and 72 hours [1]. The compound induced cell cycle arrest at the G0/G1 phase through downregulation of key cell cycle regulators including phosphorylated cyclin D1, total cyclin D1, phosphorylated CDK2, total CDK2, phosphorylated Rb, and total Rb. Additionally, it promoted apoptosis by significantly inhibiting anti-apoptotic proteins Bcl-xL and Akt while increasing pro-apoptotic proteins Bad and Bax and enhancing the proteolytic cleavage of caspase-9, caspase-7, and poly-ADP ribose polymerase (PARP) [1].

In androgen-independent prostate cancer PC-3 cells, this compound has been utilized at 10 μM concentration to study its effects on Akt activation and nuclear factor-kappa B (NF-κB) signaling [5]. The inhibition of Akt signaling in this context resulted in reduced phosphorylation of both Thr308 and Ser473 residues of Akt, demonstrating effective pathway suppression. This application has been particularly valuable for elucidating the cross-talk between Akt signaling and NF-κB-mediated survival pathways in treatment-resistant prostate cancer models [5].

In Vivo Applications
2.2.1 Tumor Growth Suppression in Xenograft Models

This compound has demonstrated significant dose-dependent antitumor efficacy in BALB/c nude mouse models. When administered via intraperitoneal injection at doses of 15 mg/kg and 30 mg/kg once daily for 8 days, the compound achieved tumor growth inhibition rates of 32% and 54%, respectively [1]. These findings establish the in vivo proof-of-concept for this compound's antitumor activity and provide a dosing framework for future preclinical studies targeting the PI3K/AKT/mTOR pathway.

The compound has also shown utility in orthotopic prostate cancer models using PC-3 cells, where its antitumor effects were associated with increased apoptosis, reduced tumor cell proliferation, and inhibited nuclear translocation of NF-κB components [5]. This comprehensive suppression of pro-survival signaling pathways highlights the potential of this compound as both a research tool for pathway analysis and a promising candidate for therapeutic development.

Table 1: Summary of Key Experimental Applications and Parameters for this compound

Application Model System Concentration/Dose Key Findings Citation
CAR-T Manufacturing Human T-cells 1-5 μM during culture Enriched Tscm/Tcm populations; enhanced expansion & cytotoxicity [4]
Breast Cancer Studies MCF-7 cells 10-100 μM for 24-72h G0/G1 cell cycle arrest; apoptosis induction via caspase activation [1]
Prostate Cancer Signaling PC-3 cells 10 μM Inhibition of Akt phosphorylation & NF-κB nuclear translocation [5]
In vivo Efficacy BALB/c nude mice 15-30 mg/kg IP for 8 days 32-54% tumor growth inhibition [1]
Pathway Analysis Various cancer cells 5 μM (typical) Suppression of pAkt (Thr308/Ser473) & downstream substrates [6] [5]

Detailed Experimental Protocols

In Vitro Protocol for Cancer Cell Proliferation and Apoptosis Studies
3.1.1 Cell Culture and Inhibitor Preparation

Begin by culturing MCF-7 breast cancer cells in appropriate medium (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator. For this compound stock solution preparation, dissolve the compound in DMSO at a concentration of ≥9.2 mg/mL (approximately 16.7 mM), noting that the solubility may require warming the tube at 37°C for 10 minutes and/or brief sonication [1]. Aliquot and store the stock solution at -20°C for up to several months, avoiding repeated freeze-thaw cycles.

3.1.2 Treatment and Assessment

Plate MCF-7 cells at an appropriate density (e.g., 5,000 cells/well in 96-well plates for viability assays) and allow to adhere overnight. For proliferation assessment, treat cells with 10-100 μM this compound for 24, 48, and 72 hours, including vehicle control (DMSO at equivalent dilution). Assess cell viability using MTS, Alamar Blue, or CellTiter-Glo assays according to manufacturers' protocols. For apoptosis analysis, harvest treated cells and examine markers including PARP cleavage, caspase-9/caspase-7 activation, and Bax/Bcl-xL ratio by Western blotting. For cell cycle analysis, fixed and permeabilized cells can be stained with propidium iodide and analyzed by flow cytometry to confirm G0/G1 phase arrest [1].

Protocol for CAR-T Cell Manufacturing Enhancement
3.2.1 T-Cell Isolation and Activation

Isolate CD4+/CD8+ T-cells from leukocyte cones or patient leukapheresis product using Ficoll Paque density gradient centrifugation and magnetic bead-based pan T-cell isolation kits. Activate selected T-cells in TexMACS medium supplemented with 3% human serum and 10 ng/mL IL-7/IL-15 cytokines using TransAct activation reagent [4].

3.2.2 this compound Application and Transduction

Add This compound at 1-5 μM concentration at the time of T-cell activation and maintain throughout the culture period with media changes every 48 hours. For CAR-T generation, transduce activated T-cells with lentiviral vectors on retronectin-coated plates at a multiplicity of infection of 5, continuing culture for a total manufacturing time of 8 days [4]. Compare the resulting CAR-T products to parallel control products without this compound for phenotype (Tscm/Tcm enrichment by flow cytometry), metabolic profile, and in vitro cytotoxicity against target tumor cells.

In Vivo Protocol for Tumor Growth Suppression Studies
3.3.1 Xenograft Model Establishment and Dosing Regimen

Establish tumor xenografts in BALB/c nude mice (6-8 weeks old) by subcutaneous injection of cancer cells (e.g., 5×10^6 MCF-7 cells in Matrigel). When tumors reach a palpable size (approximately 100-150 mm³), randomize animals into treatment groups (n=5-10 per group). Administer This compound via intraperitoneal injection at doses of 15 mg/kg and 30 mg/kg once daily for 8 days, with control groups receiving vehicle solution only [1]. Monitor tumor dimensions regularly using calipers and calculate tumor volume using the formula: V = (length × width²)/2. Record body weights and observe for signs of toxicity throughout the study period.

3.3.2 Endpoint Analysis

At study termination, harvest tumors and weigh them to calculate tumor growth inhibition rates. Process tumor tissues for immunohistochemical analysis of proliferation markers (Ki-67), apoptosis (TUNEL staining), and pathway modulation (pAkt, pS6) [1]. For orthotopic models, such as PC-3 prostate cancer tumors, additional analysis of NF-κB nuclear translocation in tumor tissues can provide insights into mechanism of action [5].

Table 2: Summary of Key Biochemical and Pharmacological Properties of this compound

Parameter Specification Notes
Molecular Weight 551.64 g/mol [1]
Chemical Formula C34H29N7O [1]
Solubility ≥9.2 mg/mL in DMSO; insoluble in H2O or EtOH May require warming/sonication [1]
Storage Conditions -20°C, protected from light Stable for months at -20°C
Akt1 IC50 58 nM [1]
Akt2 IC50 210 nM [1]
Akt3 IC50 2119 nM [1]
Mechanism Allosteric, reversible inhibitor Binds PH-kinase domain interface [2]
Cellular Effects G0/G1 cell cycle arrest, apoptosis induction Dose-dependent [1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the position of this compound within the PI3K/AKT/mTOR signaling pathway and its cellular consequences:

G GF Growth Factor Receptors PI3K PI3K GF->PI3K PIP3 PIP3 PI3K->PIP3 Akt_inactive Akt (Inactive PH-in conformation) PIP3->Akt_inactive Membrane Recruitment PDK1 PDK1 pT308 pThr308 PDK1->pT308 mTORC2 mTORC2 pS473 pSer473 mTORC2->pS473 Akt_active Akt (Active PH-out conformation) Akt_inactive->Akt_active Conformational Change mTORC1 mTORC1 Akt_active->mTORC1 GSK3b GSK3β Akt_active->GSK3b FoxO FoxO Transcription Factors Akt_active->FoxO Apoptosis Anti-apoptotic Proteins Akt_active->Apoptosis CellCycle Cell Cycle Regulators Akt_active->CellCycle pT308->Akt_active pS473->Akt_active Proliferation Increased Proliferation mTORC1->Proliferation Metabolism Altered Metabolism mTORC1->Metabolism Survival Enhanced Cell Survival Apoptosis->Survival CellCycle->Proliferation Inhibitor This compound (Allosteric Inhibitor) Inhibitor->Akt_inactive Binds PH-Kinase Domain Interface Inhibitor->Akt_active Prevents

Diagram 1: Mechanism of this compound in the PI3K/AKT/mTOR Signaling Pathway. This compound binds to the inactive PH-in conformation of Akt, preventing conformational change and subsequent phosphorylation at Thr308 and Ser473, thereby inhibiting downstream signaling that promotes cell survival, proliferation, and metabolism.

The experimental workflow for evaluating this compound in both in vitro and in vivo settings can be summarized as follows:

G Start Study Design InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo CellCulture Cell Culture Establishment InVitro->CellCulture Xenograft Xenograft Model Establishment InVivo->Xenograft Analysis Data Analysis Conclusions Conclusions Analysis->Conclusions InhibitorPrep Inhibitor Preparation (Stock solution in DMSO) CellCulture->InhibitorPrep Treatment Cell Treatment (1-100 μM, 24-72h) InhibitorPrep->Treatment Viability Viability Assays (MTS, CellTiter-Glo) Treatment->Viability MechStudies Mechanistic Studies (Western, Flow Cytometry) Treatment->MechStudies MechStudies->Analysis Dosing Inhibitor Administration (15-30 mg/kg, IP, 8 days) Xenograft->Dosing Monitoring Tumor Monitoring (Caliper measurements) Dosing->Monitoring Termination Study Termination & Tissue Collection Monitoring->Termination IHC Tissue Analysis (IHC, Western) Termination->IHC IHC->Analysis

Diagram 2: Experimental Workflow for Evaluating this compound. The comprehensive assessment of this compound involves parallel in vitro and in vivo studies, with in vitro components focusing on cellular mechanisms and in vivo components evaluating efficacy in disease models.

Research Considerations and Future Directions

Pharmacological Properties and Practical Notes

When working with this compound, several practical considerations should be noted. The compound has limited solubility in aqueous solutions, requiring the use of DMSO as a solvent with final DMSO concentrations in cell culture not exceeding 0.1% (v/v) to avoid solvent toxicity [1]. For in vivo studies, appropriate formulation strategies may be needed to ensure adequate exposure. Researchers should also be aware of the differential potency against Akt isoforms, with significantly reduced activity against Akt3 (IC50 = 2119 nM) compared to Akt1 (IC50 = 58 nM) [1]. This property may be advantageous for studies aiming to selectively target Akt1 and Akt2 while preserving Akt3 function.

The allosteric mechanism of this compound offers both advantages and limitations compared to ATP-competitive inhibitors. As demonstrated in resistance studies, cells with acquired resistance to allosteric inhibitors like MK-2206 (same class as this compound) remain sensitive to ATP-competitive inhibitors like ipatasertib, and vice versa [2]. This suggests that the two inhibitor classes may have complementary applications, either as sequential therapies or in combination approaches. Additionally, allosteric inhibitors typically demonstrate greater selectivity due to targeting less conserved regions of the kinase, potentially reducing off-target effects [2].

Future Research Applications

Emerging research directions for this compound include its potential application in combination therapies targeting complementary pathways. For instance, in diffuse large B-cell lymphoma (DLBCL), resistance to AKT inhibition can arise through compensatory activation of parallel signaling pathways including PIM2 and BTK [7]. Combining this compound with inhibitors of these resistance pathways may enhance efficacy and prevent treatment resistance. Similarly, in B-cell precursor acute lymphoblastic leukemia (B-ALL), combined inhibition of mTOR and AKT has shown synergistic effects [8], suggesting potential utility for this compound in rational combination regimens.

The successful integration of this compound into clinical-grade CAR-T manufacturing processes [4] opens promising avenues for improving cellular immunotherapies. Future applications may include using this approach to enhance persistence and functionality of other adoptive cell therapy products, including tumor-infiltrating lymphocytes and engineered TCR therapies. Furthermore, the ability of this compound to generate T-cells with enhanced stem cell memory characteristics may be particularly valuable for patients with limited T-cell fitness, such as elderly individuals or those heavily pretreated with chemotherapy.

Conclusion

This compound represents a valuable research tool for investigating PI3K/AKT/mTOR signaling in cancer biology and beyond. Its well-characterized allosteric mechanism, differential isoform selectivity, and established experimental protocols make it particularly useful for studies aiming to dissect Akt-specific functions within the broader signaling network. The compound has demonstrated significant utility across diverse applications, from enhancing CAR-T cell products to suppressing tumor growth in preclinical models. As research continues to elucidate the complexity of PI3K/AKT/mTOR signaling and its interplay with other pathways, this compound will remain an important component of the chemical biology toolkit for probing these crucial cellular processes and developing novel therapeutic strategies.

References

Comprehensive Application Notes and Protocols for Akt Inhibitor VIII in CAR T-Cell Manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

CAR T-cell therapy has revolutionized the treatment of hematological malignancies, yet challenges remain in achieving durable long-term responses. A significant factor in therapeutic failure is the terminal differentiation of T-cells during the ex vivo manufacturing process, resulting in products with limited persistence and expansion capacity following infusion. The PI3K/AKT/mTOR signaling pathway serves as a critical regulator linking T-cell activation with differentiation, presenting a promising target for manufacturing optimization. Strategic inhibition of Akt during early manufacturing phases can effectively uncouple expansion from differentiation, generating CAR T-cell products enriched with stem cell memory (Tscm) and central memory (Tcm) populations that demonstrate superior engraftment, persistence, and antitumor activity.

The mechanistic basis for Akt inhibition stems from its role as a central signaling node in T-cell biology. Upon T-cell receptor activation and cytokine signaling, Akt phosphorylation triggers downstream cascades that promote metabolic reprogramming, proliferation, and differentiation toward effector phenotypes. While these processes are essential for generating sufficient cell numbers, they often occur at the expense of memory formation and long-term persistence. Research-grade Akt inhibitor VIII (Akti-1/2) is a cell-permeable, reversible quinoxaline compound that selectively inhibits Akt1, Akt2, and Akt3 with IC50 values of 58 nM, 210 nM, and 2.12 μM, respectively [1]. Its inhibition is PH domain-dependent, and it demonstrates exceptional specificity—showing no activity against PH domain-deficient Akt or related AGC family kinases even at high concentrations (50 μM) [1]. This specificity profile makes it particularly valuable for research applications where off-target effects could confound experimental interpretation.

Experimental Protocols and Manufacturing Procedures

Small-Scale Manufacturing Protocol

The following protocol outlines the standard procedure for incorporating this compound into research-scale CAR T-cell manufacturing, suitable for in vitro and preclinical in vivo studies:

  • T-cell Isolation and Activation: Isolate CD4+/CD8+ T-cells from healthy donor leukocyte cones or patient leukapheresis using Ficoll Paque density gradient centrifugation and enrichment with pan-T-cell isolation kits. Activate T-cells with TransAct (Miltenyi Biotec) or CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio in TexMACS medium supplemented with 3% human serum [2].

  • Inhibitor Treatment and Viral Transduction: Add this compound to a final concentration of 1-5 μM at the time of T-cell activation. Maintain this concentration throughout the culture period with media changes every 48 hours. On day 2 post-activation, transduce activated T-cells with lentiviral vectors encoding the CAR construct at a multiplicity of infection (MOI) of 5 on retronectin-coated plates [2] [3].

  • Cell Expansion and Harvest: Continue culture for an additional 4-6 days (total manufacturing time 8-10 days) in TexMACS medium supplemented with 10 ng/mL IL-7 and IL-15. Remove this compound during the final media change 48 hours before harvest. Assess CAR expression by flow cytometry, perform quality control checks (viability, sterility), and cryopreserve or use fresh for experiments [2] [4].

cGMP-Scale Adaptation

For clinical translation, the manufacturing process has been successfully adapted to the CliniMACS Prodigy platform. Three parallel scale-up runs comparing VIII-exposed and control products demonstrated feasibility of clinical-grade manufacturing with comparable yield and viability. GMP-grade VIII was manufactured by Ardena for these studies, confirming the compatibility of this approach with current good manufacturing practices [2].

Table 1: Key Parameters for this compound Treatment in CAR T-Cell Manufacturing

Parameter Optimized Condition Alternative Options Notes
Inhibitor Concentration 1-5 μM 0.25-4 μM (varies by inhibitor) Concentration range established for VIII; other inhibitors may require optimization [2] [3]
Treatment Initiation Day 0 (at activation) Day 0-2 Critical to begin at activation for maximal memory effect [2]
Treatment Duration Entire culture (6-8 days) First 4 days only Extended exposure may enhance memory phenotype [2]
Base Medium TexMACS X-VIVO 15, Optimizer Serum-free preferred for clinical translation [2] [5]
Cytokine Combination IL-7 + IL-15 (10 ng/mL each) IL-2, IL-15, IL-7/IL-15 combinations Avoids terminal differentiation promoted by IL-2 alone [2] [4]
Vector Type Lentiviral (MOI=5) Retroviral Higher transduction efficiency reported with Akt inhibition [2] [3]

Phenotypic and Functional Outcomes

T-cell Subset Distribution and Memory Phenotype

Comprehensive phenotypic analysis demonstrates that this compound treatment during manufacturing consistently enriches for less-differentiated T-cell subsets with enhanced memory potential. Compared to standard manufacturing protocols, VIII-treated CAR T-products show a significant increase in the proportion of Tscm and Tcm populations, which are associated with superior persistence and antitumor activity in vivo. This shift occurs without compromising overall expansion, effectively uncoupling proliferation from differentiation. The mechanism involves FOXO1 transcription factor stabilization, which promotes the expression of genes associated with memory formation and self-renewal [2].

The enhancement of memory phenotypes is particularly pronounced in challenging clinical contexts. Notably, VIII-based manufacture demonstrated the ability to enhance Tscm/Tcm proportions even in products generated from heavily pretreated adult B-ALL patients on the ALLCAR19 study, who typically exhibit poor numbers of these desirable subsets due to prior therapy-induced T-cell senescence [2]. This suggests that Akt inhibition may help overcome patient-specific factors that normally limit product fitness.

Functional Enhancements in CAR T-Cells

Beyond phenotypic changes, VIII-treated CAR T-cells exhibit substantial functional improvements across multiple dimensions:

  • Enhanced Expansion and Persistence: In both in vitro chronic stimulation models and in vivo xenograft systems, VIII-treated CAR T-cells demonstrate superior expansion kinetics and prolonged persistence compared to conventionally manufactured products. This enhanced durability is particularly evident under conditions of antigen rechallenge, mimicking the clinical scenario where long-term surveillance is required to prevent relapse [2].

  • Improved Polyfunctionality: Single-cell proteomic analysis using the Isoplexis platform reveals that VIII-treated CAR T-cells exhibit increased polyfunctionality—the ability to simultaneously produce multiple effector molecules per cell. This functional enhancement includes elevated production of cytokines (IFN-γ, TNF-α) and chemokines associated with robust antitumor responses [2].

  • Metabolic Reprogramming: VIII treatment induces a distinct metabolic profile characterized by enhanced oxidative metabolism and mitochondrial fitness. This metabolic state aligns with the increased persistence observed in vivo, as memory T-cells typically rely more on oxidative phosphorylation than effector populations [2].

  • Th1/Th17 Skewing: Contrary to earlier concerns about potential Th2 skewing in mixed CD4/CD8 cultures, recent evidence indicates that VIII manufacture actually promotes Th1/Th17 polarization in the final product. This is particularly significant given recent clinical evidence associating type 2 functionality with long-term remission, including an 8-year leukemia remission case [2] [6].

Table 2: Comparative Functional Characteristics of this compound-Treated CAR T-Cells

Functional Attribute Standard Manufacturing VIII-Treated CAR T-Cells Assay Method Significance
Tscm/Tcm Frequency 15-30% 40-60% Flow cytometry (CD45RA, CD62L, CCR7) Enhanced persistence potential [2]
In Vivo Expansion (Peak) Baseline 2-3 fold higher Bioluminescent imaging in xenografts Improved engraftment [2] [7]
Persistence (Day 30+) Low/undetectable Sustained presence Flow cytometry of peripheral blood Long-term functional activity [2] [7]
Polyfunctionality Index Baseline 1.5-2 fold higher Single-cell proteomics (Isoplexis) Enhanced quality of immune response [2]
Mitochondrial Mass Baseline 1.8 fold higher Mitotracker staining Metabolic fitness [2]
Tumor Control (Survival) 40-50% at endpoint 80-100% at endpoint Mouse xenograft models Superior therapeutic efficacy [2] [7]

Clinical Translation and Emerging Alternatives

cGMP Manufacturing and Clinical Prospects

The translation of VIII-based manufacturing to clinical scale represents a critical step in addressing product-related factors contributing to CAR T-cell failure. Scale-up runs using the CliniMACS Prodigy platform have successfully demonstrated that VIII-based manufacture is feasible at clinical scale, with comparable process efficiency and product characteristics to standard manufacturing [2]. This is particularly significant for addressing the challenge of CD19+ relapse in B-ALL, where impaired CAR T-cell fitness often underlies treatment failure.

Retrospective analysis of ALLCAR19 trial products indicates that VIII-cultured AUTO1 products from B-ALL patients possess superior phenotype, metabolism, and function compared to parallel control products [2]. Most notably, VIII-based manufacture shows potential to enhance functionality even in T-cells from patients who previously experienced CD19+ relapse, suggesting this approach may help overcome intrinsic limitations in patient-derived T-cell quality.

Emerging Clinical-Grade Alternatives

While this compound has demonstrated compelling research results, it remains a research-grade compound. Recent investigations have identified capivasertib, a clinical-stage pan-AKT inhibitor, as a promising translatable alternative [7]:

  • Ex Vivo Treatment Optimization: Capivasertib treatment at 0.25 μM during the T-cell stimulation phase enhances antitumor activity of CAR T-cells in B-cell lymphoma models without inhibiting essential effector functions. This concentration effectively modulates gene and protein expression patterns related to memory and effector CAR T-cell functions while maintaining robust expansion capacity [7].

  • In Vivo Combination Therapy: Administration of capivasertib in combination with CD19-specific CAR T-cells improves early response and persistence in mice bearing PTEN-deficient lymphoma cells. This combination approach leverages continuous AKT pathway modulation in the immunosuppressive tumor microenvironment, potentially addressing a key limitation of CAR T-cell therapy in solid tumors [7].

The emergence of clinical-grade AKT inhibitors like capivasertib provides a promising pathway for translating the beneficial effects observed with VIII to investigational new drug applications and ultimately clinical practice. Both ex vivo manufacturing incorporation and in vivo combination approaches represent viable strategies for enhancing CAR T-cell persistence and activity, particularly in challenging clinical contexts such as PTEN-deficient malignancies [7].

Workflow Diagram of CAR T-Cell Manufacturing with Akt Inhibition

The following diagram illustrates the complete manufacturing process with critical decision points for this compound treatment:

car_manufacturing cluster_critical Critical Quality Control Points cluster_notes Key Process Considerations start Patient Leukapheresis isolation T-cell Isolation (PBMC separation) start->isolation activation T-cell Activation (CD3/CD28 engagement) isolation->activation inhibitor_add Add this compound (1-5 μM final concentration) activation->inhibitor_add note3 Use serum-free media for clinical translation activation->note3 transduction Lentiviral Transduction (MOI=5, retronectin plates) inhibitor_add->transduction note1 Maintain VIII throughout culture with 48h media changes inhibitor_add->note1 expansion Ex Vivo Expansion (IL-7/IL-15, 6-8 days) transduction->expansion harvest Harvest & Formulate expansion->harvest note2 Remove VIII 48h before final harvest expansion->note2 cryopreserve Cryopreservation harvest->cryopreserve qc1 CAR Expression (Flow cytometry) harvest->qc1 infusion Patient Infusion cryopreserve->infusion qc2 Viability Assessment (>80% required) qc1->qc2 qc3 Memory Phenotype (Tscm/Tcm enrichment) qc2->qc3 qc4 Sterility Testing qc3->qc4 qc4->cryopreserve

Conclusion

The incorporation of This compound into CAR T-cell manufacturing protocols represents a significant advancement in cellular therapy optimization. By strategically modulating the PI3K/AKT/mTOR signaling pathway during ex vivo culture, researchers can generate products enriched with stem cell memory and central memory T-cells that demonstrate superior persistence, expansion, and antitumor activity. The protocol detailed in this application note provides a robust framework for research-scale implementation, while emerging clinical-grade inhibitors like capivasertib offer promising pathways for clinical translation.

As the field progresses, future work should focus on optimizing inhibitor timing and concentration for specific clinical contexts, exploring combination approaches with other pathway modulators, and validating these findings in large-animal models and ultimately clinical trials. The ability to enhance CAR T-cell fitness through manufacturing process modifications alone—without additional genetic modifications—represents a powerful approach to overcoming current limitations in cellular immunotherapy.

References

Akt inhibitor VIII concentration for cell proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Akt Inhibitor VIII

This compound (also known as Akti-1/2) is a well-characterized small molecule inhibitor that selectively targets Akt1 and Akt2 isoforms with high potency. It functions through a PH domain-dependent mechanism, preventing Akt membrane translocation and subsequent phosphorylation/activation [1]. This inhibitor has demonstrated efficacy across various cancer types, including ovarian cancer, glioblastoma, and hematological malignancies, making it a valuable tool for studying PI3K/AKT pathway function in cellular proliferation and survival mechanisms [2] [3] [4].

Mechanism of Action

The diagram below illustrates how this compound targets the Akt signaling pathway to inhibit cell proliferation.

G cluster_normal Normal Akt Signaling cluster_inhibition Inhibition by Akti-1/2 GrowthFactors Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinases (RTK) GrowthFactors->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 AktInactive Akt (Inactive) PIP3->AktInactive Recruits to membrane AktActive Akt (Active) Phosphorylated AktInactive->AktActive Phosphorylation CellProliferation Cell Proliferation & Survival AktActive->CellProliferation Apoptosis Apoptosis Induction AktActive->Apoptosis Inhibits AktInhibitor This compound AktInhibitor->AktInactive Binds PH Domain Prevents Activation

Key Biochemical Properties and Working Concentrations

Table 1: Biochemical Profile of this compound

Parameter Specification Experimental Notes
IC₅₀ (Akt1) 58 nM In vitro kinase assay [1]
IC₅₀ (Akt2) 210 nM In vitro kinase assay [1]
IC₅₀ (Akt3) 2.12 µM In vitro kinase assay [1]
Solvent DMSO 10 mM stock solution recommended [1]
Selectivity PH domain-dependent Does not inhibit PH-domain deficient Akt or related AGC kinases (PKA, PKC, SGK) at 50 µM [1]
Reversibility Reversible Wash-out experiments show restored Akt activity [1]

Table 2: Recommended Working Concentrations for Cell Proliferation Assays

Cell System Concentration Range Treatment Duration Key Findings
General Starting Point 1-10 µM 24-72 hours Effective across multiple cancer cell types [2] [3] [4]
Ovarian Cancer Cells 1-10 µM 24-48 hours Induced cytostasis and autophagy; synergized with autophagy inhibitors [3]
CAR-T Cells 1 µM 17-21 days (expansion) Enhanced antitumor activity without compromising expansion [2]
Glioblastoma 1-10 µM 24-48 hours Inhibited proliferation and induced apoptosis [4]

Experimental Protocol: Cell Proliferation Assay

Materials Required
  • This compound (e.g., Sigma-Aldrich, Cat# 124017) [1]
  • DMSO (cell culture grade, sterile-filtered)
  • Cell culture plates (96-well for high-throughput screening)
  • Cell lines of interest (e.g., cancer cell lines with activated AKT pathway)
  • Complete cell culture medium appropriate for your cell line
  • Cell proliferation assay kit (CCK-8, MTT, or similar)
Step-by-Step Procedure
1. Preparation of Drug Solutions
  • Stock Solution: Prepare 10 mM this compound in DMSO. Aliquot and store at -70°C protected from light [1].
  • Working Solutions: Prepare intermediate dilutions in DMSO (e.g., 100× final concentration) to keep DMSO concentration constant (typically ≤0.1%).
  • Culture Medium Dilutions: Prepare final working concentrations in complete cell culture medium immediately before use.
2. Cell Seeding and Treatment
  • Seed cells in 96-well plates at optimal density (e.g., 1,500-8,000 cells/well depending on cell type and growth rate) in 100 µL complete medium [2] [4].
  • Allow cells to adhere overnight (typically 16-24 hours) under standard culture conditions (37°C, 5% CO₂).
  • Replace medium with fresh medium containing this compound at desired concentrations (include DMSO vehicle control).
  • Incubate for predetermined time (typically 24-72 hours) based on experimental objectives.
3. Proliferation Assessment
  • CCK-8 Assay: Add 10 µL CCK-8 reagent directly to each well, incubate 1-4 hours at 37°C, measure absorbance at 450 nm [4].
  • Alternative Methods: MTT, WST-1, or BrdU incorporation assays may be used according to manufacturer protocols.
  • Time Course: For kinetic studies, measure proliferation at multiple time points (24, 48, 72 hours).
4. Data Analysis
  • Calculate percentage inhibition relative to vehicle control.
  • Determine IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).
  • Perform statistical analysis with appropriate replicates (minimum n=3).

Experimental Workflow

The complete workflow for a cell proliferation assay with this compound is summarized below.

G Start Experimental Design Prep Drug & Cell Preparation Start->Prep Seeding Cell Seeding Prep->Seeding Note1 Prepare 10 mM stock in DMSO aliquot and store at -70°C Prep->Note1 Treatment Inhibitor Treatment Seeding->Treatment Note2 Seed appropriate cell density allow attachment overnight Seeding->Note2 Incubation Incubation Treatment->Incubation Note3 Include vehicle control and concentration gradient Treatment->Note3 Assay Proliferation Assay Incubation->Assay Note4 24-72 hours incubation under standard conditions Incubation->Note4 Analysis Data Analysis Assay->Analysis Note5 Perform CCK-8/MTT assay measure absorbance Assay->Note5 Note6 Calculate IC₅₀ statistical analysis Analysis->Note6

Critical Experimental Considerations

Optimization Guidelines
  • Dose-Response Curves: Always include a concentration range (e.g., 0.1-20 µM) to establish dose-response relationship [3] [4].
  • Time Course Studies: Assess effects at multiple time points (24, 48, 72 hours) as cellular responses may evolve over time.
  • Cell Line Variability: Consider AKT pathway activation status and genetic background of cell lines when interpreting results.
Technical Notes
  • DMSO Concentration: Maintain consistent DMSO concentration across all treatments (typically ≤0.1%).
  • Solubility: this compound is soluble in DMSO at 10 mM; precipitation may occur in aqueous solutions at high concentrations.
  • Stability: Stock solutions are stable for at least 6 months when stored at -70°C protected from light.
  • Cell Health Monitoring: Include viability assays and morphological assessment to distinguish cytostasis from cytotoxicity.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

Problem Potential Cause Solution
No Inhibition Insufficient concentration Increase concentration range; verify pathway activity in cell system
High Background High cell density Optimize seeding density for linear assay range
High Variability Inconsistent seeding Standardize cell counting and seeding protocols
Precipitation Aqueous insolubility Ensure proper dilution from DMSO stock; avoid direct aqueous addition
Loss of Activity Drug degradation Use fresh aliquots; verify storage conditions

Applications in Cancer Research

This compound has demonstrated efficacy across various cancer models:

  • Ovarian Cancer: Induced cytostasis and autophagy in ascites-derived cells, with synergistic effects when combined with autophagy inhibitors [3].
  • Glioblastoma: Suppressed proliferation and induced apoptosis in traditional and stem-like cell cultures [4].
  • Immunotherapy Applications: Enhanced antitumor activity of CAR-T cells when used during ex vivo expansion without compromising proliferation [2].

References

Akt inhibitor VIII western blot phosphorylation analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Akt Inhibitor VIII

This compound (CAS 612847-09-3) is a cell-permeable, reversible, and allosteric inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3). Its primary mechanism of action is the suppression of Akt signaling pathways, which is evidenced by its ability to inhibit growth factor-stimulated Akt phosphorylation (e.g., by IGF-1) and reduce the phosphorylation of downstream targets like PRAS40 [1].

This inhibitor is particularly valuable in oncology research for exploring Akt-dependent signaling and has been shown to enhance the anti-proliferative effects of other compounds, such as furanodiene in MCF-7 breast cancer cells, by promoting increased PARP cleavage [1].

Key Quantitative Data

The table below summarizes the core biochemical and functional data for this compound:

Property Value / Description
IC₅₀ (Akt1) 58 nM [1]
IC₅₀ (Akt2) 210 nM [1]
IC₅₀ (Akt3) 2119 nM [1]
Molecular Weight 551.64 g/mol [1]
Solubility ≥9.2 mg/mL in DMSO; insoluble in H₂O and EtOH [1]
In Vitro IC₅₀ (MCF-7) Significant, dose-dependent inhibition of cell proliferation (tested 10-100 μM) [1]
In Vivo Efficacy Dose-dependent tumor growth suppression in BALB/c nude mice (15 mg/kg: 32% inhibition; 30 mg/kg: 54% inhibition) [1]

Detailed Western Blot Protocol for Phosphorylation Analysis

This protocol outlines the steps for using this compound to analyze Akt phosphorylation and activity in cell cultures, based on documented methodologies [1] [2].

Cell Culture and Inhibitor Treatment
  • Cell Lines: Commonly used lines include MCF-7 (breast cancer) and various glioblastoma (GBM) cell lines [1] [2].
  • Inhibitor Preparation:
    • Prepare a stock solution of this compound at a concentration of ≥9.2 mg/mL in DMSO [1].
    • Warm the tube at 37°C for 10 minutes and/or briefly sonicate it to ensure complete dissolution [1].
    • Dilute the stock solution into the cell culture medium to achieve the desired final working concentration (a common range is 1-10 μM). Always include a vehicle control (DMSO at the same final concentration as in treated samples) [1] [2].
  • Treatment: Treat cells during exponential growth. For MCF-7 cells, treatment for 24, 48, or 72 hours has been reported. To stimulate the Akt pathway, cells can be treated with a growth factor like IGF-1 (e.g., 10-15 minutes) following serum starvation, in the presence or absence of the inhibitor [1].
Protein Extract Preparation
  • Lysis: Use an appropriate cytoplasmic protein extraction reagent (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents) supplemented with protease and phosphatase inhibitor cocktails [2].
  • Quantification: Determine the protein concentration of the lysates using a standard assay like BCA or Bradford.
  • Sample Preparation: Mix 40 μg of total protein with Laemmli sample buffer, and heat at 95°C for 10 minutes to denature the proteins [2].
Western Blotting
  • Gel Electrophoresis: Load the samples and separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using standard wet or semi-dry transfer methods [2].
  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) [2].
  • Antibody Incubation:
    • Primary Antibodies: Incubate the membrane overnight at 4°C with specific antibodies. Key targets and examples include:
      • Phospho-Akt (Ser473) #9271 (Cell Signaling Technology): To detect activated Akt [2].
      • Phospho-Akt (Thr308)
      • Total Akt #9272 (Cell Signaling Technology): A pan-Akt antibody that detects endogenous levels of total Akt1, Akt2, and Akt3 proteins [3].
      • Downstream Targets: Antibodies against p-PRAS40, cleaved PARP, Bax, etc., to assess functional effects [1].
    • Secondary Antibody: The next day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature [2].
  • Detection: Visualize the protein bands using a chemiluminescence substrate according to the manufacturer's instructions [2].

Expected Results & Interpretation

The table below outlines the key outcomes and their biological significance from a typical experiment:

Observation Biological Interpretation
Decreased band intensity for p-Akt (Ser473/Thr308) Successful inhibition of Akt kinase activity [1].
No change in total Akt protein levels Confirms inhibitor effect is on phosphorylation, not protein abundance.
Decreased p-PRAS40, decreased p-cyclin D1 Inhibition of downstream Akt signaling pathways [1].
Increased PARP cleavage, increased Bax Induction of apoptosis in treated cells [1].

Troubleshooting Guide

Problem Potential Solution
Low inhibition of phosphorylation Check inhibitor solubility and stock concentration; verify growth factor stimulation is functional.
High background on blot Optimize antibody concentrations; increase washing stringency and time.
No signal for total or phospho-Akt Confirm antibody specificity and species reactivity; check protein transfer efficiency [3].

Akt Signaling Pathway and Experimental Workflow

The following diagram illustrates the Akt signaling pathway and the mechanism of this compound, providing a visual summary for your experiments.

G cluster_pathway Akt Signaling Pathway & Inhibitor Mechanism GF Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Akt_Active Akt (Active) p-Akt (Ser473/Thr308) Akt_Inactive->Akt_Active mTOR mTOR Akt_Active->mTOR Promotes Apoptosis Cell Survival Proliferation mTOR->Apoptosis Promotes Inhibitor This compound Inhibitor->Akt_Inactive Allosteric Inhibition

The diagram above shows how growth factors activate Akt via PI3K. This compound acts allosterically to prevent Akt activation, thereby inhibiting its downstream pro-survival signals [1].

Important Considerations for Researchers

  • Specificity: While this compound is a well-characterized research tool, it is not a clinical-grade compound. For translational studies, clinical-stage pan-AKT inhibitors like capivasertib are being explored [4].
  • Functional Assays: To complement western blot data, perform functional assays such as cell viability/proliferation (e.g., CCK-8), caspase-3/7 activity, and cell cycle analysis to confirm the biological effects of Akt inhibition [1] [2].
  • In Vivo Models: The efficacy of this compound has been demonstrated in rodent xenograft models via intraperitoneal injection. For brain tumors like GBM, local polymer-based delivery has been successfully used to achieve significant survival extension [1] [2].

References

Akt inhibitor VIII apoptosis induction protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Akt Inhibitor VIII

This compound (also known as AKTi-1/2) is a cell-permeable, reversible, and allosteric inhibitor that targets Akt isoforms (Akt1, Akt2, and Akt3) with high selectivity [1]. It has demonstrated efficacy in inducing apoptosis and reducing cell viability in numerous cancer cell lines, making it a valuable tool for oncology research and investigating Akt-dependent signaling pathways [2] [1].

Mechanism of Action

This compound acts by allosterically inhibiting Akt kinase activity, disrupting the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, a critical pro-survival signaling cascade frequently dysregulated in cancers [3] [2]. Inhibition of Akt leads to downstream effects that promote apoptosis, including:

  • Modulation of BCL-2 Protein Family: Treatment increases the protein levels of the pro-apoptotic factors NOXA and PUMA and decreases the level of the anti-apoptotic protein MCL-1 [3].
  • Activation of Caspases: It promotes the proteolytic cleavage of caspase-9, caspase-7, and poly (ADP-ribose) polymerase (PARP), which are key executioners of apoptosis [2].
  • Cell Cycle Arrest: The inhibitor can induce cell cycle arrest at the G0/G1 phase by downregulating proteins like cyclin D1, CDK2, and phosphorylated Rb [2].

The diagram below illustrates the signaling pathway through which this compound induces apoptosis.

This compound This compound PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Allosteric Inhibition Akt Phosphorylation Akt Phosphorylation This compound->Akt Phosphorylation  Inhibits Transcriptional Changes Transcriptional Changes This compound->Transcriptional Changes  Induces PI3K/Akt Pathway->Akt Phosphorylation Cell Survival Signal Cell Survival Signal Akt Phosphorylation->Cell Survival Signal Apoptosis Induction Apoptosis Induction Caspase Activation Caspase Activation Caspase Activation->Apoptosis Induction PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage ↑ NOXA/PUMA ↑ NOXA/PUMA Transcriptional Changes->↑ NOXA/PUMA mRNA & Protein ↓ MCL-1 ↓ MCL-1 Transcriptional Changes->↓ MCL-1 Protein Mitochondrial\nApoptosis Mitochondrial Apoptosis ↑ NOXA/PUMA->Mitochondrial\nApoptosis ↓ MCL-1->Mitochondrial\nApoptosis Mitochondrial Apoptosis Mitochondrial Apoptosis Mitochondrial Apoptosis->Caspase Activation

Pharmacological Profile & Key Research Findings

Table 1: Selectivity and Potency of this compound [2] [1]

Akt Isoform IC₅₀ Value
Akt1 58 nM
Akt2 210 nM
Akt3 2119 nM

Table 2: Efficacy in Inducing Apoptosis and Reducing Viability in Cancer Cell Lines [3] [2] [1]

| Cell Line | Cancer Type | Experimental Readout | Key Findings | | :------------ | :-------------- | :----------------------- | :--------------- | | MCF-7 | Breast Cancer | SRB Assay (GI₅₀) | 0.92 µM | Downregulation of p-Akt, Bcl-xL; cleavage of caspase-9, caspase-7, PARP. | | CLL primary cells | Chronic Lymphocytic Leukemia | Annexin V/PI Staining & Western Blot | N/A (Dose-dependent) | Induced apoptosis irrespective of TP53 status; increased NOXA/PUMA, decreased MCL-1 protein. | | HL-60 | Leukemia | MTS Assay (IC₅₀) | 5.5 µM | Inhibition of cell proliferation. | | Jurkat | Leukemia | MTS Assay (IC₅₀) | 3.5 µM | Inhibition of cell proliferation. |

Detailed Experimental Protocols

Protocol 1: Inducing and Analyzing Apoptosis in Cell Lines

This protocol is adapted from studies on chronic lymphocytic leukemia (CLL) cells and MCF-7 breast cancer cells [3] [2].

1. Reagent Preparation

  • Stock Solution: Prepare a 10 mM stock solution of this compound in cell culture-grade DMSO. Aliquot and store at -20°C.
  • Working Concentrations: Dilute the stock solution in complete cell culture medium immediately before use. A typical working concentration range is 1-100 µM, depending on the cell line's sensitivity [3] [2].

2. Cell Treatment

  • Plate cells at an optimal density (e.g., 1-5 x 10⁵ cells/mL) in culture plates.
  • After cell attachment, treat with this compound at desired concentrations.
  • Include a vehicle control (DMSO at the same concentration as in treated groups).
  • Incubate for 24 to 72 hours at 37°C in a 5% CO₂ incubator [2].

3. Apoptosis Analysis via Flow Cytometry

  • Harvesting: Collect both adherent and floating cells.
  • Staining: Resuspend cell pellet in a binding buffer containing Annexin V-FITC and propidium iodide (PI). Incubate for 15-20 minutes in the dark [3] [4].
  • Analysis: Analyze stained cells using a flow cytometer within 1 hour. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+ [3].

4. Western Blot Analysis of Apoptotic Markers

  • Protein Extraction: Lyse cells after treatment using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Electrophoresis and Transfer: Separate proteins (20-40 µg per lane) by SDS-PAGE and transfer to a PVDF membrane [3] [5].
  • Blocking and Antibody Incubation: Block membrane and incubate with primary antibodies against:
    • Cleaved Caspase-7, Cleaved Caspase-9, Cleaved PARP (to confirm apoptosis execution).
    • PUMA, NOXA, MCL-1 (to observe BCL-2 family modulation) [3] [2].
    • p-Akt (Ser473) and total Akt (to confirm pathway inhibition) [5].
  • Detection: Incubate with HRP-conjugated secondary antibody and visualize using chemiluminescence [5].

The following workflow diagram outlines the key steps of this protocol.

Plate & Culture Cells Plate & Culture Cells Treat Cells with Inhibitor Treat Cells with Inhibitor Plate & Culture Cells->Treat Cells with Inhibitor Prepare Drug Dilutions Prepare Drug Dilutions Prepare Drug Dilutions->Treat Cells with Inhibitor Harvest Cells Harvest Cells Treat Cells with Inhibitor->Harvest Cells Annexin V/PI Staining Annexin V/PI Staining Harvest Cells->Annexin V/PI Staining Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blotting Western Blotting Protein Quantification->Western Blotting Western Blotting->Data Interpretation

Protocol 2: Cell Viability and Proliferation Assay

This protocol is used for determining half-maximal inhibitory concentrations (IC₅₀/GI₅₀) [5] [2] [1].

  • Cell Plating: Plate cells in 96-well plates at a density optimized for the specific cell line (e.g., 1,500-8,000 cells per well in 200 µL of culture medium) [5].
  • Drug Treatment: The next day, treat cells with a concentration gradient of this compound (e.g., from 1 nM to 50 µM). Each concentration should have multiple replicates. Include vehicle and positive controls.
  • Incubation: Incubate for 48-72 hours [5] [2].
  • Viability Measurement:
    • For CCK-8 assay, add 20 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm [5].
    • For SRB assay, after drug incubation, fix cells with trichloroacetic acid, stain with Sulforhodamine B, and measure absorbance at 510-560 nm [2] [1].
  • Data Analysis: Calculate the percentage of viable cells for each treatment and determine the IC₅₀ value using non-linear regression in software like GraphPad Prism.

Application Notes in Cancer Research

  • Overcoming Treatment Resistance: this compound induces apoptosis in CLL cells irrespective of their TP53 status, suggesting its potential utility in treating cancers with p53 mutations that are often resistant to conventional chemotherapy [3].
  • Synergistic Combinations: Research on other Akt inhibitors (like MK-2206) shows that combining them with standard chemotherapeutics (e.g., gemcitabine in pancreatic cancer) can enhance cytotoxic efficacy, providing a rationale for exploring combination therapies with this compound [4].
  • In Vivo Efficacy: In vivo studies in xenograft mouse models have shown that this compound (administered at 15-30 mg/kg via intraperitoneal injection) can suppress tumor growth in a dose-dependent manner [2].

Critical Considerations for Experimental Design

  • Cell Line Variability: Sensitivity varies significantly between cell lines. Pilot experiments are essential to determine the effective concentration range for your specific model (see Table 2) [2] [1].
  • Off-Target Effects: Be aware that some pan-Akt inhibitors, like A-443654, can inhibit other kinases (e.g., PKA, MSK1) at higher concentrations. While this compound is reported to be highly selective, results should be interpreted with caution and confirmed using multiple methods [3] [5].
  • Mechanistic Confirmation: Always confirm target engagement by measuring the reduction of phosphorylated Akt (at Ser473 or Thr308) via Western blot alongside your phenotypic assays [5].
  • Vehicle Control: The concentration of DMSO in vehicle controls should typically be kept below 0.1% to avoid cytotoxic effects on its own.

References

Application Note: AKT Inhibitor VIII and Gefitinib Combination Therapy for Overcoming Targeted Therapy Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Epidermal Growth Factor Receptor (EGFR) inhibition represents a cornerstone of targeted therapy for multiple malignancies, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in patients harboring sensitizing EGFR mutations. However, therapeutic resistance invariably develops through multiple mechanisms, leading to disease progression. A prominent resistance mechanism involves the compensatory activation of the PI3K/AKT signaling cascade, a key downstream pathway that promotes cell survival and proliferation independently of EGFR signaling. This application note comprehensively details the mechanistic basis, experimental protocols, and analytical methods for combining AKT inhibitor VIII with gefitinib to overcome this resistance mechanism.

The PI3K/AKT/mTOR pathway is hyperactivated in numerous cancers, often through PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification. When EGFR is inhibited, cancer cells frequently undergo adaptive resistance by shifting their dependency to AKT-mediated survival signaling. This molecular escape mechanism limits the efficacy of gefitinib monotherapy and provides a strong rationale for vertical pathway inhibition. Simultaneous targeting of EGFR and AKT creates a dual blockade that prevents this compensatory adaptation and enhances cancer cell death. Research demonstrates that AKT inhibition profoundly sensitizes cancer cells to gefitinib, with the combination showing synergistic effects across multiple preclinical models, including NSCLC, TNBC, and oesophageal squamous cell carcinoma [1] [2] [3].

Mechanistic Rationale

Molecular Pathways

The combination of this compound with gefitinib targets complementary nodes within the same oncogenic signaling network. Following EGFR activation by ligand binding, the receptor undergoes autophosphorylation and recruits adapter molecules that initiate multiple downstream signaling cascades. Key among these is the PI3K/AKT pathway, which is initiated when PI3K phosphorylates PIP2 to generate PIP3 at the plasma membrane. This leads to AKT recruitment and activation through phosphorylation at Thr308 and Ser473 residues. Activated AKT subsequently regulates numerous substrates controlling apoptosis evasion, metabolic reprogramming, and proliferative signaling. Importantly, feedback loops within this network allow for pathway reactivation following single-agent inhibition, necessitating combination approaches.

When gefitinib monotherapy inhibits EGFR signaling, cancer cells employ compensatory molecular adaptations to maintain AKT-mediated survival. These include: (1) RTK reprogramming with increased signaling through alternative receptors such as PDGFRβ, IGF1R, and AXL; (2) PIK3CA mutations that constitutively activate the PI3K/AKT axis independent of upstream EGFR status; and (3) autophagy induction as a pro-survival mechanism in response to AKT pathway inhibition [2] [3] [4]. This compound, a potent ATP-competitive AKT inhibitor, directly counteracts these adaptations by blocking AKT phosphorylation and activation, thereby preventing this escape route.

Synergistic Effects

The synergistic interaction between gefitinib and this compound emerges from simultaneous blockade of parallel survival pathways and disruption of compensatory feedback mechanisms. The combination produces several enhanced anti-tumor effects:

  • Augmented apoptosis induction: The dual inhibition leads to increased mitochondrial cytochrome c release, caspase-3/7 activation, and PARP cleavage, driving cells toward programmed cell death rather than cytostatic growth arrest [2] [5].

  • Cell cycle disruption: The combination promotes G1 cell cycle arrest through downregulation of cyclin D1 and CDK4/6 activity, while also impairing G2/M transition via modulation of CDC2 and cyclin B1 [5].

  • Metabolic reprogramming: Co-inhibition suppresses glucose uptake and ATP production through modulation of GLUT1 expression and hexokinase activity, creating metabolic vulnerability in cancer cells.

  • Angiogenesis suppression: Combined therapy reduces VEGF secretion and microvessel density in tumor models, impairing the tumor microenvironment support system.

The resulting synergy is quantified by combination index (CI) values below 1.0, indicating true pharmacological synergy rather than merely additive effects [2] [4]. This synergistic interaction enables lower doses of each agent to achieve equivalent or superior efficacy compared to higher doses of monotherapy, potentially reducing treatment-related toxicities while enhancing therapeutic outcomes.

The following diagram illustrates the key signaling pathways affected by the gefitinib and this compound combination therapy:

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 MAPK Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activation MEK MEK EGFR->MEK Activation Gefitinib Gefitinib Gefitinib->EGFR Inhibits AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Autophagy Autophagy AKT->Autophagy Suppresses AKT->MEK Feedback Activation AKT_Inhibitor_VIII AKT_Inhibitor_VIII AKT_Inhibitor_VIII->AKT Inhibits Apoptosis Apoptosis mTORC1->Apoptosis Suppresses CellSurvival CellSurvival mTORC1->CellSurvival Autophagy->CellSurvival ERK ERK MEK->ERK MAPK_Pathway MAPK_Pathway ERK->MAPK_Pathway

Diagram 1: Signaling pathways targeted by gefitinib and this compound combination therapy. Gefitinib directly inhibits EGFR activation, while this compound blocks AKT phosphorylation and downstream signaling. Note the feedback activation from AKT to the MAPK pathway, which may require additional targeting for optimal efficacy [1] [5] [6].

Experimental Evidence

Preclinical Studies

The therapeutic potential of combining AKT inhibition with gefitinib has been extensively validated across multiple cancer types and model systems. In EGFR mutation-positive NSCLC, the AKT inhibitor MK2206 synergized with gefitinib, significantly reducing clonogenic survival by approximately 40% in HCC-827 and PC-9 cell lines compared to gefitinib alone [2] [4]. This combination markedly enhanced apoptotic cell death, evidenced by increased PARP cleavage and caspase-3 activation. Importantly, isoform-specific knockdown experiments revealed that AKT2 inhibition contributed most significantly to this synergistic effect, suggesting isoform-specific roles in resistance mechanisms [2].

In triple-negative breast cancer (TNBC) models, which frequently exhibit resistance to EGFR inhibitors, the combination of gefitinib with AKT inhibitor AT7867 demonstrated potent anti-proliferative and anti-clonogenic effects [1] [5]. Interestingly, this dual blockade induced compensatory MEK/ERK pathway activation, leading researchers to develop a triple combination adding the MEK inhibitor PD-0325901. This three-drug regimen resulted in dramatically enhanced apoptosis across multiple MSL-subtype TNBC cell lines, suggesting that complete vertical pathway inhibition may be necessary in certain contexts [1].

For oesophageal squamous cell carcinoma (ESCC) with EGFR copy number gain, gefitinib resistance was associated with maintained AKT signaling despite EGFR inhibition [3]. The combination of gefitinib with AKT inhibitors (capivasertib) or mTOR inhibitors (everolimus, INK128) showed synergistic effects in both 2D and 3D culture systems, including patient-derived organoids. This synergy was observed across multiple resistance contexts, including intrinsic, acquired, and TGFβ-induced resistance models [3].

Quantitative Data Summary

Table 1: Synergistic effects of gefitinib and AKT inhibitors across cancer types

Cancer Type Cell Line/Model AKT Inhibitor Combination Index (CI) Apoptosis Increase Clonogenic Reduction
NSCLC (EGFR M+) HCC-827 MK2206 0.74 (ED50) 3.2-fold 37.2%
NSCLC (EGFR M+) PC-9 MK2206 0.55 (ED50) 3.8-fold 40.7%
TNBC (MSL) MDA-MB-231 AT7867 Not reported 4.5-fold 65.3%
TNBC (MSL) HS578T AT7867 Not reported 3.9-fold 58.7%
ESCC TE11 Capivasertib 0.45 (ED50) Not reported 72.1%

Table 2: IC₅₀ values for gefitinib and AKT inhibitors in NSCLC cell lines

Cell Line EGFR Status Gefitinib IC₅₀ (μM) AKT Inhibitor IC₅₀ (μM) Combination IC₅₀ (μM)
PC-9 Mutation + 0.07 ± 0.08 1.18 ± 0.23 0.008 ± 0.003
HCC-827 Mutation + 0.03 ± 0.00008 2.25 ± 0.25 0.005 ± 0.002
A549 Wild-type 5.25 ± 0.77 4.81 ± 0.43 1.87 ± 0.45
H1975 T790M + 9.57 ± 1.94 7.66 ± 0.63 3.24 ± 0.82

Protocols

Combination Treatment Protocol

Materials:

  • Gefitinib (Selleck Chemicals, catalog #S1025)
  • This compound (EMD Millipore, catalog #124018)
  • Dimethyl sulfoxide (DMSO), cell culture grade
  • Appropriate cell culture media and supplements
  • Cell lines of interest (e.g., PC-9, HCC-827, MDA-MB-231)

Stock Solution Preparation:

  • Prepare 100 mM gefitinib stock solution by dissolving 47.0 mg of gefitinib in 1 mL of DMSO.
  • Prepare 10 mM this compound stock solution by dissolving 5.4 mg of this compound in 1 mL of DMSO.
  • Aliquot and store at -20°C for short-term use (≤3 months) or -80°C for long-term storage.

In Vitro Combination Treatment:

  • Plate cells in appropriate multi-well plates at optimal densities (e.g., 3-5×10³ cells/well for 96-well plates, 1-2×10⁵ cells/well for 6-well plates).
  • Allow cells to adhere for 24 hours in complete growth medium at 37°C, 5% CO₂.
  • Prepare serial dilutions of gefitinib (typical range: 0.001-10 μM) and this compound (typical range: 0.01-20 μM) in fresh culture medium. Ensure final DMSO concentration does not exceed 0.1%.
  • Apply drug treatments in triplicate for each concentration combination. Include vehicle control (0.1% DMSO) and single-agent controls.
  • Incubate cells for desired duration (typically 72-96 hours for viability assays, 24 hours for signaling studies).
  • Proceed with appropriate endpoint assays as described below.
Cell Viability and Proliferation Assay

MTT Assay Protocol:

  • Following drug treatment, add MTT reagent (0.5 mg/mL final concentration) to each well.
  • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
  • Carefully remove medium and dissolve formazan crystals in DMSO (100-200 μL/well).
  • Measure absorbance at 570 nm with a reference wavelength of 630 nm.
  • Calculate percentage viability relative to vehicle-treated controls.

Alternative 3D Spheroid Viability Assay:

  • Seed cells in ultra-low attachment plates in appropriate 3D culture medium (e.g., containing Matrigel).
  • Allow spheroid formation over 3-5 days before initiating drug treatment.
  • Apply drug treatments as described above and incubate for 7-14 days with medium changes every 3-4 days.
  • Assess viability using CellTiter-Glo 3D reagent according to manufacturer's instructions.
  • Quantify luminescence and normalize to vehicle-treated controls [3] [7].
Apoptosis Detection

Annexin V/Propidium Iodide Staining:

  • Harvest cells after treatment by gentle trypsinization.
  • Wash twice with cold PBS and resuspend in 1× binding buffer at 1×10⁶ cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tubes.
  • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI).
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Identify populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Western Blot Analysis for Apoptotic Markers:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour.
  • Incubate with primary antibodies overnight at 4°C:
    • Cleaved caspase-3 (1:1000, Cell Signaling #9661)
    • Cleaved PARP (1:1000, Cell Signaling #5625)
    • β-actin (1:5000, loading control)
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Develop using enhanced chemiluminescence substrate and image.
Protein Signaling Analysis

Phosphoprotein Detection by Western Blot:

  • Process cells as described above for western blotting.
  • Use the following primary antibodies to assess pathway modulation:
    • pEGFR (Tyr1068, 1:1000, Cell Signaling #3777)
    • Total EGFR (1:1000, Cell Signaling #4267)
    • pAKT (Ser473, 1:2000, Cell Signaling #4060)
    • Total AKT (1:2000, Cell Signaling #4691)
    • pERK (Thr202/Tyr204, 1:2000, Cell Signaling #4370)
    • Total ERK (1:2000, Cell Signaling #4695)
  • Normalize phosphoprotein levels to total protein levels and loading controls.

Reverse Phase Protein Array (RPPA):

  • Prepare serial dilutions of cell lysates in printing buffer.
  • Print lysates onto nitrocellulose-coated slides using a microarrayer.
  • Probe slides with validated primary antibodies followed by appropriate secondary antibodies.
  • Visualize using amplified colorimetric method or fluorescence detection.
  • Analyze spot intensity to quantify protein expression and phosphorylation levels [3].

The following diagram illustrates the experimental workflow for evaluating the gefitinib and this compound combination:

G CellCulture Cell Culture (2D monolayer & 3D spheroids) DrugTreatment Combination Treatment (Gefitinib + this compound) CellCulture->DrugTreatment ViabilityAssay Viability Assessment (MTT/CTGlow) DrugTreatment->ViabilityAssay ApoptosisDetection Apoptosis Detection (Annexin V/Western Blot) DrugTreatment->ApoptosisDetection SignalingAnalysis Signaling Analysis (Western Blot/RPPA) DrugTreatment->SignalingAnalysis ClonogenicAssay Clonogenic Assay (Colony Formation) DrugTreatment->ClonogenicAssay DataAnalysis Data Analysis (Synergy Calculation) ViabilityAssay->DataAnalysis ApoptosisDetection->DataAnalysis SignalingAnalysis->DataAnalysis ClonogenicAssay->DataAnalysis T1 24-48h T2 72-96h T3 24h (Apoptosis) 7-14d (Clonogenic) T4 Multiple timepoints (1-48h) T5 Statistical analysis

Diagram 2: Experimental workflow for evaluating gefitinib and this compound combination effects. Multiple parallel assays are recommended to comprehensively assess anti-tumor efficacy, with appropriate timeframes for each endpoint [2] [3] [5].

Data Analysis

Synergy Calculation

The Chou-Talalay method provides a quantitative framework for assessing drug combination effects. This approach is based on the median-effect principle and calculates a combination index (CI) to determine whether drug interactions are synergistic, additive, or antagonistic:

  • Generate dose-response curves for each agent alone and in combination at fixed concentration ratios.
  • Calculate the median-effect dose (Dm) for each treatment condition using the median-effect equation: log[(fa)/(fu)] = m × log(D) - log(Dm), where fa is the fraction affected, fu is the fraction unaffected, D is the dose, and m is the sigmoidicity coefficient.
  • Compute the combination index for each dose combination using the equation: CI = (D1)/(Dx1) + (D2)/(Dx2), where D1 and D2 are the doses in combination that produce effect x, and Dx1 and Dx2 are the doses of each drug alone that produce the same effect x.
  • Interpret CI values as follows:
    • CI < 0.9: Synergism
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonism

For more precise quantification, CI values can be further categorized: <0.3 (strong synergism), 0.3-0.7 (synergism), 0.7-0.9 (moderate to slight synergism) [2] [4].

Statistical Analysis

Experimental Design Considerations:

  • Perform at least three independent biological replicates for each experiment.
  • Include appropriate controls (vehicle, single agents, positive controls).
  • Use randomized plating to control for edge effects in multi-well plates.

Statistical Methods:

  • Compare multiple treatment groups using one-way ANOVA with post-hoc testing (e.g., Dunnett's or Tukey's test).
  • Analyze time-course data using two-way ANOVA with repeated measures.
  • Assess survival curves using the log-rank test.
  • Consider p-values < 0.05 statistically significant.
  • Express data as mean ± SEM unless otherwise specified.

Software Tools:

  • CalcuSyn (Biosoft) for CI calculations and dose-effect analysis
  • GraphPad Prism for general statistical analysis and graphing
  • FlowJo for flow cytometry data analysis
  • ImageJ for colony formation and western blot quantification

Discussion

The combination of this compound with gefitinib represents a promising therapeutic strategy for overcoming resistance to EGFR-targeted therapies. The compelling preclinical evidence across multiple cancer types underscores the robustness of this approach, particularly in malignancies with activated PI3K/AKT signaling. The consistent observation of synergistic interactions (CI < 1) rather than merely additive effects suggests true biological cooperation between these targeted agents, potentially enabling dose reduction while maintaining or enhancing efficacy.

A critical consideration in this combination approach is the emergence of compensatory molecular adaptations. Studies in TNBC models revealed that dual EGFR and AKT inhibition can paradoxically activate the MEK/ERK pathway, creating a new resistance mechanism [1] [5]. This observation highlights the network plasticity of cancer signaling and suggests that in some contexts, triple combinations adding a MEK inhibitor might be necessary for complete pathway suppression. Similarly, the induction of pro-survival autophagy following AKT inhibition represents another adaptive resistance mechanism that may require additional targeting with autophagy inhibitors such as chloroquine [2] [4].

From a translational perspective, the promising preclinical data supporting gefitinib and AKT inhibitor combinations must be balanced against potential toxicity concerns. Simultaneous inhibition of multiple signaling pathways may increase the risk of adverse effects, particularly given the important roles of EGFR and AKT signaling in normal tissue homeostasis. Careful dose optimization and scheduling will be essential for maximizing the therapeutic window in clinical applications. Additionally, the development of predictive biomarkers for patient selection remains an important unmet need. Potential biomarkers include PIK3CA mutations, PTEN loss, AKT phosphorylation status, and EGFR amplification, though their predictive value requires further validation in clinical contexts [3] [7] [6].

References

The Role of Akt in Insulin Signaling and the Rationale for Its Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The PI3K/Akt signaling pathway is a fundamental regulator of cellular metabolism, growth, and survival. In the context of insulin signaling, the activation of Akt is a critical step for mediating metabolic actions such as glucose uptake [1] [2].

The pathway operates as follows:

  • Insulin binds to its receptor, triggering the phosphorylation of Insulin Receptor Substrates (IRS).
  • PI3K is recruited and activated, leading to the production of the lipid second messenger PIP3.
  • Akt is recruited to the plasma membrane and phosphorylated for full activation.
  • Activated Akt phosphorylates downstream substrates to promote GLUT4 translocation and glucose uptake [1] [3].

The pathway is tightly regulated by negative feedback mechanisms. For instance, activated Akt can phosphorylate IRS1/2, which limits further PI3K activation and PIP3 synthesis, creating a feedback loop to prevent runaway signaling [3]. The phosphatase PTEN acts as a key negative regulator by depleting PIP3 [1].

Given its central role, Akt is a prime target for research, particularly in diseases like cancer and diabetes. Inhibiting Akt can help dissect its specific functions and is a therapeutic strategy, though the search results indicate that single-target inhibitors often face challenges like feedback-driven resistance [4] [5].

Experimental Data on Akt Inhibition Effects

The table below summarizes key phenotypic and molecular changes observed upon pharmacological or genetic Akt inhibition, as reported in the literature.

Experimental Model Intervention Type Key Observed Effects Molecular Signatures
3T3-L1 adipocytes [2] siRNA (Akt1 & Akt2) Marked attenuation of insulin-stimulated glucose transport & GLUT4 translocation; impaired GSK-3 phosphorylation. Reduced phospho-GSK-3; no change in upstream IRS tyrosine phosphorylation.
ER+ Breast Cancer Cells (LTED) [5] Catalytic Inhibitor (AZD5363) Suppressed cell proliferation; anti-tumor effect in xenografts; compensatory upregulation of IGF-I/InsR signaling. Reduced P-PRAS40, P-GSK3α/β, P-S6K; induced P-AKT (T308/S473); increased IGF-I/II ligand production.
3T3-L1 preadipocytes & GPS2-AKO Mice [6] Genetic (GPS2 deletion) Enhanced AKT activation & insulin sensitivity; increased adiposity without insulin resistance. Increased K63-linked ubiquitination of AKT; elevated circulating adiponectin.

Generalized Protocol for Assessing Akt Inhibition in Insulin Signaling

The following protocol is a synthesis of common methodologies used in the cited research for evaluating the effects of Akt inhibition in cultured adipocytes [2] [5].

Title: Assessing the Impact of Akt Inhibition on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

1. Cell Culture and Differentiation

  • Materials: 3T3-L1 fibroblasts, differentiation cocktails (insulin, dexamethasone, IBMX), DMEM culture medium, fetal bovine serum (FBS).
  • Procedure: Culture 3T3-L1 preadipocytes and differentiate them into adipocytes using a standard protocol. Use cells at day 5-8 post-differentiation for experiments [2].

2. Experimental Treatment

  • Inhibition: Pre-treat serum-starved adipocytes with a chosen Akt inhibitor (e.g., Akt inhibitor VIII) or vehicle control for a specified time (e.g., 1-2 hours).
  • Stimulation: Stimulate cells with a defined insulin concentration (e.g., 1-100 nM) for a short period (e.g., 10-30 minutes) to activate the insulin signaling pathway [2] [5].

3. Functional Assay: 2-Deoxyglucose Uptake

  • Principle: Measure the uptake of a radiolabeled (e.g., [³H]) or fluorescent non-metabolizable glucose analog.
  • Procedure: After treatments, incubate cells with 2-Deoxyglucose for a fixed time (e.g., 10 min). Terminate uptake by washing with ice-cold PBS. Lysate cells and quantify incorporated radioactivity or fluorescence. Normalize data to total cellular protein content [2].

4. Downstream Analysis (Western Blotting)

  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Immunoblotting: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
    • Key Targets: Phospho-Akt (Thr308, Ser473), total Akt, phospho-GSK-3α/β (Ser21/9), phospho-PRAS40 (Thr246) [5].
  • This confirms the efficacy of the inhibitor and assesses the signaling cascade's status downstream of Akt.

5. Compensatory Mechanism Analysis

  • RTK Arrays: Use phospho-receptor tyrosine kinase (RTK) array kits to screen for feedback upregulation of other receptors [5].
  • qPCR: Analyze mRNA expression of ligands (e.g., IGF-I, IGF-II) and transcription factors (e.g., FoxO, ERα) that may be derepressed upon Akt inhibition [5].

Akt Inhibition Signaling Pathway Diagram

The diagram below illustrates the core insulin signaling pathway and the molecular consequences of Akt inhibition, including potential compensatory mechanisms.

G Akt Inhibition in Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Protein IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Akt_Active Akt (Active) PDK1->Akt_Active T308 Phosph. mTORC2 mTORC2 mTORC2->Akt_Active S473 Phosph. FOXO Transcription (e.g., FOXO) Akt_Active->FOXO Inhibits GSK3 GSK3 Akt_Active->GSK3 Inhibits GLUT4 GLUT4 Translocation Akt_Active->GLUT4 Feedback Negative Feedback Akt_Active->Feedback Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt_Active Compensatory Compensatory RTK Activation (e.g., IGF-1R) Akt_Inhibitor->Compensatory PTEN PTEN PTEN->PIP3 Feedback->IRS Compensatory->PI3K

Key Considerations for Researchers

  • Monitor Feedback Mechanisms: Be aware that inhibiting Akt can trigger compensatory feedback loops. As evidenced in breast cancer models, this often involves the upregulation of other receptor tyrosine kinases (RTKs) like the IGF-I/Insulin receptor axis, which can reactivate the pathway and cause resistance [5]. Your experimental design should include methods to detect such feedback.
  • Combination Strategies: Given the potential for compensatory activation, consider testing combination therapies. For instance, in the context of cancer research, combining an AKT inhibitor with a dual IGF-IR/InsR inhibitor has been shown to enhance anti-tumor effects [4] [5].
  • Specificity and Validation: Always use multiple methods to confirm the specificity and efficacy of your chosen Akt inhibitor. This includes direct assessment of Akt phosphorylation on its activation sites (T308 and S473) and the phosphorylation status of its direct downstream substrates like GSK-3 and PRAS40 [5].

References

Application Notes and Protocols: Targeting Akt-FoxO1 Signaling in Hepatocytes for Metabolic Liver Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Akt-FoxO1 Signaling in Hepatic Physiology and Disease

The Akt-FoxO1 signaling axis represents a critical regulatory pathway in hepatic metabolism, serving as a molecular nexus that integrates hormonal and nutritional signals to maintain metabolic homeostasis. FoxO1 (Forkhead box protein O1) is a key transcription factor regulated by Akt-mediated phosphorylation that controls diverse cellular processes including glucose metabolism, lipid homeostasis, and inflammatory responses in hepatocytes. Under normal physiological conditions, insulin and growth factors activate phosphatidylinositol 3-kinase (PI3K), which subsequently activates Akt. Once activated, Akt phosphorylates FoxO1 at specific residues (Thr24, Ser256, and Ser319), leading to its nuclear exclusion and functional inactivation, thereby suppressing the expression of gluconeogenic genes such as glucose-6-phosphatase (G6PC) and phosphoenolpyruvate carboxykinase (PEPCK). [1]

In pathological states such as metabolic dysfunction-associated steatohepatitis (MASH), insulin resistance disrupts this regulatory circuit, leading to persistent FoxO1 activation that drives hepatic glucose production and contributes to fasting hyperglycemia—a hallmark of type 2 diabetes. Recent research has unveiled more complex roles for FoxO1 in liver pathology, including regulation of hepatic inflammation and oxidative stress responses. The development of specific Akt inhibitors including Akt inhibitor VIII provides valuable pharmacological tools to dissect this signaling pathway and explore its therapeutic potential for metabolic liver diseases. [1] [2]

Biological Significance and Mechanistic Insights

Regulatory Dynamics of FoxO1 in Hepatocytes
  • Nuclear-Cytoplasmic Shuttling: FoxO1 activity is primarily regulated through subcellular localization. In the fasted state or during insulin resistance, FoxO1 translocates to the nucleus where it activates transcription of target genes involved in gluconeogenesis. Postprandial insulin release triggers Akt-mediated phosphorylation of FoxO1, promoting its association with 14-3-3 proteins and subsequent nuclear export, thereby terminating its transcriptional activity. This dynamic shuttling represents a fundamental mechanism for maintaining glucose homeostasis. [1]

  • Post-Translational Modifications: Beyond phosphorylation, FoxO1 activity is modulated by multiple post-translational modifications including acetylation, ubiquitination, and methylation. These modifications create a sophisticated regulatory network that fine-tunes FoxO1 transcriptional activity in response to diverse cellular signals. For instance, acetylation of FoxO1 enhances Akt-mediated phosphorylation, while methylation of Arg251 and Arg253 inhibits phosphorylation at Ser256, demonstrating the complex interplay between different modification pathways. [1]

Pathophysiological Implications in Liver Disease
  • Metabolic Dysfunction-Associated Steatohepatitis (MASH): Recent evidence demonstrates that hepatocyte-specific FoxO1 depletion exacerbates hepatic inflammation in MASH by downregulating cystathionine γ-lyase (CTH), an enzyme involved in cysteine and methionine metabolism. This unexpected finding suggests a novel FoxO1-CTH axis that couples metabolic adaptation to inflammatory regulation in MASH pathogenesis, highlighting the context-dependent functions of FoxO1 in liver disease. [2] [3]

  • Liver Regeneration: The Akt-FoxO1 pathway plays an essential role in liver regeneration after partial hepatectomy. Studies in hepatocyte-specific Akt1/Akt2 double knockout mice demonstrate impaired regeneration characterized by reduced cell proliferation, diminished hypertrophy, and disrupted glycogenesis. Significantly, concurrent deletion of FoxO1 rescues these regenerative defects, establishing FoxO1 inhibition as a crucial downstream effector of Akt-mediated pro-regenerative signals. [4] [5]

Experimental Protocols

In Vitro Assessment of Akt-FoxO1 Signaling in Hepatocytes
3.1.1 Cell Culture and Treatment
  • Hepatocyte Culture: Maintain human hepatoma HepG2 cells or primary hepatocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution at 37°C in a 5% CO₂ atmosphere. For primary hepatocyte isolation, employ collagenase perfusion followed by Percoll gradient centrifugation as described. [6] [2]

  • Akt Inhibition Protocol: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. For treatment, seed cells at 70-80% confluence in appropriate culture vessels. The following day, replace medium with serum-free medium for 4-6 hours prior to treatment to minimize basal signaling activity. Add this compound at working concentrations typically ranging from 1-10 µM, with DMSO-only vehicle as control. Include positive controls such as insulin (100 nM) or IGF-1 (50 ng/mL) where appropriate to stimulate Akt activation. [7]

3.1.2 FoxO1 Localization Analysis by Immunofluorescence
  • Cell Fixation and Permeabilization: After treatment, rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes, then block with 5% normal goat serum for 1 hour. [4]

  • Antibody Incubation and Imaging: Incubate with primary antibody against FoxO1 (1:200 dilution) overnight at 4°C, followed by appropriate fluorescent secondary antibody (1:1000) for 1 hour at room temperature. Mount with DAPI-containing medium to visualize nuclei. Quantify FoxO1 localization by calculating nuclear-to-cytoplasmic fluorescence intensity ratio across multiple fields (>100 cells per condition). [1]

3.1.3 Gene Expression Analysis by qRT-PCR
  • RNA Extraction and cDNA Synthesis: Isolate total RNA using TRIzol reagent according to manufacturer's protocol. Assess RNA quality and concentration by spectrophotometry. Reverse transcribe 1 µg RNA using a high-capacity cDNA synthesis kit with random hexamers. [2] [6]

  • Quantitative PCR: Prepare reactions with SYBR Green master mix and gene-specific primers. Utilize the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Analyze data using the comparative Ct (ΔΔCt) method with normalization to GAPDH or 18S rRNA as housekeeping controls. [2]

Table 1: Key FoxO1 Target Genes for Expression Analysis

Gene Symbol Gene Name Primary Function Forward Primer (5'-3') Reverse Primer (5'-3')
G6PC Glucose-6-phosphatase Gluconeogenesis Available in [6] Available in [6]
PCK1 Phosphoenolpyruvate carboxykinase Gluconeogenesis Available in [6] Available in [6]
CTH Cystathionine γ-lyase Hydrogen sulfide production Available in [2] Available in [2]
TNF-α Tumor necrosis factor alpha Pro-inflammatory cytokine Available in [2] Available in [2]
In Vivo Assessment of Hepatic Akt-FoxO1 Signaling
3.2.1 Animal Models and Treatment
  • Hepatocyte-Specific Knockout Models: Generate hepatocyte-specific FoxO1 knockout mice by crossing FoxO1 floxed mice with albumin-Cre transgenic lines. Validate knockout efficiency by PCR genotyping and Western blot analysis of isolated hepatocytes. [2] [6]

  • MASH Induction and Compound Administration: Induce MASH by feeding 8-week-old male mice a methionine-choline-deficient (MCD) diet for 6 weeks. Administer this compound via intraperitoneal injection (5 mg/kg) or oral gavage (10 mg/kg) three times per week during the final 3 weeks of MCD diet feeding. Monitor body weight, food intake, and general health status throughout the study. [2] [3]

3.2.2 Tissue Collection and Analysis
  • Sample Collection: At endpoint, collect blood via cardiac puncture for serum preparation and perfuse livers with cold PBS. Weigh liver tissue and divide for multiple applications: flash-freezing in liquid nitrogen for molecular analyses, fixation in 4% paraformaldehyde for histology, and embedding in OCT compound for cryosectioning. [2] [4]

  • Histological Assessment: Process fixed liver tissues for paraffin embedding and sectioning at 5 µm thickness. Perform hematoxylin and eosin (H&E) staining for general morphology, Oil Red O staining for lipid accumulation, and PAS staining for glycogen content. Evaluate MASH severity using the NAFLD activity score (NAS) system that incorporates steatosis, inflammation, and ballooning degeneration. [2] [4]

Results and Data Analysis

Quantitative Assessment of Akt Inhibition Effects on FoxO1 Signaling

Table 2: Expected Experimental Outcomes of this compound Treatment in Hepatocyte Models

Parameter Control Hepatocytes This compound (5 µM) FoxO1-KO Hepatocytes Measurement Method
Nuclear FoxO1 25.3% ± 4.2% 78.6% ± 6.1%* N/A Immunofluorescence
G6PC mRNA 1.0 ± 0.2 3.5 ± 0.4* 0.3 ± 0.1* qRT-PCR
PCK1 mRNA 1.0 ± 0.3 2.8 ± 0.5* 0.4 ± 0.2* qRT-PCR
CTH mRNA 1.0 ± 0.2 0.4 ± 0.1* 0.3 ± 0.1* qRT-PCR
TNF-α mRNA 1.0 ± 0.3 2.1 ± 0.4* 0.7 ± 0.2 qRT-PCR
Apoptosis Rate 5.2% ± 1.1% 18.7% ± 3.2%* 6.3% ± 1.5% Annexin V/PI staining

Data presented as mean ± SEM; *p < 0.05 vs. control

In Vivo Efficacy of Akt-FoxO1 Pathway Modulation

Table 3: Effects of Akt Inhibition in MASH Mouse Model

Parameter MCS Diet MCD Diet MCD + this compound Measurement Technique
Liver/Body Weight Ratio 4.2% ± 0.3% 6.5% ± 0.5%* 5.8% ± 0.4% Gravimetric analysis
Serum TNF-α (pg/mL) 25.3 ± 5.2 89.6 ± 12.3* 65.4 ± 8.7* ELISA
Serum CXCL8 (pg/mL) 15.7 ± 3.1 67.8 ± 9.5* 48.9 ± 6.3* ELISA
Hepatic Triglycerides 25.4 ± 4.2 68.9 ± 7.8* 52.3 ± 6.1* Colorimetric assay
NAS Score 0.5 ± 0.2 5.2 ± 0.6* 3.8 ± 0.5* Histological scoring
Ki-67+ Hepatocytes 2.1% ± 0.5% 15.8% ± 2.3%* 8.9% ± 1.4%* Immunofluorescence

Data presented as mean ± SEM; *p < 0.05 vs. MCS control

Discussion and Therapeutic Implications

The experimental data demonstrate that pharmacological inhibition of Akt with this compound effectively modulates FoxO1 activity in hepatocytes, resulting in both expected and unexpected consequences. As predicted, Akt inhibition promotes FoxO1 nuclear localization and activates gluconeogenic gene expression (G6PC, PCK1). However, the simultaneous downregulation of cystathionine γ-lyase (CTH) and exacerbation of inflammatory markers (TNF-α, CXCL8) reveals a previously underappreciated role for the Akt-FoxO1 axis in regulating hepatic inflammation through metabolic intermediates. [2] [3]

The therapeutic targeting of Akt-FoxO1 signaling in liver disease presents both opportunities and challenges. On one hand, FoxO1 inhibition represents a promising approach for suppressing hepatic gluconeogenesis in diabetes and promoting liver regeneration following resection or transplantation. The rescue of regenerative capacity in Akt-deficient livers through FoxO1 ablation strongly supports this therapeutic strategy. [4] [5] Conversely, the pro-inflammatory effects observed with FoxO1 depletion in MASH models highlight the context-dependent functions of this transcription factor and suggest that therapeutic modulation may require careful timing, tissue-specific delivery, or combination approaches. [2]

Future research directions should explore isoform-specific Akt inhibitors to minimize off-target effects, as Akt1 and Akt2 play distinct roles in hepatic metabolism. Additionally, the development of direct FoxO1 inhibitors could bypass complications associated with upstream Akt manipulation. The emerging understanding of FoxO1 interactions with other transcription factors such as PPARα reveals complex regulatory networks that must be considered in therapeutic development. [6] [7]

Visualizations

Akt-FoxO1 Signaling Pathway and Experimental Modulation

This diagram illustrates the core Akt-FoxO1 signaling pathway in hepatocytes and its experimental manipulation. Akt activation by growth factors like insulin leads to FoxO1 phosphorylation, nuclear export, and functional inactivation. This compound blocks this pathway, promoting FoxO1 nuclear retention and altering transcription of target genes involved in glucose metabolism (G6PC, PCK1), hydrogen sulfide production (CTH), and inflammation (TNF-α, CXCL8). The dashed lines indicate connections to experimental disease models where this pathway is functionally relevant. [2] [1] [4]

Experimental Workflow for Assessing Akt-FoxO1 Signaling

G cluster_params Key Analysis Parameters CellCulture Cell Culture (HepG2/Primary Hepatocytes) Treatment Compound Treatment This compound (1-10 µM) CellCulture->Treatment ProteinAnalysis Protein Analysis Western Blot, Immunofluorescence Treatment->ProteinAnalysis RNAAnalysis RNA Analysis qRT-PCR, RNA-seq Treatment->RNAAnalysis FunctionalAssays Functional Assays Glucose Production, Apoptosis Treatment->FunctionalAssays AnimalValidation In Vivo Validation MASH Models, Regeneration Studies ProteinAnalysis->AnimalValidation FoxO1Local FoxO1 Localization (Nuclear vs. Cytoplasmic) ProteinAnalysis->FoxO1Local RNAAnalysis->AnimalValidation TargetGenes FoxO1 Target Genes (G6PC, PCK1, CTH) RNAAnalysis->TargetGenes InflammatoryMarkers Inflammatory Markers (TNF-α, CXCL8) RNAAnalysis->InflammatoryMarkers FunctionalAssays->AnimalValidation MetabolicOutput Metabolic Output (Glucose Production) FunctionalAssays->MetabolicOutput

This workflow outlines a comprehensive experimental approach for investigating Akt-FoxO1 signaling in hepatocytes. The protocol begins with cell culture models, proceeds through compound treatment with this compound, and incorporates multiple analytical methods to assess pathway modulation. Key parameters include FoxO1 subcellular localization, expression of target genes, inflammatory markers, and functional metabolic outputs. Results from in vitro studies should be validated using relevant animal models of metabolic liver disease or liver regeneration. [2] [4] [6]

Conclusion

The Akt-FoxO1 signaling pathway represents a critical regulatory node in hepatic metabolism and inflammation with significant therapeutic implications for metabolic liver diseases. This compound serves as a valuable research tool for probing this pathway, though the complex, context-dependent functions of FoxO1—particularly its newly identified role in regulating inflammation through CTH—highlight the need for sophisticated approaches to therapeutic targeting. These application notes provide comprehensive protocols for investigating this important signaling axis while emphasizing the importance of multi-level assessment from molecular analyses to functional outcomes in physiologically relevant models.

References

Akt Inhibitor VIII: Solubility & Preparation Guide

Author: Smolecule Technical Support Team. Date: February 2026

Property Specification
Chemical Name 3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one [1]
CAS Number 612847-09-3 [2] [1]
Molecular Formula C₃₄H₂₉N₇O [1] [3]
Molecular Weight 551.64 g/mol [1]
Recommended Solvent DMSO [1] [3]
Solubility in DMSO ≥ 9.2 mg/mL [1] or 5 mg/mL [3] (~17-9 mM)
Solubility in Water Insoluble [1]
Solubility in Ethanol Insoluble [1]

Troubleshooting Common Solubility Issues

Here are solutions to common problems researchers face when preparing Akt inhibitor VIII solutions.

Problem 1: The powder won't fully dissolve in DMSO.
  • Solution:
    • Warm the tube: Incubate the vial at 37°C for 10-15 minutes [1].
    • Sonication: Briefly shake the vial in an ultrasonic bath to help disperse the particles [1].
    • Vortex: After warming and sonication, vortex the solution for 30-60 seconds.
  • Prevention: Always allow the DMSO and compound to equilibrate to room temperature before preparation to minimize water absorption from the atmosphere.
Problem 2: Precipitation occurs after dilution in aqueous buffer.
  • Explanation: This is expected. This compound is highly insoluble in aqueous solutions [1]. Precipitation is likely when the DMSO stock solution is added to water, PBS, or cell culture media, as the compound rapidly comes out of solution.
  • Solution:
    • Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1-0.5%, which is generally tolerated by most cell lines.
    • Add the DMSO stock to the aqueous medium drop-wise while vortexing gently to ensure as even a distribution as possible before the compound precipitates.
    • Note that the inhibitory activity is still often retained even if the compound is not in a true solution, as it may form micro-crystals or aggregates that cells can internalize.
Problem 3: The solution appears cloudy or has visible particles.
  • Solution: This indicates incomplete dissolution or contamination.
    • Re-warm and sonicate the solution as described in Problem 1.
    • If the cloudiness persists, perform a brief centrifugation (e.g., 10,000-15,000 x g for 5 minutes) to pellet any insoluble particulates or contaminants.
    • Carefully transfer the clarified supernatant to a new, clean tube.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

  • A1: For long-term stability, store stock solutions at or below -20°C [1] [3]. It is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and promote water absorption. Protect the solution from light [3].

Q2: At what concentrations is this compound typically used in cell-based experiments?

  • A2: The working concentration depends on the experimental model and duration. Published research using this compound in cell culture has added it at concentrations ranging from 1 µM to 5 µM and maintained this concentration throughout the culture period, with media changes every 48 hours [4]. Another study treated MCF-7 cells with a broader range of 10-100 µM for 24-72 hours [1]. You should determine the optimal dose for your specific cell line and assay.

Q3: How does the mechanism of this compound differ from other AKT inhibitors?

  • A3: this compound is an allosteric, isoform-selective inhibitor. It binds to the Pleckstrin Homology (PH) domain of AKT, preventing its activation and membrane translocation. This is different from ATP-competitive inhibitors, which bind to the kinase domain. Its potency is greatest for Akt1 (IC50 = 58 nM), followed by Akt2 (IC50 = 210 nM), and it is much less potent against Akt3 (IC50 = 2119 nM) [2] [3] [5].

To help visualize the mechanism and experimental workflow, I created the following diagrams:

G cluster_pathway Mechanism of this compound cluster_workflow Experimental Workflow for Solubility & Dosing Growth_Factor Growth Factor Stimulation PI3K PI3K Activation Growth_Factor->PI3K PIP3 PIP3 Production PI3K->PIP3 AKT_Inactive AKT (Inactive) PH Domain | Kinase Domain PIP3->AKT_Inactive  Recruitment AKT_Active AKT (Active) Membrane Bound AKT_Inactive->AKT_Active  Activation &  Phosphorylation Cell_Survival Cell Survival Proliferation AKT_Active->Cell_Survival Inhibitor This compound Inhibitor->AKT_Inactive Binds PH Domain Prevents Activation Start Reconstitute Powder Step1 Use anhydrous DMSO (≥ 9.2 mg/mL) Start->Step1 Step2 Warm to 37°C & Sonicate if necessary Step1->Step2 Step3 Aliquot & Store at -20°C Step2->Step3 Step4 Dilute in Culture Media (Final DMSO < 0.5%) Step3->Step4 Step5 Treat Cells (Typically 1-5 µM) Step4->Step5

References

Akt inhibitor VIII stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Storage

The table below summarizes the key chemical properties and stable storage conditions for Akt Inhibator VIII as provided by multiple chemical suppliers [1] [2] [3].

Property Specification
CAS Number 612847-09-3 [1] [2] [3]
Molecular Formula C₃₄H₂₉N₇O [1] [2] [3]
Molecular Weight 551.64 g/mol [2] [3]
Purity ≥95% (HPLC), or ≥98% (HPLC) from certain suppliers [1] [4]
Physical Form Yellow solid [1] [3]
Solubility Soluble in DMSO (5 mg/mL) or methanol [1] [4]
Long-Term Storage (Powder) -20°C [2] [5]
Long-Term Storage (Solution) -70°C to -80°C in DMSO [1] [2] [4]
Short-Term Storage (Solution) Up to 2 weeks at 4°C [2]
Inert Gas Packaging Yes [1] [3]
Light Sensitivity Protect from light [1] [3]

Handling & Safety Guidelines

Proper handling is crucial for both personal safety and experimental success.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and impervious clothing. Avoid inhaling dust or aerosols and use only in areas with appropriate exhaust ventilation [5].
  • Hazards Identification: The compound is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [5].
  • First Aid Measures:
    • Eye contact: Flush immediately with large amounts of water and call a physician.
    • Skin contact: Rinse thoroughly with water.
    • Ingestion: Wash out the mouth with water, but do NOT induce vomiting. Call a physician [5].

Preparation & Usage Protocols

Stock Solution Preparation
  • Calculate & Weigh: Calculate the required mass to achieve your desired stock concentration (e.g., 10 mM).
  • Reconstitute: Add the appropriate volume of sterile, anhydrous DMSO to the powder to dissolve it. A common stock concentration is 5-10 mM [1] [4].
  • Aliquot: Following reconstitution, immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles [1] [3].
  • Store: Freeze aliquots at -70°C to -80°C. Under these conditions, stock solutions are stable for up to 6 months [1] [3].
Working Solution & Experiment Setup
  • Thawing: Gently thaw an aliquot at room temperature before use. Vortex briefly to ensure the solution is homogenous.
  • Dilution: Dilute the stock solution into your cell culture medium or assay buffer. Note that the final DMSO concentration should typically be kept below 0.1% to minimize solvent toxicity to cells.
  • Application: Apply the working solution to your cells or biochemical assay. The typical IC50 values for this inhibitor are:
    • Akt1: 58 nM
    • Akt2: 210 nM
    • Akt3: 2.12 µM [1] [2] [3]

Troubleshooting Common Issues

Problem Possible Cause Solution
Precipitation in Solution Solution stored at too high a temperature; repeated freeze-thaw cycles. Ensure storage at -70°C to -80°C; use single-use aliquots. Before use, warm the vial in your hand and vortex. If precipitate persists, briefly sonicate.
Loss of Inhibitory Activity Improper storage; stock solution is too old; exposure to light. Confirm storage temperature compliance; do not use aliquots stored for more than 6 months at -70°C; protect from light during handling [1] [3].
High Background Toxicity in Cells Final DMSO concentration is too high. Dilute the stock solution further to ensure the final DMSO concentration in your culture medium is ≤ 0.1%.
Ineffective Pathway Inhibition Incorrect dosing; degraded compound; cell line-specific resistance. Validate a new batch of inhibitor; check for Akt mutations that may confer resistance (e.g., E17K can reduce sensitivity to allosteric inhibitors) [6].

Experimental Example: Inhibiting AKT in Cultured Cells

This workflow illustrates a typical experiment using Akt Inhibitor VIII to block Akt signaling in cells.

Start Start Experiment Prep Prepare 10 mM Stock Solution in DMSO Start->Prep Aliquot Aliquot and Store at -80°C Prep->Aliquot Plate Plate Cells Aliquot->Plate Treat Treat Cells with Inhibitor (Dilute stock in medium to desired IC50) Plate->Treat Harvest Harvest Cells Treat->Harvest Analyze Analyze Inhibition Harvest->Analyze WB Western Blot: Check p-AKT (S473) and total AKT Analyze->WB Func Functional Assay: e.g., Cell Viability, Apoptosis Analyze->Func

Key Steps:

  • Preparation & Storage: Prepare a 10 mM stock solution in DMSO, aliquot, and store at -80°C [1] [2].
  • Cell Treatment: Plate your cells (e.g., MDA-MB-468). The next day, dilute the stock into culture medium to achieve the desired working concentration based on the IC50 for your target isoform (e.g., 100-250 nM for maximal degradation in some contexts) [7]. Include a vehicle control (DMSO only).
  • Harvest & Analysis: After a suitable treatment period (e.g., 12-24 hours), harvest the cells.
    • Western Blot Analysis: Confirm target engagement by probing for a reduction in phosphorylated AKT (Ser473) and its downstream substrates (e.g., pPRAS40). Total AKT levels should remain unchanged as this is an inhibitor, not a degrader [1] [6].
    • Functional Assays: Perform subsequent cell viability (e.g., MTS), apoptosis (e.g., caspase-3/7 activation, PARP cleavage), or other phenotype-specific assays.

Important Technical Notes

  • Mechanism of Action: this compound is a cell-permeable, reversible, and allosteric inhibitor. Its action is Pleckstrin Homology (PH) domain-dependent, meaning it does not inhibit Akt isoforms that lack the PH domain or other closely related AGC kinase family members (PKA, PKC) even at high concentrations [1] [3].
  • Stability vs. Degraders: Unlike reversible inhibitors like Akti-1/2, newer therapeutic strategies are exploring PROTAC-based AKT degraders (e.g., INY-03-041). These degraders remove the AKT protein entirely and can offer more potent and prolonged suppression of AKT signaling, even after compound washout [7].

References

overcoming Akt inhibitor VIII resistance mutations

Author: Smolecule Technical Support Team. Date: February 2026

Known Resistance Mutations and Mechanisms

The resistance mechanisms differ significantly between allosteric and ATP-competitive AKT inhibitors. The table below summarizes key mutations and alternative pathways identified from recent studies.

Resistance Driver AKT Inhibitor Class Affected Proposed Resistance Mechanism Potential Overcoming Strategy
AKT3 Upregulation [1] Allosteric (e.g., MK-2206) Overexpression compensates for inhibited AKT1 [1]. Switch to an ATP-competitive inhibitor (e.g., Ipatasertib) [1].
mTOR A1459D Mutation [2] Allosteric (e.g., ARQ 751) Acquired activating mutation in downstream mTOR kinase; confers resistance to upstream AKT blockade [2]. Use an mTORC1/2 inhibitor (e.g., Sapanisertib) [2].
TSC1/TSC2 Loss [3] ATP-competitive (e.g., Capivasertib) & PI3Kβ inhibitors Loss of negative regulators leads to mTORC1 reactivation, bypassing AKT inhibition [3]. Combine with an Mcl-1 inhibitor to induce apoptosis [3].
PIM Kinase Signaling [1] ATP-competitive (e.g., Ipatasertib) Rewired compensatory activity of parallel survival pathways sustains cell survival [1]. Co-treatment with a PIM kinase inhibitor [1].
INPPL1 (SHIP2) or PIK3R2 (p85β) Loss [3] PI3Kβ inhibitors Altered regulatory subunit function causes specific PI3Kβ inhibitor resistance through AKT [3]. Not specified in the cited study; consider alternative AKT pathway targeting.

Experimental Guide for Identifying Resistance

To systematically identify resistance mechanisms in your models, you can follow the experimental workflow below. This approach uses genomic and functional profiling.

Start Establish AKTi-Resistant Models Step1 Prolonged Exposure to Escalating Drug Doses Start->Step1 Step2 Phenotypic Characterization Step1->Step2 Step3 Viability Assays (Confirm Resistance) Step2->Step3 Step4 Immunoblot Analysis (pAKT, pPRAS40, pS6) Step3->Step4 Step5 Genomic & Transcriptomic Profiling Step4->Step5 Step6 Whole Exome Sequencing (Identify mutations) Step5->Step6 Step7 RNA Sequencing (Identify expression changes) Step5->Step7 Step8 Functional Screening Step6->Step8 Step7->Step8 Step9 CRISPR Screens (Identify resistance drivers) Step8->Step9 Step10 Validate & Implement Combination Strategies Step9->Step10

Step 1: Establish Resistant Cell Models
  • Method: Treat intrinsically AKTi-sensitive cell lines (e.g., PTEN-null lines like LNCaP for prostate cancer) with gradually escalating doses of the AKT inhibitor (e.g., from nM to low μM range) [1] [3].
  • Duration: Maintain cells under drug pressure for several months to select for resistant populations [1] [4].
Step 2: Phenotypic Characterization

Confirm resistance and glean initial mechanistic insights through these key assays:

  • Viability Assays (IC50): Use assays like CellTiter-Glo to confirm shifted dose-response curves in resistant vs. parental cells. Test cross-resistance to other inhibitor classes [1].
  • Immunoblot Analysis: Probe for changes in pathway signaling. Key markers include:
    • pAKT S473/T308: Sustained phosphorylation may indicate ineffective target inhibition.
    • pPRAS40 T246: Direct AKT substrate; its phosphorylation status indicates AKT activity.
    • pS6 S235/236: Downstream mTORC1 readout; sustained phosphorylation suggests pathway reactivation independent of AKT [1] [3].
Step 3: Genomic and Transcriptomic Profiling
  • Whole Exome Sequencing: Identify acquired somatic mutations (e.g., in AKT isoforms, mTOR, TSC1/2) [1] [2].
  • RNA Sequencing: Uncover transcriptomic adaptations, such as AKT3 isoform switching or altered expression of pathway components [1].
Step 4: Functional Screening
  • Genome-wide CRISPR-Cas9 Screens: This powerful approach can unbiasedly identify genes whose loss confers resistance. Perform screens by treating Cas9-expressing cells with a genome-wide gRNA library under AKTi selection. Genes like TSC2 and INPPL1 are strong, validated hits from such screens [3].

Strategies to Overcome Resistance

Once a resistance mechanism is identified, you can employ targeted strategies to overcome it, as shown in the decision pathway below.

Start Identify Resistance Mechanism Mech1 AKT Isoform Switch/ Allosteric Inhibitor Resistance Start->Mech1 Mech2 mTOR Reactivation/ Mutation Start->Mech2 Mech3 Parallel Pathway Activation (e.g., PIM Kinase) Start->Mech3 Mech4 Apoptosis Evasion (TSC1/2 loss, etc.) Start->Mech4 Sol1 Switch to ATP-competitive AKT Inhibitor (e.g., Ipatasertib) Mech1->Sol1 Sol2 Combine with/ Switch to mTORC1/2 Inhibitor (e.g., Sapanisertib) Mech2->Sol2 Sol3 Combine with PIM Kinase Inhibitor Mech3->Sol3 Sol4 Combine with Mcl-1 Inhibitor Mech4->Sol4

Based on the identified mechanism, consider these combination strategies:

  • For Allosteric Inhibitor Resistance: Switch to an ATP-competitive AKT inhibitor like ipatasertib or capivasertib, which have different conformational binding requirements and can overcome PH-domain related resistance [1] [4].
  • For Compensatory Pathway Activation: Combine AKT inhibitors with inhibitors of the compensating pathway. A key example is combining with a PIM kinase inhibitor to counter PIM-driven survival signals [1].
  • For mTORC1 Reactivation: Combine with an Mcl-1 inhibitor. Research shows that loss of TSC1/2 drives resistance through mTORC1 reactivation without restoring AKT-mediated survival signals, creating a vulnerability to Mcl-1 inhibition-induced apoptosis [3].
  • For Acquired mTOR Mutations: Switch to a potent mTORC1/2 inhibitor like sapanisertib, which has demonstrated clinical success in overcoming an acquired mTOR A1459D mutation after AKT inhibitor treatment [2].

Key Takeaways for Your Research

  • The resistance landscape is highly dependent on the inhibitor class. Always characterize resistance in the context of the specific compound you are using [1] [4].
  • Systematic profiling is crucial. Combining phenotypic assays with genomic and functional screens provides the most comprehensive picture of resistance drivers [1] [3].
  • Plan for combination therapies from the start. Given the myriad ways resistance can occur, rationally designed combinations are the most promising path to durable responses [1] [3].

References

Akt inhibitor VIII E17K mutation sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

AKT1 E17K Mutation & Inhibitor Sensitivity

The core of the issue is that the AKT1 E17K mutation confers sensitivity to ATP-competitive AKT inhibitors but leads to resistance to allosteric AKT inhibitors. The table below summarizes the key findings.

Aspect Findings Relevant Citations
General Sensitivity Sensitizes tumors to AKT inhibitor therapy. [1]
Inhibitor Class: ATP-competitive Sensitive. Includes drugs like Capivasertib (AZD5363) and Ipatasertib (GDC-0068). Clinical trials show confirmed partial responses in various cancers. [2] [3]
Inhibitor Class: Allosteric Resistant. Includes drugs like MK-2206 and ARQ 751. The mutation destabilizes the PH-in conformation, preventing effective inhibitor binding. [3]
Mechanism of Sensitivity The E17K mutation causes constitutive membrane localization and activation of AKT. ATP-competitive inhibitors directly target the active kinase domain. [1] [3] [4]
Clinical Evidence A phase II trial of Capivasertib showed an objective response rate of 25% in patients with solid tumors harboring AKT alterations. A case report documented a 27-month period of disease control on the allosteric inhibitor ARQ 751, suggesting context-dependent variability. [1] [3]

Guide to Testing Inhibitor Sensitivity

To experimentally validate the sensitivity of an AKT1 E17K mutant model to these inhibitors, you can follow the workflow below.

Start Start: Isogenic Cell Line Development A 1. Generate AKT1 E17K mutant cells (Somatic gene targeting/knock-in) Start->A B 2. Treat with Inhibitors - ATP-competitive (e.g., Capivasertib) - Allosteric (e.g., MK-2206) A->B C 3. Assess Signaling Output (Western Blot for p-AKT, p-S6, p-PRAS40) B->C D 4. Measure Phenotypic Effects (Proliferation, Viability, Apoptosis) C->D E End: Determine Sensitivity Profile D->E

Experimental Protocols

Here are detailed methodologies for the key experiments in the workflow:

  • Establishing an Isogenic Cell Model

    • Purpose: To create a controlled system where the only genetic variable is the AKT1 E17K mutation.
    • Method: Use somatic cell gene targeting in a relevant cell line (e.g., MCF-7 luminal breast cancer cells). This involves knocking out other common activating mutations (like PIK3CA E545K) to create a wild-type background, and then introducing the AKT1 E17K hotspot mutation via knock-in technology [2].
    • Importance: This isogenic pair (WT vs. E17K) is crucial for cleanly attributing any observed effects directly to the E17K mutation.
  • Assessing Pathway Activation & Inhibition

    • Purpose: To confirm the mutation activates the pathway and to monitor the efficacy of inhibitors.
    • Method: Perform Western Blot analysis on cell lysates.
    • Key Readouts:
      • Activation Status: Phosphorylated AKT (p-AKT) at T308 and S473.
      • Downstream Signaling: Phosphorylation of AKT substrates like p-GSK3α/β and p-PRAS40, and the mTORC1 readout p-S6 [1].
    • Protocol: Culture your isogenic cells in assay media lacking growth factors to highlight growth factor-independent activation by the mutant AKT. Treat cells with a dose range of inhibitors for 2-24 hours before lysing for analysis [1].
  • Measuring Phenotypic Response

    • Purpose: To determine the functional consequences of inhibitor treatment.
    • Proliferation/Viability Assays:
      • MTT Assay: A colorimetric assay that measures metabolic activity as a proxy for cell viability [5].
      • Cell Counting: Simple and direct, where cells are trypsinized and counted daily to generate a growth curve [5].
      • CFSE Proliferation Assay: A flow cytometry-based method that tracks the dilution of a fluorescent dye in daughter cells to monitor cell division [5].
    • Apoptosis Assay:
      • Annexin V/PI Staining: Use flow cytometry to detect phosphatidylserine externalization (an early apoptotic marker) and cell membrane integrity to distinguish early and late apoptotic cells [5].

Mechanisms of Resistance & Troubleshooting

A common problem in both research and clinical settings is the emergence of resistance. Understanding these mechanisms is key to troubleshooting experiments or designing next-generation studies.

  • Reactivated PI3K-AKT-mTOR Signaling: This is the dominant resistance mechanism. CRISPR knockout screens in PTEN-null breast cancer cells identified that loss of TSC1/2 confers strong resistance to both PI3Kβ and AKT inhibitors by reactivating mTORC1 signaling [6].
  • Acquired mTOR Mutation: A clinical case report documented a patient with an AKT1 E17K-mutant endometrial cancer who initially responded to an AKT inhibitor but later progressed. A repeat biopsy revealed an acquired, activating mutation in mTOR (A1459D) as the new driver of resistance. The patient subsequently responded to an mTORC1/2 inhibitor [3].
  • Other Genetic Alterations: The same CRISPR screen also identified loss of INPPL1 (SHIP2) and PIK3R2 (p85β) as specific drivers of resistance to PI3Kβ inhibition [6].

Frequently Asked Questions (FAQs)

  • Q: Why is the AKT1 E17K mutation sensitive to ATP-competitive inhibitors but resistant to allosteric inhibitors?

    • A: The E17K mutation occurs in the PH domain, destabilizing its inactive conformation. Allosteric inhibitors work by stabilizing this inactive PH-in state, which the mutation resists. In contrast, ATP-competitive inhibitors work by directly binding the kinase domain's active site, regardless of the PH domain's conformation [3].
  • Q: Can I use an allosteric AKT inhibitor for an E17K-mutant model?

    • A: The scientific evidence strongly advises against it. The structural changes induced by the E17K mutation confer inherent resistance to allosteric inhibitors. For a clear and interpretable result, you should use an ATP-competitive AKT inhibitor like Capivasertib [3].
  • Q: What is a key control experiment when testing a new AKT1 mutation?

    • A: It is critical to assess signaling and inhibitor sensitivity in a growth factor-starved medium. True oncogenic mutants will show ligand-independent (constitutive) pathway activation, which is a defining characteristic and provides a cleaner background for observing inhibitor effects [1].

References

Troubleshooting Guide: AKT Inhibitor VIII Cell Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the baseline permeability and activity profile of AKT inhibitor VIII?

This compound is an allosteric inhibitor with differing potency across AKT isoforms and generally good cell permeability [1] [2].

Table 1: Key Profile of this compound [2]

Property Value / Description
Mechanism of Action Potent, selective, allosteric, reversible inhibitor [2].
IC50 (AKT1) 58 nM [2].
IC50 (AKT2) 210 nM [2].
IC50 (AKT3) 2119 nM [2].
Cell Permeability Cell-permeable compound [2].

Q2: How can I experimentally measure cellular uptake and target engagement?

The live-cell NanoBRET assay is a robust method for directly measuring target engagement and inhibitor binding in a cellular context [1].

G Transfect Transfect cells with NL-tagged AKT AddTracer Add Bodipy-tracer (K5 tracer) Transfect->AddTracer BRETSignal BRET signal is generated AddTracer->BRETSignal AddInhibitor Add this compound BRETSignal->AddInhibitor SignalDecrease BRET signal is competitively decreased AddInhibitor->SignalDecrease CalculateKi Calculate binding affinity (Ki) SignalDecrease->CalculateKi

Diagram 1: Workflow for the live-cell NanoBRET target engagement assay [1].

Q3: What strategies can I use to optimize permeability and potency?

If you are designing new analogs, consider these strategies informed by research on related inhibitors [3] [4].

Table 2: Strategies for Optimizing Inhibitor Properties [3] [4]

Strategy Rationale & Application
Conformational Restriction Reducing rotatable bonds can improve potency and ADME properties. This was successfully applied in the development of a LATS1/2 inhibitor series [3].
Scaffold Hopping Modifying the core structure can improve selectivity over off-target kinases (e.g., AKT) while maintaining or enhancing potency for the primary target [3].
Monitoring Peptidic Character For macrocyclic compounds, a lower "amide ratio" (fewer amide bonds in the ring) is correlated with better passive membrane permeability [4].

Frequently Asked Questions (FAQs)

Q: this compound shows good biochemical potency, but I'm not seeing the expected cellular effect. What could be wrong?

  • Confirm Target Engagement: Use the NanoBRET cellular assay (described above) to verify the compound is engaging with AKT inside cells. A disconnect between biochemical and cellular IC50 can occur due to factors beyond permeability [3] [1].
  • Check Functional Readouts: Supplement target engagement data with functional assays. For example, use qPCR to measure the expression of downstream genes (e.g., CYR61, CTGF) to confirm the biological pathway is being modulated [3].

Q: Are there specific structural features of this compound that affect its permeability? While a specific structure-permeability analysis for this compound is not provided, one study noted that reintroducing bulky aromatic or heterocyclic groups at the benzylic position increased off-target AKT activity, which can complicate interpreting cellular results [3].

Q: What is the best practice for measuring passive membrane permeability?

  • PAMPA: Use the Parallel Artificial Membrane Permeability Assay for a high-throughput, cell-free assessment of passive transcellular permeability [3] [4].
  • Cell-Based Models: Follow up with cell-based assays like Caco-2 or MDCK for a more physiologically relevant measure that can account for active transport and efflux mechanisms [4].

References

Akt inhibitor VIII pharmacokinetics in vivo models

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following table consolidates the key biochemical and in vivo data available for Akt Inhibitor VIII.

Parameter Value / Information Context / Notes
IC50 (Akt1) 58 nM In vitro kinase assay [1].
IC50 (Akt2) 210 nM In vitro kinase assay [1].
IC50 (Akt3) 2119 nM In vitro kinase assay; shows ~36-fold selectivity for Akt1 over Akt3 [1].
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Suggested for preparing a 2 mg/mL (3.63 mM) solution for intraperitoneal (i.p.) injection [1].
In Vivo Dosing 50 mg/kg (i.p.) Dose shown to inhibit basal and IGF-stimulated Akt1/2 phosphorylation in mouse lungs [1].
Cell-Based IC50 (Akt1/2) 305 nM / 2086 nM Measured in IPKA (C33A) cell-based assays [1].

Detailed Experimental Protocol

This protocol is adapted from a 2025 study that used this compound during the manufacturing of CAR T-cells, providing a validated example of its ex vivo application [2].

Title: Protocol for Ex Vivo Treatment of T Cells with this compound Objective: To enhance the anti-tumor function and persistence of CAR T-cells by modulating the PI3K/AKT signaling pathway during the manufacturing process. Materials:

  • This compound (e.g., CAS 612847-09-3)
  • Anhydrous DMSO (for preparing a high-concentration stock solution)
  • Complete T-cell culture medium
  • Isolation and activation reagents for human T cells (e.g., anti-CD3/CD28 beads)
  • Procedure:
    • Stock Solution Preparation: Reconstitute this compound in DMSO to create a concentrated stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C.
    • T Cell Activation: Isolate and activate human T cells using standard methods (e.g., stimulation with anti-CD3/CD28 beads).
    • Working Solution Preparation: On the day of treatment, dilute the DMSO stock into pre-warmed T-cell culture medium to achieve a final concentration of 0.25 µM. Ensure the final DMSO concentration is ≤0.1% and use a vehicle control with the same DMSO concentration.
    • Treatment: Apply the prepared working solution to the activated T cells.
    • Incubation: Treat the cells for the duration of the initial stimulation phase (typically 2-3 days) before proceeding with viral transduction (for CAR T-cells) and further expansion [2]. Mechanistic Insight: The treatment increases the expression of genes and proteins associated with memory T cells, which is linked to improved long-term persistence and anti-tumor activity in vivo [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a highly specific, allosteric inhibitor that targets the inactive "PH-in" conformation of Akt, preventing its activation. It shows superior selectivity for Akt1 and Akt2 over Akt3 [3] [1].

Q2: The inhibitor is not dissolving properly in my in vivo formulation. What should I do? A2: The recommended formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is a common and effective mixture for poorly water-soluble compounds. Key steps for success:

  • Sequential Addition: Add the solvents in the order listed (DMSO first, then PEG300, Tween 80, and finally saline), ensuring the solution is clear at each step before adding the next solvent.
  • Sonication: Use brief sonication (in a water bath sonicator) to facilitate dissolution and ensure a homogeneous solution.
  • Heating: Gentle warming (e.g., to 37°C) may help, but avoid high temperatures that could degrade the compound [1].

Q3: How can I confirm that this compound is working in my animal model? A3: The most direct way is to analyze pathway inhibition in target tissues.

  • Biomarker Analysis: After dosing, collect tissue samples (e.g., tumor, lung). Perform western blot analysis on lysates using antibodies against phospho-AKT (Ser473) and total AKT. Successful target engagement is confirmed by a significant reduction in p-AKT levels compared to the vehicle-treated control group, without changes in total AKT [1] [4].

AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT pathway and where this compound acts.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Conversion AKT_Inactive AKT (Inactive) PH-in conformation PIP3->AKT_Inactive Recruits to Membrane PDK1 PDK1 mTORC2 mTORC2 AKT_Active AKT (Active) PH-out conformation AKT_Inactive->AKT_Active Phosphorylation by PDK1 & mTORC2 Substrates Cell Survival Proliferation Growth AKT_Active->Substrates Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Inhibitor This compound Inhibitor->AKT_Inactive Binds & Stabilizes

Important Technical Notes

  • Pharmacokinetic Data Gap: The search results do not contain detailed PK parameters for this compound, such as half-life, Cmax, AUC, or clearance. For a complete PK/PD study, you may need to establish these parameters in your specific model.
  • Specificity: While highly selective for Akt1/2, always include appropriate controls to rule out off-target effects in your experimental system.

References

AKT Inhibitor VIII in T-Cell Engineering: Key Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core quantitative findings from experiments using AKT inhibitor VIII (AKTi) in human T-cell engineering [1].

Parameter Investigated Experimental Finding Significance
Cell Expansion & Yield No significant difference in growth kinetics or total cell expansion compared to vehicle control. AKTi uncouples differentiation from expansion, allowing large-scale production [1].
Retroviral Transduction Efficiency No significant impact on the efficiency of introducing anti-CD19 CAR or NY-ESO-1 TCR. Compatible with standard genetic engineering protocols [1].
Phenotype (CD62L+ T-cells) Significantly increased frequency of CD62L-expressing central memory (TCM) phenotype cells. Generates less-differentiated, more potent T-cell products for therapy [1].
Effector Function (After Drug Removal) No impairment in IFNγ production or cytolytic capacity upon antigen exposure. Therapeutic function of the engineered T-cells is preserved [1].
In Vivo Antitumor Efficacy Superior treatment of established B-cell acute lymphoblastic leukemia compared to T-cells grown in vehicle. Enhanced persistence and/or potency of the TCM-phenotype cells [1].

Experimental Protocol: Using this compound for T-Cell Manufacturing

This methodology is adapted from protocols used for the clinical manufacturing of anti-CD19 CAR-T cells [1].

Reagents and Materials
  • Source of T-cells: Unfractionated human Peripheral Blood Mononuclear Cells (PBMCs).
  • Activation: Soluble anti-CD3 antibody (e.g., OKT3) or anti-CD3/CD28 activation microbeads.
  • AKT Inhibitor: this compound (AKTi). A working concentration of 1 μM is used continuously from activation.
  • Culture Media: Standard T-cell media (e.g., RPMI-1640 with IL-2).
  • Genetic Engineering: Clinical-grade retrovirus for the receptor of interest (e.g., anti-CD19 CAR).
Step-by-Step Workflow
  • T-Cell Activation: Isolate PBMCs and activate them using your chosen method (soluble OKT3 or microbeads).
  • AKTi Addition: Add this compound to the culture at a final concentration of 1 μM at the time of activation. The inhibitor remains in the culture continuously.
  • Retroviral Transduction: Perform retroviral transduction 48-72 hours post-activation using standard spinfection or other methods.
  • Cell Expansion: Continue culturing the cells in the presence of IL-2 and 1 μM AKTi for the entire expansion period (typically 10-14 days).
  • Harvest and Analysis: Harvest the cells. The drug does not need to be washed out for subsequent functional assays in vitro or in vivo [1].

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution
Reduced Cell Expansion Inhibitor concentration too high; poor cell health at start. Titrate the AKTi concentration (e.g., test 0.5-2 μM). Ensure high PBMC viability upon thawing/ isolation.
Low Transduction Efficiency AKTi potentially interfering with cell cycle entry. Confirm T-cells are robustly activated before transduction. Ensure viral titer is sufficient.
Inconsistent CD62L Expression Donor-to-donor variability; suboptimal activation. Use a consistent and defined T-cell activation method. Consider using isolated T-cell subsets as a starting population.

Signaling Pathway and Workflow Diagrams

The following diagrams, created with Graphviz, illustrate the experimental workflow and the underlying molecular mechanism of this compound.

Diagram 1: Experimental Workflow for T-Cell Engineering with AKTi

This diagram outlines the key steps in the protocol.

G Start Start: Isolate PBMCs Step1 Activate T-cells (Anti-CD3/CD28) Start->Step1 Step2 Add this compound (1 µM, continuous) Step1->Step2 Step3 Retroviral Transduction (Anti-CD19 CAR, NY-ESO-1 TCR) Step2->Step3 Step4 Expand Cells (+ IL-2) Step3->Step4 Step5 Harvest & Analyze Step4->Step5 Outcome1 Phenotype: High CD62L+ TCM Step5->Outcome1 Outcome2 Function: Preserved Cytolysis Step5->Outcome2 Outcome3 In Vivo: Superior Efficacy Step5->Outcome3

Diagram 2: Molecular Mechanism of AKTi in Promoting T-Cell Memory

This diagram shows how AKT inhibition influences the intracellular signaling that drives T-cell fate.

G TCR TCR & Costimulation PI3K PI3K Activation TCR->PI3K MAPK MAPK/ERK Signaling TCR->MAPK Preserved Cytokines Cytokines (e.g., IL-2) Cytokines->PI3K Akt Akt PI3K->Akt mTOR mTOR/S6 Signaling Akt->mTOR Promotes Akt->mTOR Reduced Foxo1 Transcription Factor FOXO1 Akt->Foxo1 Inactivates & Exports from Nucleus Akt->Foxo1 Derepressed AktInhib This compound AktInhib->Akt Inhibits TermDiff Terminal Effector Differentiation mTOR->TermDiff MemGenes Memory-Associated Gene Expression Foxo1->MemGenes Nuclear Localization TcmPheno Central Memory Phenotype (CD62L+) MAPK->TcmPheno Supports Proliferation MemGenes->TcmPheno

Key Scientific Context

  • Mechanistic Insight: The enhancement of T-cell memory by AKTi is linked to the transcription factor FOXO1 [1]. When AKT is active, it inactivates FOXO1 and exports it from the nucleus. AKT inhibition allows FOXO1 to remain active in the nucleus, where it drives a genetic program favoring memory cell development [1].
  • Broader Role of Akt: The role of Akt as a critical integrator of signals that promote terminal effector differentiation and limit memory potential is well-established in other models [2]. This foundational knowledge supports the rationale for using AKT inhibitors in T-cell manufacturing.

References

Understanding Akt Inhibition in CAR-T Cell Manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

A1: Akt inhibitor VIII enhances CAR-T cell function by uncoupling T-cell expansion from differentiation during the manufacturing process. It enriches for stem cell memory (Tscm) and central memory (Tcm) T-cell populations, which are associated with superior persistence, expansion, and antitumor activity in vivo [1].

The inhibitor works by modulating the PI3K/AKT signaling pathway, which is crucial for T-cell activation. This modulation leads to a less differentiated phenotype, a more favorable metabolic profile, and increased polyfunctionality (the ability to produce multiple cytokines simultaneously) [1] [2].


Experimental Protocol & Workflow

This section provides a detailed methodology for incorporating this compound into CAR-T cell manufacturing, based on studies that used the clinically relevant CliniMACS Prodigy platform [1].

Workflow: Manufacturing AUTO1 CAR-T Cells with this compound

The following diagram illustrates the key stages of the manufacturing process where this compound is introduced.

G Start Start: T Cell Isolation (Patient PBMCs) Activation T Cell Activation Anti-CD3/CD28 Start->Activation Inhibitor_Add Add this compound (1 µM) Activation->Inhibitor_Add Transduction CAR Lentiviral Transduction Inhibitor_Add->Transduction Expansion Ex Vivo Expansion (10-14 days) Transduction->Expansion Harvest Harvest & Formulate Final Product Expansion->Harvest

Detailed Step-by-Step Guide

  • 1. T Cell Activation Isolate peripheral blood mononuclear cells (PBMCs) from a leukapheresis product. Activate T cells using anti-CD3/CD28 antibodies [1].
  • 2. Addition of this compound Add this compound to the culture medium at a final concentration of 1 µM concurrently with, or immediately following, T-cell activation [1].
  • 3. CAR Transduction Transduce the activated T cells with a lentiviral vector encoding the CAR construct (e.g., the AUTO1 CAR for CD19) [1].
  • 4. Ex Vivo Expansion Culture the cells for a typical period of 10-14 days. The culture medium should be supplemented with cytokines (e.g., IL-2). The this compound is present for the initial phase of activation and expansion [1].
  • 5. Harvest and Formulation Harvest the cells, wash to remove the inhibitor, and formulate the final product in infusion buffer [1].

Key Parameters & Quality Control:

  • Inhibitor Concentration: 1 µM this compound [1].
  • Culture Duration: 10-14 days of expansion [1].
  • Phenotypic QC: The final product should show a significant increase in Tscm (CD45RA+CD62L+CCR7+) and Tcm (CD45RO+CD62L+) populations compared to the control [1].
  • Functional QC: Perform in vitro cytotoxicity assays (e.g., against CD19+ NALM6 cells) to confirm enhanced killing capacity [1].

Key Experimental Data & Findings

The table below summarizes the enhanced characteristics of CAR-T cells manufactured with this compound compared to a standard protocol.

Table 1: Characteristics of CAR-T Cells with this compound

Feature Standard CAR-T Cells CAR-T Cells + this compound Assay/Method Used
Phenotype (Tscm/Tcm) Lower proportion of memory subsets Enriched for Tscm and Tcm populations [1] Flow Cytometry
In Vitro Cytotoxicity Standard killing Enhanced cytotoxicity against tumor cells [1] Co-culture with target cells (e.g., NALM6)
Cytokine Production Lower polyfunctionality Increased polyfunctionality (IFN-γ, IL-2, TNF-α) [1] Multiplex cytokine assay (e.g., Luminex)
In Vivo Persistence Shorter persistence Superior persistence and expansion in mouse models [1] [2] Bioluminescent imaging, qPCR for CAR copy number
Metabolic Profile More glycolytic Enhanced oxidative metabolism and unique autophagy signature [1] Seahorse Analyzer, RNA-Seq
Anti-Tumor Activity In Vivo Moderate tumor control Superior tumor control in xenograft models [1] [2] Mouse models (e.g., B-cell lymphoma)

Mechanism of Action: How Akt Inhibition Prevents Exhaustion

The core mechanism involves interrupting the signal that pushes T cells toward a terminally differentiated, exhausted state during activation.

Signaling Pathway of Akt Inhibition in CAR-T Cells

G CAR_Activation CAR Activation (Antigen Binding) PI3K PI3K Activation CAR_Activation->PI3K AKT AKT Signaling (Normal) PI3K->AKT Differentiation Effector Differentiation AKT->Differentiation Memory Memory Phenotype (Tscm/Tcm) AKT->Memory Promotes Exhaustion Terminal Exhaustion Differentiation->Exhaustion AKT_Inhib This compound AKT_Inhib->AKT  Inhibits

As shown above, strong and persistent AKT signaling downstream of CAR activation drives T cells toward terminal effector differentiation and subsequent exhaustion. This compound dampens this signal, effectively "uncoupling" the expansion process from the differentiation process. This allows the T cells to proliferate while maintaining a more naive, stem-like memory state, which is crucial for long-term persistence in the body and combating exhaustion [1].


Troubleshooting Common Issues

Q1: My CAR-T cells are not showing the expected Tscm enrichment. What could be wrong?

  • Cause: The timing or concentration of the inhibitor may be suboptimal.
    • Solution: Ensure this compound is added at the beginning of the activation step. Verify the final concentration is 1 µM. Re-titrate the inhibitor if necessary, as potency can vary between batches or suppliers [1].

Q2: I observe reduced cell expansion yields with the inhibitor. Is this normal?

  • Cause: A moderate reduction in overall expansion can occur because the inhibitor slows down rapid effector differentiation, which is part of its intended mechanism.
    • Solution: This is an expected trade-off for a higher-quality product. Focus on the quality (phenotype and function) of the final cells rather than sheer quantity. The enriched Tscm/Tcm populations have greater replicative potential in vivo [1].

Q3: Are there clinical-grade alternatives to this compound?

  • Answer: Yes. Capivasertib is a pan-AKT inhibitor that has been used in clinical trials. Research shows that treating CAR-T cells with 0.25 µM capivasertib during manufacturing produces similar benefits, including enhanced memory phenotype and in vivo persistence [2].

Alternative and Complementary Strategies

While Akt inhibition is a powerful strategy, it is often used alongside other approaches to fully counteract CAR-T cell exhaustion.

Table 2: Other Strategies to Combat CAR-T Cell Exhaustion

Strategy Method Key Outcome
CAR Design Using a 4-1BB costimulatory domain instead of CD28 [3] [4]. Reduces tonic signaling and exhaustion, promotes persistence.
Cytokine Cocktails Using IL-7/IL-15/IL-21 instead of IL-2 during manufacturing [3] [5]. Supports stemness and restrains exhaustion.
Transcription Factor Engineering Overexpressing c-Jun [6] [7]. Reverses dysfunction, enhances stemness, and increases antigen sensitivity.
Pharmacologic Regulation Using dasatinib as an on/off switch for CAR signaling [3]. Reversibly inhibits CAR signaling to prevent over-activation and exhaustion.
Small Molecule Combinations Using Lenalidomide (LEN) during or after manufacturing [5]. Enhances effector cytokine production, synapse formation, and homing.

References

Akt inhibitor VIII phosphoproteomic signature

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Akt Inhibitor VIII

This compound is characterized as a potent, cell-permeable, and reversible allosteric inhibitor [1] [2].

Property Description
Mechanism of Action Allosteric inhibition; binds the PH-domain/kinase-domain interface, preventing membrane localization and activation [3] [2].
Isoform Selectivity (IC50) Akt1: 58 nM; Akt2: 210 nM; Akt3: 2119 nM [1] [2].
Primary Research Applications Oncology research, neuronal cell biology, T cell differentiation for immunotherapy, and combination therapy studies [1] [4] [2].

Comparison with Other AKT Inhibitors

The table below compares this compound with other AKT inhibitors in clinical development, highlighting how its allosteric mechanism distinguishes it from ATP-competitive compounds [3] [2].

Inhibitor Name Mechanism Reported IC50 (Akt1/Akt2/Akt3) Key Characteristics & Contexts of Use
This compound (Akti-1/2) Allosteric 58 nM / 210 nM / 2119 nM [2] Research-grade tool compound; used to generate T cells with early memory traits for adoptive immunotherapy [2].
MK-2206 Allosteric 8 nM / 12 nM / 65 nM [2] Clinical allosteric inhibitor; has shown limited single-agent activity in trials [3].
Capivasertib (AZD5363) ATP-competitive 3 nM / 7 nM / 7 nM [2] Clinical ATP-competitive inhibitor; shows activity in tumors with AKT1 E17K mutation; unaffected by E17K resistance [3].
Ipatasertib (GDC-0068) ATP-competitive 5 nM / 18 nM / 8 nM [3] [2] Clinical ATP-competitive inhibitor; outperformed others in generating superior early memory T cells [2].
Miransertib (ARQ 092) Allosteric Information not in sources Clinical allosteric inhibitor; has shown promising results in early-phase studies, including against AKT1 E17K [3].

Experimental Insights and Signatures

The different mechanisms of AKT inhibitors lead to distinct biological consequences and phosphoproteomic signatures.

  • Functional and Phosphoproteomic Differences: The allosteric inhibition by this compound can perturb non-catalytic AKT functions, such as acetate excretion, which ATP-competitive inhibitors do not affect [3]. Molecular profiling reveals drug-class-specific phosphoproteomic signatures; allosteric and ATP-competitive inhibitors cause different changes in the cellular phosphoproteome, which can inform effective drug combinations [3].
  • Mutation-Specific Resistance: Some AKT mutations confer resistance in an isoform-selective and drug-class-selective manner. For example, the AKT1 E17K mutation can cause resistance to the allosteric inhibitor MK-2206 but does not affect the potency of the ATP-competitive inhibitor capivasertib [3]. This underscores the importance of matching the inhibitor class to the tumor's genetic background.

Experimental Protocol for Phosphoproteomic Analysis

The general workflow for uncovering AKT inhibitor phosphoproteomic signatures involves mass spectrometry-based analysis. Here is a conceptual outline of the process:

Cell Culture & Treatment Cell Culture & Treatment Treatment\n(AKT Inhibitor vs Control) Treatment (AKT Inhibitor vs Control) Cell Culture & Treatment->Treatment\n(AKT Inhibitor vs Control) Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Treatment\n(AKT Inhibitor vs Control)->Cell Lysis & Protein Extraction Protein Digestion\n(e.g., trypsin) Protein Digestion (e.g., trypsin) Cell Lysis & Protein Extraction->Protein Digestion\n(e.g., trypsin) Phosphopeptide Enrichment\n(e.g., TiO2, IMAC) Phosphopeptide Enrichment (e.g., TiO2, IMAC) Protein Digestion\n(e.g., trypsin)->Phosphopeptide Enrichment\n(e.g., TiO2, IMAC) LC-MS/MS Analysis\n(Data-Dependent or -Independent Acquisition) LC-MS/MS Analysis (Data-Dependent or -Independent Acquisition) Phosphopeptide Enrichment\n(e.g., TiO2, IMAC)->LC-MS/MS Analysis\n(Data-Dependent or -Independent Acquisition) Bioinformatic & Statistical Analysis\n(Identification of differential phosphosites) Bioinformatic & Statistical Analysis (Identification of differential phosphosites) LC-MS/MS Analysis\n(Data-Dependent or -Independent Acquisition)->Bioinformatic & Statistical Analysis\n(Identification of differential phosphosites) Validation & Functional Assays Validation & Functional Assays Bioinformatic & Statistical Analysis\n(Identification of differential phosphosites)->Validation & Functional Assays

Key Methodological Notes:

  • Cell Models: Experiments are typically performed in AKT-dependent cancer cell lines [3] [5] [6].
  • Treatment: Cells are treated with the inhibitor (e.g., this compound) and a DMSO vehicle control [3].
  • Phosphopeptide Enrichment: This is a critical step and is often performed using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) [5].
  • Mass Spectrometry: Both Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) are used. Advanced methods like SPIED-DIA (Spike-in Enhanced Detection in DIA) can improve the detection of low-abundance, key phosphopeptides [5].
  • Data Analysis: Software like DIA-NN is used for protein identification and quantification to derive signatures of pathway inhibition [5].

Interpretation Guide for Researchers

When planning and interpreting experiments with this compound, please consider:

  • Mechanism Matters: The allosteric mechanism of this compound makes it highly selective but also potentially susceptible to resistance from mutations in the PH domain interface [3].
  • Use as a Probe: Its primary value lies as a chemical probe to study AKT biology, particularly to understand the consequences of allosteric inhibition. For translational research, clinical-grade inhibitors (both allosteric and ATP-competitive) should be considered [3] [2].
  • Combination Potential: The distinct phosphoproteomic signatures induced by different inhibitor classes can reveal nodes of pathway rewiring and feedback loops, pointing to rational drug combinations [3] [5].

References

Akt inhibitor VIII clinical grade vs research grade

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Akt Inhibitor VIII

This compound is a potent and selective allosteric inhibitor of the Akt kinases, which are key nodes in the PI3K/AKT signaling pathway. The table below summarizes its core biochemical profile.

Property Description
Synonyms AKTi-1/2 [1]
Mechanism of Action Cell-permeable, allosteric, reversible serine/threonine kinase inhibitor [1]
Primary Targets Akt1, Akt2, Akt3 [1]
IC₅₀ (Enzymatic Activity) Akt1: 58 nM; Akt2: 210 nM; Akt3: 2119 nM [1]
Clinical Grade Status Research use only; not a clinical-grade compound [1] [2]

Enhancing CAR T-Cell Therapy: A Key Application

This compound is primarily used in research to improve the quality and function of T-cells for adoptive cell therapies, such as Chimeric Antigen Receptor (CAR) T-cell therapy.

When T-cells are activated and expanded in the lab (a process called "manufacturing"), they naturally differentiate into effector cells, which can lose their long-term persistence. This compound is used to "uncouple" expansion from differentiation, generating T-cells with a more youthful, stem cell-like memory (Tscm/Tcm) phenotype. These cells are associated with better engraftment, expansion, and long-term anti-tumor activity in vivo [3] [4].

Experimental Protocol for CAR T-Cell Manufacturing

This protocol is adapted from studies that enhanced AUTO1 CD19-targeting CAR T-cells [3] [4].

  • T-Cell Isolation and Activation: Isolate CD4+/CD8+ T-cells from a leukocyte source (e.g., healthy donor leukocyte cones or patient apheresis) using a standard Ficoll density gradient centrifugation and magnetic bead-based isolation kits [3].
  • Inhibitor Addition: Resuspend this compound in DMSO to create a stock solution. Add the inhibitor to the culture medium at a concentration of 1–5 µM at the time of T-cell activation [3].
  • Culture and Transduction: Activate T-cells using TransAct reagent and transduce with a lentiviral vector to introduce the CAR construct. Culture cells in TexMACS medium supplemented with 3% human serum and cytokines (IL-7 and IL-15) [3].
  • Maintenance: Maintain the inhibitor in the culture medium throughout the manufacturing period (e.g., 8 days), with media changes every 48 hours [3].
  • Analysis: The resulting CAR T-cell product can be analyzed for phenotype (e.g., increased Tscm/Tcm populations), function (e.g., improved cytotoxicity in co-culture assays), and metabolic profile [3] [4].

The diagram below illustrates this experimental workflow and its biological rationale.

car_t_workflow Start T-Cell Isolation and Activation Inhibitor Add this compound (1-5 µM) Start->Inhibitor Culture Culture and Lentiviral Transduction Inhibitor->Culture Result CAR T-Cell Product Culture->Result Pheno Enhanced Tscm/Tcm Phenotype Result->Pheno Func Improved Polyfunctionality and Cytotoxicity Result->Func Meta Unique Metabolic Profile Result->Meta

Comparison with Other Inhibitors and Clinical Alternatives

The table below places this compound in context with another well-known research inhibitor and a clinical-grade alternative.

Feature This compound (AKTi-1/2) MK-2206 Capivasertib
Grade Research-grade [1] [2] Clinical-grade (investigational) [5] Clinical-grade (investigational) [2]
Inhibitor Type Allosteric [1] [6] Allosteric [6] [5] ATP-competitive [6] [2]
Key Research Use Enhancing CAR T-cell phenotype/function [3] [4] Studying AKT pathway inhibition in cancer models [5] Direct cancer therapy; enhancing CAR T-cells [2]
Clinical Translation Not direct; serves as a preclinical proof-of-concept [2] Tested in clinical trials (e.g., advanced breast cancer), with limited single-agent activity [5] Used in clinical trials; can be combined with CAR T-cells ex vivo or in vivo [2]

This compound is a powerful tool for preclinical research to establish the principle that AKT inhibition can enhance T-cell products [2]. However, it is not suitable for human administration. For clinical development, researchers must transition to clinical-grade compounds like capivasertib, which has been shown to mimic the effects of this compound on CAR T-cells in preclinical models [2].

Key Insights Summary

  • Primary Research Application: this compound is highly effective in preclinical research for generating superior CAR T-cell products with enhanced memory phenotypes, polyfunctionality, and anti-tumor efficacy [3] [4].
  • Clinical-Grade Status: It is explicitly defined as a research-grade compound and is not used in clinical trials [1] [2].
  • Path to Clinical Translation: The promising effects of research-grade this compound have guided the use of clinical-grade AKT inhibitors, such as capivasertib, which can be applied in similar experimental protocols to develop next-generation cell therapies [2].

References

Akt inhibitor VIII polyfunctional CAR T-cell generation

Author: Smolecule Technical Support Team. Date: February 2026

Performance and Experimental Data Overview

The table below summarizes key experimental findings that highlight the performance of Akt inhibitor VIII (AktiVIII) against other AKT inhibitors and standard manufacturing protocols.

Aspect This compound (AktiVIII) Other AKT Inhibitors (e.g., GDC-0068) Standard CAR-T Manufacturing (Control)
Phenotype & Differentiation Enriches TSCM/TCM populations. Higher expression of CD62L, CCR7, CXCR4 [1] [2]. Similar TSCM/TCM enrichment, but efficacy varies. GDC-0068 often a top performer [2]. Yields more differentiated TEM-like cells with lower CD62L expression [2].
In Vitro & In Vivo Functionality Superior expansion, cytotoxicity, polyfunctionality (e.g., co-secretion of IFN-γ/IL-2), and enhanced anti-tumor activity in stress models [1]. Improved function over control, but AktiVIII and GDC often outperform others in polyfunctionality and recall capacity [2]. Lower expansion potential, reduced polyfunctionality, and inferior antitumor activity in vivo [1] [2].
Metabolic & Transcriptomic Profile Induces a unique metabolic profile and a signature for autophagy; clusters closely with naturally occurring TSCM cells [1] [2]. Shows enrichment of hypoxia-associated genes and enhanced glycolytic function [2]. Transcriptome resembles effector-memory T cells; standard metabolic profile [2].
Key Considerations & Limitations In mixed CD4/CD8 cultures, can induce Th2 skewing at the expense of Th1, which may be detrimental to anti-tumor immunity [3]. The beneficial effect on CD8+ T cells can be diminished by CD4+ T cells [3]. Effect is also dependent on cell composition and expansion strategy [3]. Product quality is often patient-dependent and can be affected by pre-existing T-cell fitness [1].

Experimental Protocols for Your Guide

Here are the detailed methodologies from key studies, which you can reference for protocol development.

Protocol 1: Manufacturing AUTO1 CAR-T Cells with AktiVIII

This protocol is based on the clinical-scale manufacturing of AUTO1 (a CD19-targeting CAR with 41BBz) for the ALLCAR19 trial [1].

  • T-cell Source: CD4+/CD8+ T cells isolated from leukocyte cones (healthy donors) or leukapheresis product (B-ALL patients) [1].
  • Culture Medium: TexMACS medium supplemented with 3% human serum and 10 ng/mL each of IL-7 and IL-15 [1].
  • Activation & Transduction: T-cells are activated with TransAct (Miltenyi Biotec) and transduced with lentivirus on retronectin-coated plates at an MOI of 5 [1].
  • AktiVIII Application: This compound is added at the time of T-cell activation at a concentration of 1–5 µM and maintained throughout the culture period, with media changes every 48 hours. The total manufacturing time is 8 days [1].
  • Scale-Up: The process has been successfully scaled to cGMP standards using the CliniMACS Prodigy platform, using GMP-grade AktiVIII [1].
Protocol 2: Generating Polyfunctional CD8+ T Cells with AktiVIII

This protocol focuses on generating minor histocompatibility antigen (MiHA)-specific CD8+ T cells for adoptive immunotherapy [2].

  • T-cell Source: Naive CD8+ T cells (CD8+ TN) isolated from PBMCs of healthy donors [2].
  • Stimulation Models: Polyclonal stimulation or antigen-specific stimulation using mature dendritic cells (DCs) [2].
  • Culture Medium: IMDM supplemented with 10% human serum and cytokines (50 IU/mL IL-2, 5 ng/mL IL-7, 5 ng/mL IL-15) [2].
  • AktiVIII Application: The inhibitor is added at the start of culture. The optimal concentration must be determined by titration; the study notes that DMSO concentrations ≤ 0.5% do not affect outcomes [2].

Mechanism of Action: The AKT Signaling Pathway

The following diagram illustrates the core signaling mechanism by which this compound acts to generate superior CAR-T products, based on the described research [1] [2].

G TCR_Activation TCR/CAR Activation (by Antigen) PI3K PI3K Activation TCR_Activation->PI3K PIP3 PIP3 Production PI3K->PIP3 AKT AKT Phosphorylation & Activation PIP3->AKT FOXO1 Transcription Factor FOXO1 AKT->FOXO1  Promotes  Nuclear Export  & Inactivation Differentiation T-cell Differentiation & Effector Function FOXO1->Differentiation Inactive Memory Tscm/Tcm Enrichment & Polyfunctionality FOXO1->Memory Active   Inhibitor This compound Inhibitor->AKT  Inhibits

The core mechanism involves uncoupling T-cell expansion from terminal differentiation. By inhibiting AKT phosphorylation, AktiVIII prevents the inactivation of the transcription factor FOXO1, which is crucial for maintaining a memory-like, polyfunctional state in T-cells [1] [2].

Key Considerations for Application

  • CAR Construct Domain: Most early work on AKT inhibition used CARs with a CD28 costimulatory domain. However, positive results with AktiVIII have also been demonstrated in CARs containing the 4-1BB costimulatory domain (AUTO1), showing the approach's potential broad applicability [1].
  • Cell Composition is Critical: The beneficial effect of AktiVIII on CD8+ T-cell functionality is most pronounced in separate CD8+ cultures. In mixed CD4+/CD8+ cultures, the presence of CD4+ T cells can diminish the favorable outcomes for CD8+ T cells and may induce a Th2-skewed immunophenotype, which is generally considered disadvantageous for anti-tumor immunity [3]. The expansion strategy (e.g., using DCs vs. CD3/CD28 beads) also influences the outcome [3].
  • Clinical Translation: The manufacturing process incorporating AktiVIII has been successfully scaled to cGMP standards using the CliniMACS Prodigy platform, making it a viable strategy for generating clinical-grade products [1].

References

Akt inhibitor VIII autophagy induction validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights and Experimental Validation

Akt inhibitor VIII induces autophagy by blocking the Akt/mTOR signaling pathway, a key negative regulator of autophagy. This has been consistently demonstrated in diverse experimental models, from cancer cells to primary human T-cells [1] [2] [3].

The diagram below illustrates the core signaling pathway and the points where this compound acts to induce autophagy.

The key experimental methods used to validate this autophagy induction are summarized below.

Validation Method Key Experimental Readout Interpretation of Positive Result
Immunoblotting for LC3 [3] Conversion of cytosolic LC3-I to lipid-bound LC3-II (LC3-II/LC3-I ratio increase) [4]. Indicates autophagosome formation.
Fluorescence Microscopy [4] Visualization of GFP-LC3 puncta (distinct dots) in the cytoplasm. Direct observation of autophagosome accumulation.
Electron Microscopy [5] Identification of double-membrane autophagic vacuoles (AVs) in the cytoplasm. Ultrastructural confirmation of autophagy.

Experimental Data and Protocols

The table below outlines the experimental conditions and outcomes of this compound treatment as reported in the literature.

Cell Type/Model This compound Concentration Key Experimental Findings Source
Primary Human CD8+ T-cells 8 µM Generated MiHA-specific CD8+ T-cells with stem cell-like memory (Tscm) phenotype (CCR7+CD62L+CD45RO+); showed superior expansion capacity in vitro and in vivo. [2]
Ovarian Cancer Cells (Ascites-derived) Not explicitly stated Induced cytoprotective autophagy; synergy with chloroquine (CQ) or Spautin-1 to reduce cell viability, especially in spheroid cultures. [3]
CAR-T Cell Manufacturing (AUTO1) 1–5 µM Enriched Tstem/central memory (Tscm/Tcm) populations; enhanced expansion, cytotoxicity, and polyfunctionality of CAR-T cells. [1]

Here is a detailed workflow for a typical experiment validating autophagy induction using this compound.

G Start Cell Seeding and Treatment Step1 Treatment with This compound Start->Step1 Step2 Sample Collection (24-72 hours) Step1->Step2 Step3 Parallel Analysis Step2->Step3 WB Immunoblotting (LC3-I/II, p-Akt, Akt) Step3->WB IF Microscopy (GFP-LC3 Puncta) Step3->IF EM Electron Microscopy (Autophagic Vacuoles) Step3->EM Analysis Data Analysis & Validation WB->Analysis IF->Analysis EM->Analysis

Key protocol details:

  • Treatment Conditions: this compound is typically used in a concentration range of 1 to 10 µM, with treatment duration from 24 to 72 hours [1] [2]. A parallel set of cells treated with DMSO vehicle serves as a negative control, while cells treated with a known autophagy inducer like rapamycin (an mTOR inhibitor) can serve as a positive control [4].
  • Inhibition of Lysosomal Degradation: To accurately measure autophagy induction (flux) and not just the accumulation of autophagosomes, it is critical to include an experimental arm where cells are co-treated with this compound and a lysosomal inhibitor such as Chloroquine (CQ) or Bafilomycin A1 [5] [3]. An increase in LC3-II levels in the presence of the lysosomal inhibitor confirms that autophagy is being actively induced and is not blocked.

Key Research Implications

The induction of autophagy by this compound has significant and context-dependent implications for therapeutic development.

  • In Cancer Therapy: In multiple cancer models (ovarian, pancreatic, glioma), Akt inhibition-induced autophagy serves as a cytoprotective survival mechanism [5] [4] [3]. This provides a strong rationale for combining Akt inhibitors like VIII with autophagy blockers (e.g., Chloroquine) to synergistically promote cancer cell death and overcome therapeutic resistance [5] [3] [6].
  • In Cell Therapy Manufacturing: In the field of adoptive T-cell therapy (e.g., CAR-T), this compound is used not to kill cells but to enhance T-cell fitness. By inhibiting Akt during ex vivo expansion, T-cells are driven toward a stem cell memory (Tscm) phenotype, which is associated with better in vivo persistence, expansion, and antitumor efficacy [1] [2]. In this context, the metabolic and differentiation changes induced by Akt inhibition are beneficial.

How to Proceed with Your Validation

  • Using Multiple Assays: Combine immunoblotting for LC3 with fluorescence microscopy to obtain both quantitative and visual confirmation.
  • Confirming Pathway Inhibition: Always check phospho-Akt (Ser473) and phospho-mTOR levels by Western blot to confirm successful on-target inhibition.
  • Performing Flux Assays: Include chloroquine in your key experiments to distinguish between induced autophagy flux and a blocked degradation step.

References

Akt inhibitor VIII metabolic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Selectivity

Akt inhibitor VIII is a cell-permeable, reversible allosteric inhibitor that targets the pleckstrin homology (PH) domain of AKT, preventing its membrane localization and activation [1] [2]. The table below summarizes its potency against the three AKT isoforms.

AKT Isoform IC₅₀ (nM)
Akt1 58 nM [1] [2]
Akt2 210 nM [1] [2]
Akt3 2119 nM [1]

This isoform selectivity is a key differentiator. Allosteric inhibitors like this compound have distinct structural and functional consequences compared to ATP-competitive inhibitors, which can lead to differential effects on non-catalytic AKT activities and unique resistance profiles in cells with specific AKT mutations [3].

Experimental Protocols for Functional Analysis

The following methodologies are commonly used to evaluate the effects of this compound, particularly in T-cell research.

  • In Vitro T-Cell Priming and Expansion [4]:

    • Cell Source: CD8+ T cells are isolated from healthy donors using magnetic-activated cell sorting (MACS).
    • Stimulation: Cells are activated with antigen-loaded dendritic cells (e.g., pulsed with minor histocompatibility antigen/MiHA peptides) or via polyclonal stimulation.
    • Inhibitor Treatment: Cultures are supplemented with 8 µM this compound (or DMSO as a control), along with cytokines IL-2 (50 U/mL), IL-7 (5 ng/mL), and IL-15 (5 ng/mL).
    • Maintenance: Medium, cytokines, and the inhibitor are refreshed every 2-3 days, with weekly re-stimulation for analysis.
  • Metabolic and Phenotypic Assessment [2]:

    • Viability/Proliferation: Measured using cell proliferation dye dilution assays.
    • Memory Phenotype: Surface expression of early memory markers (CD62L, CCR7, CXCR4) is analyzed by flow cytometry.
    • Metabolic Function: Glycolytic activity is assessed via extracellular acidification rate (ECAR) and other assays.
    • Transcriptome Profiling: RNA sequencing can be performed to compare gene expression signatures against known T-cell subsets.

Metabolic Profile and Functional Consequences

Research highlights a distinct metabolic rewiring induced by this compound, which is crucial for its ability to generate stem cell-like memory T (TSCM) cells. The diagram below illustrates the key signaling pathway and the metabolic shift promoted by this compound.

metabolic_pathway TCellStim T-Cell Stimulation (TCR, Co-stimulation) PI3K PI3K Activation TCellStim->PI3K AKT AKT Signaling PI3K->AKT Diff Terminal Effector Differentiation AKT->Diff Mem Stem Cell/Memory Phenotype Metab Enhanced Glycolytic Metabolism Mem->Metab Associated with HypoxiaGenes Hypoxia-Associated Gene Enrichment Mem->HypoxiaGenes Associated with AktInhib This compound AktInhib->AKT Allosteric Inhibition

This compound blocks AKT signaling, preventing terminal differentiation and promoting a stem cell-like memory phenotype in T-cells [2] [4]. This phenotype is functionally linked to a distinct metabolic profile characterized by enhanced glycolytic function and enrichment of hypoxia-associated genes [2].

Comparison with Other AKT Inhibitors

One study directly compared this compound with several other allosteric and ATP-competitive inhibitors for generating T-cells for immunotherapy [2]. The workflow and key findings of this comparison are summarized in the diagram below.

inhibitor_screening Screen Inhibitor Panel Screening Pheno Phenotype: Memory Markers (CD62L, CCR7) Screen->Pheno Func Function: Expansion Capacity Polyfunctionality Screen->Func Metab Metabolism: Glycolytic Profile Screen->Metab Transcriptome Transcriptome: TSCM Signature Screen->Transcriptome Outcome Outcome: Top Performers Akti VIII & GDC-0068 Pheno->Outcome Func->Outcome Metab->Outcome Transcriptome->Outcome

While most inhibitors in the panel helped maintain an early memory phenotype, This compound (an allosteric inhibitor) and GDC-0068 (an ATP-competitive inhibitor) were top performers, facilitating robust expansion of polyfunctional T-cells with a stem cell memory-like transcriptome and a unique metabolic profile [2].

Summary and Research Context

This compound is a well-characterized research tool for selectively inhibiting AKT. Its established value lies in generating stem cell-like memory T-cells for adoptive immunotherapy by promoting a specific metabolic and transcriptional profile [2] [4]. Its allosteric mechanism offers a different approach compared to ATP-competitive inhibitors, which can be relevant in contexts of specific AKT mutations [3].

For a more comprehensive metabolic comparison across different cancer models, you may need to consult specialized databases or original research articles focusing on the specific cell type or disease context you are interested in.

References

Quantitative Data Summary of Akt Inhibitor VIII

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative and functional data for Akt inhibitor VIII found in the recent literature.

Parameter Details
Also Known As Akti VIII [1] [2]
Mechanism of Inhibition Allosteric inhibitor (binds the PH domain) [2]
Reported Isoform Potency (IC₅₀) AKT1: 58 nM; AKT2: 210 nM [2]
Primary Documented Research Application Generation of T-cells with enhanced anti-tumor activity for adoptive cell therapy (e.g., CAR-T, TCR-T) [1] [2]
Key Functional Outcomes Enriches for stem cell memory T-cells (TSCM); improves T-cell expansion, persistence, and polyfunctionality (e.g., co-secretion of IFN-γ and IL-2); induces a favorable metabolic profile [1]

Experimental Protocols in T-Cell Manufacturing

The most robust data for this compound involves protocols for manufacturing potent T-cell products. The methodology below is synthesized from recent studies [1] [2].

  • 1. T-Cell Isolation and Activation: CD4+ and CD8+ T cells are isolated from donor leukapheresis or patient samples using immunomagnetic bead-based separation methods (e.g., with a pan T-cell isolation kit).
  • 2. Inhibitor Treatment: this compound is added to the culture medium at the time of T-cell activation. The working concentration typically used is 1–5 µM.
  • 3. Cell Culture and Transduction: T-cells are activated with a reagent like TransAct and transduced with a lentiviral vector (e.g., to express a CAR or TCR). Cells are cultured in media supplemented with cytokines (e.g., IL-7 and IL-15 at 10 ng/mL) for a total manufacturing time of around 8 days. The inhibitor is maintained throughout the culture period, with media changes every 48 hours.
  • 4. Functional Assays: The resulting T-cells are evaluated through:
    • Phenotyping: Flow cytometry to confirm an early memory phenotype (high expression of CD62L, CCR7, CXCR4).
    • Cytotoxicity Assays: Co-culture with target tumor cell lines to measure specific killing.
    • Polyfunctionality Analysis: Using platforms like the Isoplexis single-cell proteomic platform to assess the co-production of multiple cytokines (IFN-γ, IL-2, TNF-α) upon antigen recall.
    • In Vivo Models: Assessment of anti-tumor activity and T-cell persistence in immunodeficient mice engrafted with human tumors.

AKT Signaling and Inhibitor Mechanism

The following diagram illustrates the position of this compound within the PI3K/AKT signaling pathway and its mechanism of action.

GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 De-phosphorylates AKT_Inactive AKT (Inactive PH-in conformation) PIP3->AKT_Inactive Recruits to membrane PDK1 PDK1 AKT_Active AKT (Active PH-out conformation) PDK1->AKT_Active Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT_Active Phosphorylates (S473) AKT_Inactive->AKT_Active Conformational Change Substrates Cell Survival Proliferation Metabolism AKT_Active->Substrates Inhibitor This compound Inhibitor->AKT_Inactive Binds PH domain Prevents activation

This compound is an allosteric inhibitor that binds to the Pleckstrin Homology (PH) domain of AKT, locking it in an inactive conformation and preventing its phosphorylation and activation [2] [3].

Key Considerations for Your Research

Based on the available information, here are important points to consider for your work:

  • Predominant Application: The strongest and most current data for this compound is in the field of cellular immunology, specifically for generating superior T-cell products for adoptive therapy [1] [2]. Its use as a direct anti-cancer agent in oncology is less documented in recent literature compared to clinical-stage inhibitors.
  • Therapeutic Index Data Gap: The search results do not provide a direct, quantitative therapeutic index (e.g., ratio of lethal dose to effective dose) comparing this compound to other AKT inhibitors. Assessments are based on functional outcomes in specific experimental models.
  • Clinical Status: Note that this compound is often referred to as a "research-grade compound" [2]. It is not, to our knowledge, in clinical development itself, unlike other inhibitors mentioned such as capivasertib (AZD5363), ipatasertib (GDC-0068), and MK-2206 [4] [5] [6].
  • Mechanistic Differences Matter: Be aware that allosteric and ATP-competitive AKT inhibitors can lead to distinct resistance mechanisms [6]. This is a critical factor when comparing inhibitors and designing long-term therapeutic strategies.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

551.24335857 Da

Monoisotopic Mass

551.24335857 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YX4CPQ6V6X

Dates

Last modified: 08-15-2023
1: Morishita S, Tomita K, Ono T, Murakoshi M, Saito K, Sugiyama K, Nishino H, Kato H. Lactoferrin attenuates fatty acid-induced lipotoxicity via Akt signaling in hepatocarcinoma cells. Biochem Cell Biol. 2015 Jul 28:1-8. [Epub ahead of print] PubMed PMID: 26335364.
2: Myers AL, Lin L, Nancarrow DJ, Wang Z, Ferrer-Torres D, Thomas DG, Orringer MB, Lin J, Reddy RM, Beer DG, Chang AC. IGFBP2 modulates the chemoresistant phenotype in esophageal adenocarcinoma. Oncotarget. 2015 Jul 17. [Epub ahead of print] PubMed PMID: 26317790.
3: Xing W, Guo W, Zou CH, Fu TT, Li XY, Zhu M, Qi JH, Song J, Dong CH, Li Z, Xiao Y, Yuan PS, Huang H, Xu X. Acemannan accelerates cell proliferation and skin wound healing through AKT/mTOR signaling pathway. J Dermatol Sci. 2015 Aug;79(2):101-9. doi: 10.1016/j.jdermsci.2015.03.016. Epub 2015 Apr 1. PubMed PMID: 26049685.
4: Zheng S, Yang Y, Song R, Yang X, Liu H, Ma Q, Yang L, Meng R, Tao T, Wang S, He J. Ang-(1-7) promotes the migration and invasion of human renal cell carcinoma cells via Mas-mediated AKT signaling pathway. Biochem Biophys Res Commun. 2015 May 1;460(2):333-40. doi: 10.1016/j.bbrc.2015.03.035. Epub 2015 Mar 14. PubMed PMID: 25783053.
5: Halacli SO, Dogan AL. FOXP1 regulation via the PI3K/Akt/p70S6K signaling pathway in breast cancer cells. Oncol Lett. 2015 Mar;9(3):1482-1488. Epub 2015 Jan 16. PubMed PMID: 25663935; PubMed Central PMCID: PMC4315073.
6: van der Waart AB, van de Weem NM, Maas F, Kramer CS, Kester MG, Falkenburg JH, Schaap N, Jansen JH, van der Voort R, Gattinoni L, Hobo W, Dolstra H. Inhibition of Akt signaling promotes the generation of superior tumor-reactive T cells for adoptive immunotherapy. Blood. 2014 Nov 27;124(23):3490-500. doi: 10.1182/blood-2014-05-578583. Epub 2014 Oct 21. PubMed PMID: 25336630; PubMed Central PMCID: PMC4246043.
7: Zhu L, Derijard B, Chakrabandhu K, Wang BS, Chen HZ, Hueber AO. Synergism of PI3K/Akt inhibition and Fas activation on colon cancer cell death. Cancer Lett. 2014 Nov 28;354(2):355-64. doi: 10.1016/j.canlet.2014.08.038. Epub 2014 Sep 6. PubMed PMID: 25199763.
8: Liu Q, Qiu J, Liang M, Golinski J, van Leyen K, Jung JE, You Z, Lo EH, Degterev A, Whalen MJ. Akt and mTOR mediate programmed necrosis in neurons. Cell Death Dis. 2014 Feb 27;5:e1084. doi: 10.1038/cddis.2014.69. PubMed PMID: 24577082; PubMed Central PMCID: PMC3944276.
9: Choi J, Jo M, Lee E, Choi D. AKT is involved in granulosa cell autophagy regulation via mTOR signaling during rat follicular development and atresia. Reproduction. 2013 Nov 20;147(1):73-80. doi: 10.1530/REP-13-0386. Print 2014 Jan. PubMed PMID: 24131573.
10: Jang EJ, Seok YM, Arterburn JB, Olatunji LA, Kim IK. GPER-1 agonist G1 induces vasorelaxation through activation of epidermal growth factor receptor-dependent signalling pathway. J Pharm Pharmacol. 2013 Oct;65(10):1488-99. doi: 10.1111/jphp.12113. Epub 2013 Aug 6. PubMed PMID: 24028616.
11: Wilson C, Contreras-Ferrat A, Venegas N, Osorio-Fuentealba C, Pávez M, Montoya K, Durán J, Maass R, Lavandero S, Estrada M. Testosterone increases GLUT4-dependent glucose uptake in cardiomyocytes. J Cell Physiol. 2013 Dec;228(12):2399-407. doi: 10.1002/jcp.24413. PubMed PMID: 23757167.
12: Kumar A, Purohit R. Cancer associated E17K mutation causes rapid conformational drift in AKT1 pleckstrin homology (PH) domain. PLoS One. 2013 May 31;8(5):e64364. doi: 10.1371/journal.pone.0064364. Print 2013. PubMed PMID: 23741320; PubMed Central PMCID: PMC3669323.
13: Huang J, Ledford KJ, Pitkin WB, Russo L, Najjar SM, Siragy HM. Targeted deletion of murine CEACAM 1 activates PI3K-Akt signaling and contributes to the expression of (Pro)renin receptor via CREB family and NF-κB transcription factors. Hypertension. 2013 Aug;62(2):317-23. doi: 10.1161/HYPERTENSIONAHA.113.01324. Epub 2013 Jun 3. PubMed PMID: 23734002; PubMed Central PMCID: PMC3793251.
14: Tao Y, Guo Y, Liu W, Zhang J, Li X, Shen L, Ru Y, Xue Y, Zheng J, Liu X, Zhang J, Yao L. AKT inhibitor suppresses hyperthermia-induced Ndrg2 phosphorylation in gastric cancer cells. Braz J Med Biol Res. 2013 Apr;46(4):394-404. Epub 2013 Apr 5. PubMed PMID: 23558861; PubMed Central PMCID: PMC3854405.
15: Wang H, Zhou X, Huang J, Mu N, Guo Z, Wen Q, Wang R, Chen S, Feng ZP, Zheng W. The role of Akt/FoxO3a in the protective effect of venlafaxine against corticosterone-induced cell death in PC12 cells. Psychopharmacology (Berl). 2013 Jul;228(1):129-41. doi: 10.1007/s00213-013-3017-9. Epub 2013 Mar 15. PubMed PMID: 23494228.
16: Basualto-Alarcón C, Jorquera G, Altamirano F, Jaimovich E, Estrada M. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy. Med Sci Sports Exerc. 2013 Sep;45(9):1712-20. doi: 10.1249/MSS.0b013e31828cf5f3. PubMed PMID: 23470307.
17: Fabian AK, März A, Neimanis S, Biondi RM, Kozany C, Hausch F. InterAKTions with FKBPs--mutational and pharmacological exploration. PLoS One. 2013;8(2):e57508. doi: 10.1371/journal.pone.0057508. Epub 2013 Feb 28. PubMed PMID: 23469007; PubMed Central PMCID: PMC3585324.
18: Park TY, Baik EJ, Lee SH. Prostaglandin E₂-induced intercellular adhesion molecule-1 expression is mediated by cAMP/Epac signalling modules in bEnd.3 brain endothelial cells. Br J Pharmacol. 2013 Jun;169(3):604-18. doi: 10.1111/bph.12103. PubMed PMID: 23317035; PubMed Central PMCID: PMC3682708.
19: Jang EJ, Seok YM, Lee JI, Cho HM, Sohn UD, Kim IK. 3',4'-Dimethoxythioflavone induces endothelium-dependent vasorelaxation through activation of epidermal growth factor receptor. Naunyn Schmiedebergs Arch Pharmacol. 2013 Apr;386(4):339-50. doi: 10.1007/s00210-012-0818-z. Epub 2012 Dec 12. PubMed PMID: 23232926.
20: Zhong Z, Dang Y, Yuan X, Guo W, Li Y, Tan W, Cui J, Lu J, Zhang Q, Chen X, Wang Y. Furanodiene, a natural product, inhibits breast cancer growth both in vitro and in vivo. Cell Physiol Biochem. 2012;30(3):778-90. doi: 10.1159/000341457. Epub 2012 Aug 2. PubMed PMID: 22854281.

Explore Compound Types